Ganaxolone
説明
This compound is a DEA Schedule V controlled substance. Substances in the DEA Schedule V have a low potential for abuse relative to substances listed in Schedule IV and consist primarily of preparations containing limited quantities of certain narcotics. It is a Depressants substance.
This compound is the 3β-methylated synthetic analog of [allopregnanolone], a metabolite of [progesterone]. This compound belongs to a class of compounds referred to as neurosteroids. Endogenous neurosteroids, which comprise certain metabolites of progesterone and deoxycorticosterone, bind potently and specifically to GABAA receptors to enhance their inhibitory effects, and are thus known to have anxiolytic, analgesic, anticonvulsant, sedative, hypnotic, and anesthetic properties. this compound, similar to its endogenous counterparts, is a positive allosteric modulator of GABAA receptors. It was approved under the brand name ZTALMY by the US FDA in March 2022 for the treatment of seizures associated with CDKL5 deficiency disorder (CDD), becoming the first FDA-approved treatment indicated specifically for CDD. In July 2023, this compound was also approved under the same brand name and for the same indication by the EMA.
This compound is a Neuroactive Steroid Gamma-Aminobutyric Acid A Receptor Positive Modulator. The mechanism of action of this compound is as a GABA A Receptor Positive Modulator.
This compound is an orally bioavailable synthetic analog of the neuroactive steroid allopregnanolone and positive allosteric modulator of the gamma-aminobutyric acid (GABA)-A receptor, with anxiolytic, sedative, antidepressant and anticonvulsant activities. Upon oral administration, this compound specifically targets and binds to the allosteric sites of the synaptic and extrasynaptic GABA-A receptor-chloride ionophore complex in the central nervous system (CNS). This leads to an increase in the opening of chloride channels, membrane hyperpolarization, increases the inhibitory effect of GABA on the CNS, and inhibits neurotransmission. This blocks seizure propagation and elevates seizure thresholds.
特性
IUPAC Name |
1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-14(23)17-7-8-18-16-6-5-15-13-20(2,24)11-12-21(15,3)19(16)9-10-22(17,18)4/h15-19,24H,5-13H2,1-4H3/t15-,16-,17+,18-,19-,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTVWKLGGCQMBR-FLBATMFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@](C4)(C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046503 | |
| Record name | Ganaxolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Low aqueous solubility | |
| Record name | Ganaxolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05087 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
38398-32-2 | |
| Record name | Ganaxolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38398-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganaxolone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038398322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ganaxolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05087 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ganaxolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GANAXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98WI44OHIQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
190-198C | |
| Record name | Ganaxolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05087 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ganaxolone in Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ganaxolone (3α-hydroxy-3β-methyl-5α-pregnan-20-one) is a synthetic analog of the endogenous neurosteroid allopregnanolone, developed as a targeted therapy for various seizure disorders.[1][2] Its primary mechanism of action is the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, the principal inhibitory neurotransmitter receptors in the central nervous system.[3][4] By enhancing GABAergic inhibition, this compound reduces neuronal hyperexcitability, a hallmark of epilepsy.[5] Unlike benzodiazepines, which primarily act on synaptic receptors, this compound modulates both synaptic and extrasynaptic GABA-A receptors, providing a broad and potent antiseizure effect.[6][7] This guide details the molecular interactions, downstream signaling effects, quantitative pharmacological data, and key experimental findings that define this compound's mechanism of action.
Core Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
This compound exerts its anticonvulsant effects by binding to a unique site on the GABA-A receptor complex, distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[1][4] This binding event does not open the receptor's chloride ion channel directly at therapeutic concentrations; instead, it potentiates the effect of the endogenous ligand, GABA.[3][8]
The binding of this compound induces a conformational change in the GABA-A receptor that increases the receptor's affinity for GABA and prolongs the opening of the associated chloride (Cl-) ion channel when GABA is bound.[3] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the neuronal membrane.[8] A hyperpolarized neuron is less likely to reach the threshold for firing an action potential, thereby producing an overall reduction in neuronal excitability and suppressing seizure activity.[5]
A key feature of this compound is its activity at both synaptic and extrasynaptic GABA-A receptors.[6][9][10]
-
Synaptic Receptors: These receptors, typically containing the γ2 subunit, mediate phasic (rapid, transient) inhibition in response to high concentrations of GABA released into the synapse.[2]
-
Extrasynaptic Receptors: These receptors, often containing the δ subunit, are located outside the synapse and are sensitive to lower, ambient concentrations of GABA. They mediate tonic (persistent) inhibition, which helps to set the overall excitability level of a neuron.[2][11]
During prolonged seizures, synaptic GABA-A receptors can become downregulated or internalized, reducing the efficacy of drugs that target them exclusively.[12] this compound's ability to also potentiate extrasynaptic receptors, which are less prone to this activity-dependent downregulation, may allow it to maintain inhibitory tone during prolonged seizure events like status epilepticus.[11][12]
More recent, preliminary research also suggests that this compound may act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a mechanism that could restore cellular morphology and signaling pathways, such as TRKB/BDNF, that are disrupted in certain genetic epilepsies like CDKL5 deficiency disorder (CDD).[13] This potential secondary mechanism requires further investigation.
Quantitative Pharmacological Data
The interaction of this compound with GABA-A receptors and its resulting anticonvulsant activity have been quantified in numerous preclinical and clinical studies.
Table 1: Preclinical In Vitro & In Vivo Data
| Parameter | Value | Model System | Description | Reference |
| EC50 | 94 nM | Xenopus oocytes (α2β1γ2L receptors) | Concentration for half-maximal enhancement of GABA-evoked chloride currents. | [14] |
| EC50 | 122 nM | Xenopus oocytes (α3β1γ2L receptors) | Concentration for half-maximal enhancement of GABA-evoked chloride currents. | [14] |
| EC50 | 213 nM | Xenopus oocytes (α1β1γ2L receptors) | Concentration for half-maximal enhancement of GABA-evoked chloride currents. | [14] |
| IC50 | 80 nM | Rat brain membranes | Concentration for half-maximal inhibition of [35S]TBPS binding. | [15] |
| ED50 | 6.6 mg/kg, s.c. | Amygdala-kindled female mice | Dose for effective suppression of behavioral seizures in 50% of animals. | [16] |
| ED50 | 4.3 mg/kg, i.p. | Pentylenetetrazol (PTZ)-induced clonic seizures (mice) | Dose for effective seizure protection in 50% of animals. | [5] |
Table 2: Clinical Trial Efficacy Data
| Trial / Condition | This compound Efficacy | Placebo Efficacy | Key Outcome | Reference |
| Marigold (Phase 3) / CDKL5 Deficiency Disorder | 32.2% median reduction | 4.0% median reduction | 28-day major motor seizure frequency (p=0.002). | [17] |
| Phase 3 / CDKL5 Deficiency Disorder | ~30% average reduction | ~6.5% average reduction | 28-day seizure frequency. | [8] |
| RAISE (Phase 3) / Refractory Status Epilepticus | 80% of patients | 13% of patients | Status epilepticus cessation within 30 minutes (p<0.0001). | [7] |
| RAISE (Phase 3) / Refractory Status Epilepticus | 63% of patients | 51% of patients | No progression to IV anesthesia for 36 hours (p=0.162, not significant). | [7] |
| TrustTSC (Phase 3) / Tuberous Sclerosis Complex | 19.7% median reduction | (Not specified) | Change in 28-day seizure frequency (not statistically significant vs. placebo). | |
| Meta-Analysis / Refractory Epilepsy | RR = 1.60 | (Placebo is reference) | ≥50% reduction in mean seizure frequency (p=0.04). |
Key Experimental Methodologies
The mechanism of action of this compound has been elucidated through several key experimental paradigms.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This in vitro electrophysiology technique is fundamental for characterizing the direct effects of compounds on specific ion channel subtypes.
-
Objective: To measure the potentiation of GABA-induced chloride currents by this compound at specific, recombinant GABA-A receptor subtypes.
-
Methodology:
-
Preparation: Oocytes from the Xenopus laevis frog are harvested.
-
Expression: cRNA encoding specific human GABA-A receptor subunits (e.g., α1, β1, γ2L) is microinjected into the oocytes. The oocytes are then incubated for several days to allow for the expression and assembly of functional receptors on the cell membrane.
-
Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a set level (e.g., -80 mV).
-
Drug Application: The oocyte is perfused with a solution containing a low concentration of GABA, which elicits a baseline chloride current. Subsequently, the oocyte is perfused with a solution containing both GABA and varying concentrations of this compound.
-
Analysis: The increase (potentiation) in the chloride current in the presence of this compound compared to the baseline GABA-only current is measured. This data is used to generate concentration-response curves and calculate EC50 values.[14]
-
Radioligand Binding Assay ([35S]TBPS)
This biochemical assay is used to determine a compound's ability to interact with the GABA-A receptor-chloride channel complex.
-
Objective: To measure this compound's affinity for its binding site by assessing its ability to displace a channel-binding radioligand.
-
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized, and cell membranes rich in GABA-A receptors are isolated via centrifugation.[2]
-
Incubation: The prepared membranes are incubated with a solution containing [35S]t-butylbicyclophosphorothionate ([35S]TBPS), a radioligand that binds within the GABA-A receptor's chloride channel pore.[8] The incubation is performed in the presence of varying concentrations of this compound.
-
Separation & Counting: The reaction is terminated, and the membranes are rapidly filtered to separate bound from unbound radioligand. The radioactivity retained on the filter, representing the amount of [35S]TBPS bound to the receptors, is measured using a scintillation counter.
-
Analysis: this compound, by allosterically modulating the receptor, inhibits the binding of [35S]TBPS. The data are used to calculate an IC50 value, which reflects the concentration of this compound required to inhibit 50% of the specific [35S]TBPS binding.[15]
-
Amygdala Kindling Model of Epilepsy
This in vivo model is used to evaluate the anticonvulsant efficacy of drugs in a model of temporal lobe epilepsy.
-
Objective: To determine the dose-dependent efficacy of this compound in suppressing established, focal-onset seizures that generalize.
-
Methodology:
-
Electrode Implantation: A stimulating electrode is surgically and stereotaxically implanted into the amygdala of a mouse or rat.[3]
-
Kindling Acquisition: The animal receives brief, low-intensity electrical stimulations daily. Initially, these stimulations cause no behavioral effect, but with repetition, they begin to elicit progressively longer and more severe seizures. This process is continued until the animal is "fully kindled," meaning each stimulation reliably produces a generalized tonic-clonic seizure.[14]
-
Drug Testing: Once fully kindled, animals are pre-treated with either vehicle or varying doses of this compound (e.g., 1.25-20 mg/kg).[4] After a set time, a stimulation is delivered to the amygdala.
-
Analysis: Seizure severity is scored based on a standardized scale (e.g., Racine's scale), and the duration of the seizure is recorded. This allows for the determination of an ED50, the dose of this compound that protects 50% of the animals from experiencing a generalized seizure.[4]
-
Conclusion
The core mechanism of action for this compound in epilepsy is its function as a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors. By enhancing the natural inhibitory action of GABA, it effectively reduces the neuronal hyperexcitability that underlies seizure generation. This mechanism, supported by extensive quantitative preclinical data and confirmed by efficacy in clinical trials for specific epilepsy syndromes, establishes this compound as a significant therapeutic agent. Its unique ability to modulate extrasynaptic receptors may offer advantages in treating prolonged or refractory seizure states. Future research will continue to refine the understanding of its interaction with specific receptor subtypes and explore other potential mechanisms that may contribute to its therapeutic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mouse Kindling Model of Perimenstrual Catamenial Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppression of behavioral and electrographic seizures in the mouse amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the anticonvulsant properties of this compound (CCD 1042; 3alpha-hydroxy-3beta-methyl-5alpha-pregnan-20-one), a selective, high-affinity, steroid modulator of the gamma-aminobutyric acid(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound for management of seizures associated with CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 10. Isobolographic Analysis of Antiseizure Activity of the GABA Type A Receptor-Modulating Synthetic Neurosteroids Brexanolone and this compound with Tiagabine and Midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a novel positive allosteric modulator of the GABA(A) receptor complex for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Procedures for Electrical and Chemical Kindling Models in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 13. Modulation of 35S-TBPS binding by GABAergic drugs in the cerebral cortex of newborn and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kindling Models of Epileptogenesis for Developing Disease-Modifying Drugs for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ganaxolone as a GABAA Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of ganaxolone, a synthetic neuroactive steroid that functions as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor. It covers the core mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.
Core Mechanism of Action
This compound is a synthetic analog of the endogenous neurosteroid allopregnanolone.[1][2] Its primary mechanism of action is the potentiation of GABAergic inhibition through positive allosteric modulation of the GABAA receptor.[1] Unlike benzodiazepines or barbiturates, this compound binds to a distinct site on the GABAA receptor complex.[2][3] This binding enhances the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system, by increasing the receptor's affinity for GABA and prolonging the opening of the associated chloride ion channel.[1] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire and thus reducing neuronal excitability.[1][4]
A key feature of this compound is its activity at both synaptic and extrasynaptic GABAA receptors.[5][6] Extrasynaptic receptors are known to mediate tonic inhibition, a persistent form of inhibitory signaling. During prolonged seizure activity, synaptic GABAA receptors can be downregulated, but extrasynaptic receptors are more resistant to this change.[6] this compound's ability to modulate both receptor types may contribute to its efficacy in conditions like status epilepticus.[6]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Potency and Efficacy of this compound
| Parameter | Species/System | Receptor/Model | Value | Reference(s) |
| Binding Affinity | ||||
| IC50 (vs. [35S]TBPS) | Rat Brain Membranes | GABAA Receptor-Chloride Channel | 80 nM | [7] |
| EC50 (enhancement) | Rat Brain Membranes | [3H]muscimol binding (GABA site) | 86 nM | [7] |
| EC50 (enhancement) | Rat Brain Membranes | [3H]flunitrazepam binding (BZD site) | 125 nM | [7] |
| Functional Potency | ||||
| EC50 (potentiation) | Xenopus Oocytes | Human α1β1γ2L GABAA Receptors | 213 nM | |
| EC50 (potentiation) | Xenopus Oocytes | Human α2β1γ2L GABAA Receptors | 94 nM | |
| EC50 (potentiation) | Xenopus Oocytes | Human α3β1γ2L GABAA Receptors | 122 nM | |
| In Vivo Efficacy | ||||
| ED50 (vs. PTZ) | Mouse | Pentylenetetrazol-induced clonic seizures | 4.3 mg/kg, i.p. | [7] |
| ED50 (vs. PTZ) | Rat | Pentylenetetrazol-induced clonic seizures | 7.8 mg/kg, i.p. | [8] |
| ED50 (vs. Bicuculline) | Mouse | Bicuculline-induced seizures | 4.6 mg/kg, i.p. | [7] |
| ED50 (vs. MES) | Mouse | Maximal Electroshock-induced tonic seizures | 29.7 mg/kg, i.p. | [7] |
| ED50 (Kindled Seizures) | Rat | Corneal kindled stage 5 seizures | 4.5 mg/kg, i.p. | [9] |
Table 2: Clinical Pharmacokinetics of this compound (Oral & IV)
| Parameter | Population | Dose / Route | Value | Reference(s) |
| Oral Administration | ||||
| Tmax (Median) | Healthy Adults | Single Oral Dose | 2-3 hours | [10] |
| Cmax (Steady State) | Healthy Adults | 50 mg BID | 32 ng/mL | [11] |
| Cmax (Steady State) | Healthy Adults | 500 mg BID | 376 ng/mL | [11] |
| Food Effect | Healthy Adults | Oral Suspension | ~3-fold increase in Cmax and ~2-fold increase in AUC with a high-fat meal. | [10] |
| Intravenous (IV) Administration | ||||
| Tmax (Median) | Healthy Volunteers | 10 or 30 mg over 5 min | 5 minutes | [5] |
| Tmax (Median) | Healthy Volunteers | 6 mg bolus + 20 mg/h infusion | ~3 hours | [5] |
| Cmax | Healthy Volunteers | 10 mg over 5 min | 73.8 ng/mL | [5] |
| Cmax | Healthy Volunteers | 30 mg over 5 min | 1240 ng/mL | [5] |
Table 3: Clinical Efficacy of this compound in Seizure Reduction
| Indication | Study | Treatment Arm | Placebo Arm | Endpoint | Reference(s) |
| CDKL5 Deficiency Disorder (CDD) | Marigold (Phase 3) | 32.2% median reduction | 4.0% median reduction | 28-day major motor seizure frequency | [12] |
| Refractory Status Epilepticus (RSE) | RAISE (Phase 3) | 80% cessation | 13% cessation | Status epilepticus cessation within 30 minutes | [13] |
| Adult Focal Onset Seizures | Phase 3 | 21.28% median reduction | 10.25% median reduction | 28-day seizure frequency (missed primary endpoint) | [14] |
Experimental Protocols
This section details methodologies for key experiments used to characterize this compound's activity.
This protocol is used to measure the potentiation of GABA-evoked chloride currents by this compound on specific recombinant GABAA receptor subtypes.
-
Oocyte Preparation: Harvest stage V-VI oocytes from adult female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in Ca2+-free OR-2 solution) for 1-2 hours.
-
cRNA Injection: Inject each oocyte with cRNA encoding the desired human GABAA receptor subunits (e.g., α1, β1, γ2L). Typically, 5-50 ng of total cRNA is injected per oocyte. Incubate the injected oocytes for 1-4 days at 18°C in Barth's solution supplemented with antibiotics.
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with standard frog Ringer's solution. Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. Clamp the membrane potential at a holding potential of -70 mV.
-
GABA Application: Apply GABA at a concentration that elicits a small, consistent current (typically the EC5-10 concentration). This is the control response.
-
This compound Co-application: After a washout period, co-apply the same EC5-10 concentration of GABA with varying concentrations of this compound (e.g., 1 nM to 10 µM).
-
Data Analysis: Measure the peak current amplitude for each application. Calculate the potentiation as the percentage increase in current amplitude in the presence of this compound compared to the GABA-only control. Plot the percent potentiation against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[7]
This competitive binding assay measures this compound's ability to inhibit the binding of t-butylbicyclophosphorothionate ([35S]TBPS), a ligand that binds within the GABAA receptor's chloride channel pore.
-
Membrane Preparation: Homogenize whole rat brains (minus cerebellum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the crude synaptic membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.[15][16]
-
Assay Incubation: In a final volume of 0.5 mL, combine the prepared membrane protein (100-200 µg), a fixed concentration of [35S]TBPS (e.g., 2 nM), and varying concentrations of this compound (e.g., 1 nM to 100 µM).
-
Defining Non-specific Binding: In a parallel set of tubes, add a high concentration of an unlabeled competing ligand (e.g., 10 µM picrotoxin) to determine non-specific binding.
-
Incubation: Incubate all tubes at 25°C for 90 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), followed by several washes with ice-cold buffer to separate bound from free radioligand.
-
Quantification and Analysis: Measure the radioactivity trapped on the filters using liquid scintillation counting. Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit the data and calculate the IC50 value.[7]
This is a standard screening model for anticonvulsant drugs, assessing their ability to raise the seizure threshold.
-
Animals: Use adult male Wistar rats (200-250 g) or Swiss mice (25-30 g).[8][17]
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, i.p.). Dosing should occur at a specified time before PTZ challenge to coincide with peak drug effect (e.g., 15-30 minutes for i.p. administration).[4]
-
Seizure Induction: Administer a subcutaneous (s.c.) or i.p. injection of PTZ at a dose known to reliably induce clonic seizures in control animals (e.g., 85 mg/kg, s.c., in mice).[7]
-
Observation: Immediately after PTZ injection, place each animal in an individual observation cage and observe for 30 minutes.
-
Scoring: The primary endpoint is the presence or absence of a generalized clonic seizure lasting at least 5 seconds. A common alternative is to measure the latency to the first myoclonic twitch or generalized seizure.
-
Data Analysis: For the quantal endpoint (presence/absence of seizure), calculate the percentage of animals protected at each dose of this compound. Use probit analysis to determine the median effective dose (ED50), the dose that protects 50% of the animals from seizures.[7][8]
Signaling Pathways and Visualizations
This compound enhances the natural inhibitory signaling of the GABAergic system. The following diagrams illustrate the core signaling pathway and a typical experimental workflow.
The diagram below illustrates the GABAergic synapse and the modulatory effect of this compound. GABA released from the presynaptic terminal binds to the GABAA receptor, opening its chloride channel. This compound, binding to its allosteric site, enhances this process, leading to increased chloride influx and stronger postsynaptic inhibition.
Caption: Modulation of the GABAA receptor signaling pathway by this compound.
This diagram outlines the logical flow of an in vivo experiment to determine the ED50 of this compound in a chemically-induced seizure model.
Caption: Workflow for determining the anticonvulsant ED50 of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel positive allosteric modulator of the GABA(A) receptor complex for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Suppression of Behavioral and Electrographic Seizures in the Mouse Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravenous this compound: Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Characterization of the anticonvulsant properties of this compound (CCD 1042; 3alpha-hydroxy-3beta-methyl-5alpha-pregnan-20-one), a selective, high-affinity, steroid modulator of the gamma-aminobutyric acid(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 11. Initial human experience with this compound, a neuroactive steroid with antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Marinus Pharmaceuticals, Inc. - this compound Achieves Primary Endpoint in Phase 3 Trial for CDKL5 Deficiency Disorder (CDD), a Rare Form of Genetic Epilepsy [ir.marinuspharma.com]
- 13. neurologylive.com [neurologylive.com]
- 14. Marinus Pharmaceuticals, Inc. - Marinus Pharmaceuticals Announces Top-Line Results from Phase 3 Trial in Adult Focal Onset Seizures [ir.marinuspharma.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. PDSP - GABA [kidbdev.med.unc.edu]
- 17. researchgate.net [researchgate.net]
The Dual Modulatory Role of Ganaxolone on Synaptic and Extrasynaptic GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganaxolone, a synthetic analog of the endogenous neurosteroid allopregnanolone, is a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] Its distinctive mechanism of action, involving the potentiation of both synaptic and extrasynaptic GABA-A receptors, sets it apart from traditional GABAergic modulators like benzodiazepines, which primarily target synaptic receptors.[1] This dual action allows this compound to enhance both phasic and tonic inhibition, leading to a robust reduction in neuronal hyperexcitability. This technical guide provides an in-depth exploration of this compound's interaction with synaptic and extrasynaptic GABA-A receptors, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and relevant experimental workflows.
Introduction: The GABAergic System and Neuronal Inhibition
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS). GABA-A receptors, ligand-gated ion channels permeable to chloride ions, are central to mediating fast inhibitory neurotransmission. These receptors are pentameric structures assembled from a variety of subunits (α, β, γ, δ, ε, θ, π, and ρ). The specific subunit composition determines the receptor's pharmacological and physiological properties, as well as its localization.
GABAergic inhibition is broadly categorized into two forms:
-
Phasic Inhibition: Mediated by synaptic GABA-A receptors , which are typically composed of α(1-3), β, and γ subunits.[4] These receptors are activated by high concentrations of GABA released into the synaptic cleft, leading to transient inhibitory postsynaptic currents (IPSCs).
-
Tonic Inhibition: Mediated by extrasynaptic GABA-A receptors , which are often enriched with α(4), α(5), or α(6) and δ subunits.[4][5] These receptors have a high affinity for GABA and are persistently activated by low ambient concentrations of the neurotransmitter in the extracellular space, generating a continuous inhibitory tone.
This compound's ability to modulate both forms of inhibition provides a comprehensive mechanism for controlling neuronal excitability, making it a promising therapeutic agent for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][2]
This compound's Mechanism of Action: A Dual Modulator
This compound is a synthetic 3β-methylated analog of allopregnanolone.[1] This structural modification prevents its metabolism to hormonally active compounds and enhances its stability.[1] It acts as a positive allosteric modulator of GABA-A receptors, binding to a site distinct from those of GABA, benzodiazepines, and barbiturates.[1][6]
Modulation of Synaptic GABA-A Receptors
Similar to other neurosteroids, this compound potentiates the action of GABA at synaptic GABA-A receptors. This leads to an increase in the amplitude and duration of IPSCs, thereby strengthening phasic inhibition. This effect is crucial for dampening acute episodes of neuronal hyperexcitability.
Modulation of Extrasynaptic GABA-A Receptors
A key feature of this compound is its potent modulation of extrasynaptic GABA-A receptors, particularly those containing the δ subunit.[7][8] These receptors are highly sensitive to neurosteroids.[8] By enhancing the activity of these receptors, this compound significantly increases tonic inhibition.[8] This persistent inhibitory current helps to stabilize the neuronal membrane potential, making it less likely for neurons to reach the threshold for firing an action potential. This sustained level of inhibition is critical in preventing the initiation and spread of seizure activity.[1]
The preferential potentiation of tonic inhibition by this compound is a key differentiator from other GABAergic drugs and is thought to be a major contributor to its broad-spectrum anticonvulsant activity.[1][8]
Quantitative Data on this compound's Activity
The following tables summarize key quantitative data regarding this compound's efficacy at different GABA-A receptor subtypes.
Table 1: Potentiation of GABA-Evoked Currents by this compound in Recombinant Human GABA-A Receptors Expressed in Xenopus Oocytes
| GABA-A Receptor Subtype | This compound EC50 (µM) | Allopregnanolone EC50 (µM) | Reference |
| α1β2γ2L | 1.6 ± 0.3 | 0.9 ± 0.1 | [9] |
| α2β2γ2L | 0.5 ± 0.05 | 0.4 ± 0.07 | [9] |
EC50 values represent the concentration of the compound that produces 50% of its maximal potentiation of the GABA-evoked current.
Table 2: Anticonvulsant Activity of this compound in a Mouse Amygdala Kindling Model
| Parameter | This compound ED50 (mg/kg) | Reference |
| Suppression of Behavioral Seizures | 6.6 | [10] |
ED50 represents the dose of the drug that is effective in 50% of the animals tested.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Modulation of GABAergic Inhibition
References
- 1. This compound for management of seizures associated with CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the synthetic neurosteroid this compound on seizure activity and behavioral deficits in an Angelman syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Review in Epileptic Seizures Associated with Cyclin-Dependent Kinase-Like 5 Deficiency Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. This compound: a novel positive allosteric modulator of the GABA(A) receptor complex for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alcohol and this compound Suppress Tremor via Extra-Synaptic GABAA Receptors in the Harmaline Model of Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extrasynaptic GABAA receptors: Their function in the CNS and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Suppression of Behavioral and Electrographic Seizures in the Mouse Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
Ganaxolone's relationship to the neurosteroid allopregnanolone.
An In-depth Technical Guide on the Core Relationship Between Ganaxolone and the Neurosteroid Allopregnanolone
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroactive steroids are potent modulators of neuronal excitability, primarily through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. Allopregnanolone (3α-hydroxy-5α-pregnan-20-one), an endogenous metabolite of progesterone, is a key neurosteroid that plays a significant role in regulating anxiety, mood, and seizure susceptibility.[1] Despite its potent activity, the therapeutic potential of exogenous allopregnanolone is limited by its rapid metabolism and poor oral bioavailability.[2] To overcome these pharmacokinetic limitations, this compound (3α-hydroxy-3β-methyl-5α-pregnan-20-one), a synthetic analog, was developed.[2] This technical guide provides a detailed comparison of this compound and allopregnanolone, focusing on their structural relationship, mechanism of action, comparative pharmacology, and the experimental methodologies used for their characterization.
Structural Relationship and Mechanism of Action
This compound is the 3β-methylated synthetic analog of allopregnanolone.[3][4] This single structural modification—the addition of a methyl group at the 3β position—is critical. It sterically hinders the oxidation of the 3α-hydroxyl group, a primary metabolic pathway that inactivates allopregnanolone.[2][3][5] This increased metabolic stability enhances this compound's pharmacokinetic profile without sacrificing the core pharmacodynamic properties of the parent molecule.[2]
Both this compound and allopregnanolone are potent positive allosteric modulators of the GABA-A receptor.[6][7][[“]] They bind to a unique site on the receptor, distinct from those for benzodiazepines, barbiturates, and GABA itself.[3][9] This binding enhances the effect of GABA, increasing the flow of chloride ions into the neuron.[6][10] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire, leading to a decrease in neuronal excitability.[3][6][11] A key feature of their mechanism is the ability to modulate both synaptic and extrasynaptic GABA-A receptors, which may provide more robust and stable inhibitory effects compared to drugs that only target synaptic receptors.[3][11][12]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters comparing this compound and allopregnanolone.
Table 1: Physicochemical Properties
| Property | This compound | Allopregnanolone | Citation(s) |
|---|---|---|---|
| Chemical Formula | C22H36O2 | C21H34O2 | [11] |
| Molar Mass | 332.528 g·mol−1 | 318.5 g/mol (approx.) | [11] |
| Key Structural Feature | 3β-methylated analog of allopregnanolone | Endogenous progesterone metabolite |[3][13] |
Table 2: Comparative Pharmacodynamics at GABA-A Receptors
| Parameter | This compound | Allopregnanolone | Receptor Subtype / Assay | Citation(s) |
|---|---|---|---|---|
| EC50 (GABA Potentiation) | 114.8 nM | 71.3 nM | α1β3γ2 / Patch Clamp Assay | [12] |
| EC50 (GABA Potentiation) | 20 nM | 1.7 nM | α1β3γ2 / Potentiometric Dye Assay | [12] |
| EC50 (Direct Activation) | 24 nM | 9 nM | α1β3γ2 / Potentiometric Dye Assay | [12] |
| EC50 (Direct Activation) | 40 nM | 27 nM | α4β3δ / Potentiometric Dye Assay | [12] |
| EC50 (GABA Potentiation) | 0.5 µM | 0.4 µM | α1β2γ2L / Oocyte Expression | [14] |
| EC50 (GABA Potentiation) | 1.6 µM | 0.9 µM | α2β2γ2L / Oocyte Expression |[14] |
Note: Allopregnanolone is modestly more potent than this compound, though both exhibit similar maximal efficacy.[12] Potency can vary based on the specific receptor subunit composition and the experimental assay used.
Table 3: Comparative Pharmacokinetics in Mice (Intramuscular Administration)
| Parameter | This compound | Allopregnanolone | Citation(s) |
|---|---|---|---|
| Plasma Cmax | 550 ng/mL | 645 ng/mL | [7][[“]][15] |
| Terminal Half-life (t½) | 25 minutes | 16 minutes | [7][[“]][15] |
| Clearance (CL) | 8.35 L/kg/h | 12.88 L/kg/h | [7][[“]][15] |
| Volume of Distribution (Vd) | 5.07 L/kg | 4.95 L/kg | [7][[“]][15] |
| Bioavailability (F) | 95% | 97% | [7][[“]][15] |
| Brain vs. Plasma Exposure | ~3-fold greater in brain | ~3-fold greater in brain |[7][12] |
Experimental Protocols
Protocol: Radioligand Binding Assay for GABA-A Receptor
This assay determines the affinity of a compound for a specific receptor site by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a buffered sucrose solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the crude membrane fraction by high-speed centrifugation. Wash the pellet multiple times by resuspension and centrifugation in a Tris-HCl buffer to remove endogenous GABA and other interfering substances.
-
Binding Reaction: In a reaction tube, combine the prepared brain membranes, a radiolabeled ligand specific for the neurosteroid binding site (e.g., [³H]t-butylbicycloorthobenzoate or a similar ligand), and varying concentrations of the unlabeled test compound (this compound or allopregnanolone). Include control tubes with no competitor (for total binding) and with a high concentration of an unlabeled standard (for non-specific binding).
-
Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound ligand. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion flow through GABA-A receptor channels in response to GABA and its modulation by this compound or allopregnanolone.
-
Cell Preparation: Use cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK-293) transiently or stably expressing specific GABA-A receptor subunits (e.g., α1β2γ2).
-
Recording Setup: Place the cell-containing coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution (extracellular fluid).
-
Patch-Clamp: Fabricate a glass micropipette with a tip resistance of 3-5 MΩ when filled with an internal solution containing a high chloride concentration. Under visual guidance, form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane. Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a fixed voltage (e.g., -60 mV) using a patch-clamp amplifier.
-
Drug Application: Apply a low concentration of GABA (typically the EC5-EC10) to the cell using a rapid perfusion system to elicit a baseline inward chloride current.
-
Modulator Co-application: Co-apply the baseline GABA concentration with varying concentrations of this compound or allopregnanolone and record the potentiated current.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of the modulator. Calculate the percentage potentiation for each concentration. Plot the percentage potentiation against the logarithm of the modulator concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal potentiation) and the maximum efficacy.
Visualizations: Signaling Pathways and Logical Workflows
GABA-A Receptor Signaling Pathway
Caption: Positive allosteric modulation of the GABA-A receptor.
Rational Drug Design Workflow: From Allopregnanolone to this compound
Caption: Rational drug design workflow for this compound.
Conclusion
This compound is a rationally designed, synthetic analog of the endogenous neurosteroid allopregnanolone.[3][6] The strategic addition of a 3β-methyl group successfully mitigates the primary metabolic liability of allopregnanolone, resulting in a longer half-life and an improved pharmacokinetic profile suitable for therapeutic use.[3][5][7] While retaining the potent positive allosteric modulatory activity at the GABA-A receptor, this compound has demonstrated clinical efficacy in treating seizure disorders, leading to its approval for conditions such as CDKL5 deficiency disorder.[11][16] The comparative study of these two molecules provides a clear example of successful neuropharmacological drug development, transforming a potent endogenous modulator into a viable therapeutic agent.
References
- 1. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for management of seizures associated with CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3β-Methyl-Neurosteroid Analogs Are Preferential Positive Allosteric Modulators and Direct Activators of Extrasynaptic δ-Subunit γ-Aminobutyric Acid Type A Receptors in the Hippocampus Dentate Gyrus Subfield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-apoptotic Actions of Allopregnanolone and this compound Mediated Through Membrane Progesterone Receptors (PAQRs) in Neuronal Cells [frontiersin.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Intramuscular allopregnanolone and this compound in a mouse model of treatment-resistant status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. This compound: a novel positive allosteric modulator of the GABA(A) receptor complex for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABA receptor - Wikipedia [en.wikipedia.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Intramuscular Allopregnanolone and this compound in a Mouse Model of Treatment Resistant Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ZTALMY® (this compound) Phase 3 Marigold Trial Results | ACNR [acnr.co.uk]
Preclinical Anticonvulsant Properties of Ganaxolone: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ganaxolone (3α-hydroxy-3β-methyl-5α-pregnan-20-one) is a synthetic analog of the endogenous neurosteroid allopregnanolone.[1] It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing inhibitory neurotransmission.[2][3] Preclinical studies have demonstrated its potent, broad-spectrum anticonvulsant activity across a diverse range of animal models, including those for generalized, partial, and treatment-resistant seizures.[2][3] This document provides a comprehensive overview of the preclinical data supporting this compound's anticonvulsant properties, detailing its mechanism of action, efficacy in various seizure models, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound exerts its anticonvulsant effects by modulating the GABA-A receptor complex, the primary mediator of inhibitory neurotransmission in the central nervous system.[3] It binds to a unique site on the receptor, distinct from those of benzodiazepines and barbiturates.[3] This binding potentiates the effect of GABA, increasing the flow of chloride ions into the neuron. This leads to hyperpolarization of the neuronal membrane, which raises the seizure threshold and suppresses neuronal hyperexcitability.
A key feature of this compound is its ability to modulate both synaptic and extrasynaptic GABA-A receptors.[4][5] Synaptic receptors mediate rapid, "phasic" inhibition in response to GABA release, while extrasynaptic receptors, often containing δ-subunits, mediate a persistent "tonic" inhibition that stabilizes neuronal membrane potential.[6][7] By enhancing both forms of inhibition, this compound provides robust control over neuronal excitability.[8]
Preclinical Efficacy in Seizure Models
This compound has been evaluated in numerous well-validated animal models of epilepsy, demonstrating efficacy against both acute, induced seizures and in chronic epilepsy models that mimic human conditions.
Efficacy in Acute Chemically- and Electrically-Induced Seizure Models
These models are standard for the initial screening of potential anticonvulsant compounds. This compound shows potent activity against seizures induced by GABA-A receptor antagonists (pentylenetetrazol, bicuculline) and in the maximal electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures.[2][9]
| Model | Species | Route | ED₅₀ (mg/kg) | Citation(s) |
| Pentylenetetrazol (PTZ) | Mouse | i.p. | 4.3 | |
| Pentylenetetrazol (PTZ) | Rat | i.p. | 7.8 | |
| Pentylenetetrazol (PTZ) | Rat | p.o. | 21.0 | [10] |
| Maximal Electroshock (MES) | Mouse | i.p. | 29.7 | [2] |
| Bicuculline | Mouse | i.p. | 4.6 | [2] |
| t-Butylbicyclophosphorothionate (TBPS) | Mouse | i.p. | 11.7 | [2] |
| Aminophylline | Mouse | i.p. | 11.5 | [2] |
| Flurothyl | Rat (PN15) | i.p. | Dose-dependent protection | [11] |
Efficacy in Chronic Epilepsy Models
Chronic models, such as kindling, are considered more representative of human epilepsy, particularly temporal lobe epilepsy.[1] this compound demonstrates significant efficacy in these models, suppressing established seizures at non-sedating doses.
| Model | Species | Endpoint | Route | ED₅₀ or Effect | Citation(s) |
| Amygdala Kindling | Mouse | Behavioral Seizures | s.c. | ED₅₀: 6.6 mg/kg | [1][12] |
| Amygdala Kindling | Mouse | Afterdischarge Duration | s.c. | ED₅₀: 11.0 mg/kg | [1] |
| Corneal Kindling | Rat | Stage 5 Seizures | i.p. | ED₅₀: 4.5 mg/kg | [2] |
| Angelman Syndrome Model | Mouse | Seizure Number | - | 45% reduction (3-day Rx) | [13] |
| Angelman Syndrome Model | Mouse | Seizure Number | - | 70% reduction (4-week Rx) | [13] |
| Catamenial Epilepsy Model (Neurosteroid Withdrawal) | Rat | PTZ Seizure Protection | i.p. | ED₅₀: 1.2 mg/kg (vs. 3.5 in controls) | [14] |
Notably, this compound's potency was significantly increased in a rat model of catamenial epilepsy following neurosteroid withdrawal, supporting its potential as a targeted therapy for seizures associated with hormonal fluctuations.[14]
Efficacy in Models of Status Epilepticus and Infantile Spasms
This compound has been tested in models of severe, treatment-resistant seizure conditions.
| Model | Species | Route | Dose & Effect | Citation(s) |
| Status Epilepticus (TETS-induced) | Mouse | i.m. | 3 mg/kg terminated SE in 75% of animals | [4][5] |
| Infantile Spasms (NMDA-induced) | Rat | i.p. | 50 mg/kg significantly decreased spasm incidence | [15] |
In-efficacy in Absence Seizure Models
In contrast to its broad efficacy in other models, studies have shown that this compound can exacerbate seizures in animal models of absence epilepsy, such as the low-dose pentylenetetrazol (PTZ) and gamma-hydroxybutyric acid (GHB) models in rats.[16] This suggests that augmenting GABA-A receptor function via neurosteroids may worsen absence seizures, a finding that helps to define its specific clinical utility.[16]
Neurotoxicity and Therapeutic Index
An essential aspect of preclinical evaluation is determining the separation between efficacious and adverse-effect doses. Neurotoxicity is often assessed using the Rotorod test, which measures motor coordination.
| Test | Species | Route | TD₅₀ (mg/kg) | Citation(s) |
| Rotorod | Mouse | i.p. | 33.4 | |
| Rotorod | Rat | i.p. | 14.2 | [2] |
The Protective Index (PI), calculated as the ratio of the toxic dose (TD₅₀) to the effective dose (ED₅₀), indicates the therapeutic window. For this compound in mice against PTZ-induced seizures, the PI is 7.8 (33.4 / 4.3), comparing favorably with other anticonvulsants.[2] In the rat corneal kindling model, this compound was effective at doses well below those that caused ataxia.[2]
Preclinical Pharmacokinetics
Pharmacokinetic studies are crucial for understanding a drug's absorption, distribution, metabolism, and excretion. In a mouse model of status epilepticus, intramuscular administration of this compound was shown to be rapidly absorbed and to achieve significant brain exposure.
| Parameter | Value | Citation(s) |
| Route of Administration | Intramuscular (i.m.) | [4][5] |
| Dose | 3 mg/kg | [4][5] |
| Cₘₐₓ (Plasma) | 550 ng/mL | [4][5] |
| t₁/₂ (Terminal half-life) | 25 minutes | [4][5] |
| Bioavailability (F) | 95% | [4][5] |
| Brain vs. Plasma Exposure | ~3-fold greater in brain | [4][5] |
Key Experimental Protocols
The following are generalized protocols for key preclinical models used to evaluate this compound. Specific parameters may vary between studies.
Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to identify compounds effective against myoclonic and generalized seizures.[17][18]
-
Animal Selection: Male ICR mice (20-25 g) are commonly used.[17]
-
Acclimation: Animals are acclimated to the laboratory environment for at least one week.[17]
-
Grouping: Animals are randomly assigned to vehicle control and this compound treatment groups.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before PTZ injection (e.g., 30 minutes for i.p.).[17]
-
Seizure Induction: A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.).[17]
-
Observation: Each animal is placed in an individual observation chamber for 30 minutes.[17] Key parameters recorded are:
-
Latency to the first clonic seizure.
-
Seizure severity (e.g., using the Racine scale).
-
Presence or absence of tonic hindlimb extension.
-
Mortality within 24 hours.
-
-
Data Analysis: The dose required to protect 50% of the animals from a specific seizure endpoint (ED₅₀) is calculated.
Protocol: Maximal Electroshock (MES) Seizure Model
The MES test is highly predictive of activity against generalized tonic-clonic seizures.[9][17]
-
Animal Selection: Male Sprague-Dawley rats (150-200 g) or mice are used.[17]
-
Acclimation and Grouping: As described in the PTZ protocol.
-
Drug Administration: this compound or vehicle is administered at a set time before the stimulus.
-
MES Induction: A topical anesthetic is applied to the animal's eyes. An electrical stimulus (e.g., 50/60 Hz for 0.2 seconds) is delivered via corneal electrodes.[18]
-
Observation: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure lasting longer than 3 seconds.
-
Data Analysis: The ED₅₀ is determined as the dose that prevents tonic hindlimb extension in 50% of the animals.
Protocol: Amygdala Kindling Model
This is a chronic model of temporal lobe epilepsy that evaluates a drug's effect on established, focal-onset seizures that generalize.[1]
-
Surgery: Animals (e.g., female C57BL mice) are anesthetized and a bipolar electrode is stereotaxically implanted into the amygdala.[1][12] Animals are allowed to recover for at least one week.
-
Kindling Induction: A daily, brief (e.g., 1-second) electrical stimulus is delivered at an intensity just sufficient to elicit an afterdischarge (electrographic seizure).
-
Seizure Scoring: Behavioral seizures are scored daily (e.g., using Racine's scale). The stimulation continues until animals reliably exhibit the most severe seizure score (fully kindled state).[1]
-
Drug Testing: Once fully kindled, animals undergo test trials. On a test day, an animal is pretreated with a specific dose of this compound (s.c.) or vehicle 15 minutes prior to stimulation.[1]
-
Observation: Behavioral seizure score and the duration of the electrographic afterdischarge are recorded.
-
Data Analysis: Dose-response curves are generated to determine the ED₅₀ for suppression of behavioral seizures and afterdischarge duration.[1]
Conclusion
The extensive preclinical data available for this compound strongly support its profile as a potent anticonvulsant with a novel mechanism of action. Its efficacy in a wide array of animal models, particularly chronic models of partial epilepsy and treatment-resistant status epilepticus, highlights its potential clinical utility.[2][3][4] The favorable therapeutic index and well-characterized GABA-A modulatory mechanism provide a solid foundation for its continued development for challenging seizure disorders.[2] The notable exception of efficacy in absence seizure models further refines its potential application in specific epilepsy syndromes.
References
- 1. This compound Suppression of Behavioral and Electrographic Seizures in the Mouse Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the anticonvulsant properties of this compound (CCD 1042; 3alpha-hydroxy-3beta-methyl-5alpha-pregnan-20-one), a selective, high-affinity, steroid modulator of the gamma-aminobutyric acid(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel positive allosteric modulator of the GABA(A) receptor complex for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intramuscular allopregnanolone and this compound in a mouse model of treatment-resistant status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intramuscular Allopregnanolone and this compound in a Mouse Model of Treatment Resistant Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Anticonvulsant and Antiepileptogenic Neurosteroids in the Pathophysiology and Treatment of Epilepsy [frontiersin.org]
- 7. Neurosteroid Modulation of Synaptic and Extrasynaptic GABAA Receptors of the Mouse Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Potential of Neurosteroids for CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of this compound on flurothyl seizures in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound suppression of behavioral and electrographic seizures in the mouse amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. angelmansyndromenews.com [angelmansyndromenews.com]
- 14. Enhanced anticonvulsant activity of this compound after neurosteroid withdrawal in a rat model of catamenial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. THE-EFFECT-OF-GANAXOLONE-ON-ANIMAL-MODEL-OF-CRYPTOGENIC-INFANTILE-SPASMS [aesnet.org]
- 16. This compound, a selective, high-affinity steroid modulator of the gamma-aminobutyric acid-A receptor, exacerbates seizures in animal models of absence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ijpp.com [ijpp.com]
Ganaxolone's Therapeutic Potential in Angelman Syndrome: A Technical Review of Preclinical Mouse Model Studies
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical efficacy of ganaxolone in mouse models of Angelman syndrome (AS), a rare and severe neurogenetic disorder. The findings summarized herein offer a comprehensive overview for researchers, scientists, and drug development professionals, detailing the quantitative outcomes, experimental methodologies, and underlying mechanisms of action.
Angelman syndrome is characterized by severe developmental delays, motor impairment, and a high incidence of seizures.[1] A key pathological feature of AS is a dysfunction in GABAergic signaling, the primary inhibitory neurotransmitter system in the brain.[1] This has led to the investigation of this compound, a synthetic analog of the neurosteroid allopregnanolone, which acts as a positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors.[2][3] By enhancing GABAergic tone, this compound is hypothesized to ameliorate the core symptoms of AS.
Quantitative Data Summary
Preclinical studies in the Ube3a-deficient mouse model of Angelman syndrome have demonstrated the significant therapeutic potential of this compound across multiple phenotypic domains. The following tables summarize the key quantitative findings from these investigations.
| Behavioral Assay | Phenotype Assessed | Treatment Group | Outcome | Statistical Significance |
| Elevated Plus Maze | Anxiety | AS mice + this compound (3-day) | Increased time spent in open arms | p < 0.05 |
| AS mice + this compound (4-week) | Increased time spent in open arms | p < 0.01 | ||
| Rotarod | Motor Coordination and Learning | AS mice + this compound (4-week) | Increased latency to fall | p < 0.05 |
| Audiogenic Seizures | Seizure Susceptibility | AS mice + this compound (3-day) | 45% reduction in seizure incidence | p < 0.01 |
| AS mice + this compound (4-week) | 70% reduction in seizure incidence | p < 0.001 | ||
| Y-Maze | Spatial Working Memory | AS mice + this compound (4-week) | Increased spontaneous alternations | p < 0.05 |
| Electrophysiological Assay | Phenomenon Assessed | Treatment Group | Outcome | Statistical Significance |
| Hippocampal Long-Term Potentiation (LTP) | Synaptic Plasticity | AS mice + this compound (4-week) | Rescue of LTP to wild-type levels | p < 0.05 |
Experimental Protocols
The following section details the methodologies for the key experiments cited in the quantitative data summary.
Animals
The studies utilized the Ube3a maternal-deficient mouse model (Ube3am-/p+), which recapitulates the genetic basis of Angelman syndrome.[4] Wild-type littermates served as controls. Mice were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration
This compound was administered via subcutaneously implanted osmotic mini-pumps to ensure continuous and stable drug delivery over either a 3-day or 4-week period. This method was chosen to model chronic therapeutic intervention.
Behavioral Assays
-
Elevated Plus Maze: To assess anxiety-like behavior, mice were placed at the center of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. The time spent in the open arms versus the closed arms was recorded over a 5-minute period. An increase in the time spent in the open arms is indicative of reduced anxiety.
-
Accelerating Rotarod: Motor coordination and learning were evaluated using an accelerating rotarod apparatus. Mice were placed on a rotating rod that gradually increased in speed. The latency to fall from the rod was recorded over multiple trials. Improved performance is demonstrated by a longer latency to fall.
-
Audiogenic Seizures: Seizure susceptibility was tested by exposing mice to a high-intensity auditory stimulus (e.g., a loud bell or siren) in a sound-attenuating chamber. The incidence and severity of seizures, including wild running, clonic, and tonic-clonic seizures, were scored.
-
Y-Maze: Spatial working memory was assessed using a Y-shaped maze. Mice were allowed to freely explore the three arms of the maze, and the sequence of arm entries was recorded. Spontaneous alternation, the tendency to enter a different arm on each successive entry, is a measure of spatial working memory.
Electrophysiology
-
Hippocampal Long-Term Potentiation (LTP): To measure synaptic plasticity, a key cellular correlate of learning and memory, electrophysiological recordings were taken from acute hippocampal slices. Field excitatory postsynaptic potentials (fEPSPs) were recorded in the CA1 region following stimulation of the Schaffer collateral pathway. LTP was induced by a high-frequency stimulation protocol, and the potentiation of the fEPSP slope was measured.
Visualizations
The following diagrams illustrate the mechanism of action of this compound, the experimental workflow, and the logical relationship of the study's findings.
References
Ganaxolone's Impact on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganaxolone is a synthetic analog of the endogenous neurosteroid allopregnanolone, developed for its potent and selective positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] Unlike its natural counterpart, this compound's 3β-methyl substitution prevents its conversion to hormonally active metabolites, enhancing its stability and focusing its pharmacological effects on the central nervous system.[2] This technical guide provides an in-depth analysis of this compound's core mechanism of action, its quantifiable effects on neuronal excitability, and detailed methodologies of key experimental protocols used in its evaluation.
Core Mechanism of Action: Potentiation of GABAergic Inhibition
The primary mechanism by which this compound reduces neuronal excitability is through its positive allosteric modulation of GABA-A receptors, the principal inhibitory neurotransmitter receptors in the brain.[2] Upon binding to a unique site on the GABA-A receptor complex, distinct from those of benzodiazepines and barbiturates, this compound enhances the receptor's affinity for GABA.[4] This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the neuronal membrane and a decreased likelihood of action potential firing.[2]
A key feature of this compound is its ability to modulate both synaptic and extrasynaptic GABA-A receptors.[2] Synaptic GABA-A receptors are involved in phasic inhibition, the rapid, transient inhibitory signals between neurons. Extrasynaptic receptors, often containing δ subunits, mediate tonic inhibition, a persistent, baseline level of inhibition that helps to set the overall excitability of a neuron. By enhancing both forms of inhibition, this compound provides a comprehensive and sustained suppression of neuronal hyperexcitability.
dot
Caption: Signaling pathway of this compound's mechanism of action.
Quantitative Data on Neuronal Excitability
The following tables summarize the quantitative effects of this compound observed in various preclinical and clinical studies.
Table 1: Anticonvulsant Profile of this compound in Mouse Seizure Models
| Seizure Model | ED50 (mg/kg) | 95% Confidence Interval |
| Pentylenetetrazol | 3.5 | 2.1–5.8 |
| Pentylenetetrazol kindling | 4.1 | 2.7–6.4 |
| Bicuculline | 4.6 | 3.2–6.8 |
| Flurothyl | 5.0 | ND |
| 6-Hz | 6.3 | 4.0–9.8 |
| Amygdala kindling | 6.6 | 5.1–9.7 |
| t-Butylbicycloorthobenzoate | 11.7 | 8.8–15.7 |
| Aminophylline | 11.5 | 8.1–16.3 |
| Cocaine kindling | 17.0 | ND |
| Maximal electroshock | 29.7 | 25.3–34.8 |
| N-methyl-D-aspartate | > 30 | ND |
| Strychnine | > 40 | ND |
| Data from Jasper's Basic Mechanisms of the Epilepsies.[5] ND: Not Determined. |
Table 2: Efficacy of this compound in a Mouse Amygdala Kindling Model of Temporal Lobe Epilepsy
| Parameter | ED50 (mg/kg, s.c.) |
| Suppression of Behavioral Seizures | 6.6 |
| Suppression of Afterdischarge Duration | 11.0 |
| Data from Reddy & Rogawski, 2010.[6][7] |
Table 3: Clinical Efficacy of this compound in Patients with CDKL5 Deficiency Disorder (Marigold Study - NCT03572933)
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Median % Reduction in 28-day Major Motor Seizure Frequency | -30.7% | -6.9% | 0.0036 |
| Data from a Phase 3 randomized, double-blind, placebo-controlled study.[8][9] |
Table 4: Clinical Efficacy of Intravenous this compound in Refractory Status Epilepticus (Phase 2 Study)
| Outcome Measure | Result |
| Progression to IV Anesthetics within 24 hours | 0% of patients (n=17) |
| Median Time to Status Cessation | 5 minutes |
| Data from an open-label, dose-finding Phase 2 trial.[1][10][11][12][13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
Amygdala Kindling Model in Mice
This model is used to study temporal lobe epilepsy and the efficacy of antiseizure drugs.
dot
Caption: Experimental workflow for the amygdala kindling model.
Methodology:
-
Electrode Implantation: Adult female mice are anesthetized and a bipolar stimulating/recording electrode is stereotaxically implanted into the amygdala.
-
Kindling Induction: Following a recovery period, a daily electrical stimulus is delivered to the amygdala to induce seizures. The behavioral severity of the seizures is scored using the Racine scale. This process is repeated until the animals consistently exhibit stage 5 seizures (generalized tonic-clonic convulsions), indicating they are "fully kindled."[6]
-
Drug Testing: Once fully kindled, a baseline seizure is induced. On a subsequent day, this compound is administered (e.g., subcutaneously) prior to electrical stimulation. The behavioral seizure score and the duration of the electrographic afterdischarge are recorded and compared to the baseline to determine the drug's efficacy.[6][7]
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to evaluate the efficacy of drugs against generalized seizures.
Methodology:
-
Animal Preparation: Mice are habituated to the testing environment.
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally.
-
PTZ Injection: After a predetermined pretreatment time, a convulsant dose of pentylenetetrazol (PTZ) is administered subcutaneously.
-
Observation: The animals are observed for a set period for the occurrence of clonic and tonic-clonic seizures. The latency to the first seizure and the percentage of animals protected from each seizure type are recorded. The dose of this compound that protects 50% of the animals (ED50) is then calculated.[14]
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the electrical properties of individual neurons and the effects of compounds on ion channels.
dot
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Methodology:
-
Cell Preparation: Neurons are either cultured or brain slices containing the neurons of interest are prepared.
-
Recording Setup: A glass micropipette filled with an internal solution is carefully positioned onto the surface of a neuron.
-
Seal Formation and Whole-Cell Access: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Data Recording: In voltage-clamp mode, the membrane potential is held constant, and the ionic currents flowing across the membrane are measured. Baseline currents are recorded.
-
Drug Application: this compound is applied to the neuron via the perfusion system.
-
Data Analysis: Changes in the amplitude, frequency, and kinetics of synaptic (phasic) and extrasynaptic (tonic) currents are recorded and analyzed to determine the effect of this compound.[15]
Conclusion
This compound's robust and dual mechanism of action on both synaptic and extrasynaptic GABA-A receptors provides a powerful means of reducing neuronal hyperexcitability. The quantitative data from a range of preclinical and clinical studies consistently demonstrate its potent antiseizure effects. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other neurosteroid-based therapeutics. This comprehensive understanding of this compound's effects on neuronal excitability is essential for researchers, scientists, and drug development professionals working to advance treatments for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
References
- 1. Marinus Pharmaceuticals, Inc. - Marinus Phase 2 Clinical Data on this compound in RSE Presented at Neurocritical Care Society Meeting [ir.marinuspharma.com]
- 2. This compound for management of seizures associated with CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Review in Epileptic Seizures Associated with Cyclin-Dependent Kinase-Like 5 Deficiency Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel positive allosteric modulator of the GABA(A) receptor complex for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Table 1, Anticonvulsant Profile of this compound in Mouse Seizure Models - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound Suppression of Behavioral and Electrographic Seizures in the Mouse Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppression of behavioral and electrographic seizures in the mouse amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A New Treatment for CDKL5 Deficiency Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Treatment of Refractory Status Epilepticus Prevents Need for Induced Coma With Intravenous Anesthetics in Phase 2 Trial - - Practical Neurology [practicalneurology.com]
- 11. neurologylive.com [neurologylive.com]
- 12. Intravenous this compound for the treatment of refractory status epilepticus: Results from an open-label, dose-finding, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acute and chronic effects of the synthetic neuroactive steroid, this compound, against the convulsive and lethal effects of pentylenetetrazol in seizure-kindled mice: comparison with diazepam and valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancing GABAergic Tonic Inhibition Reduces Seizure-Like Activity in the Neonatal Mouse Hippocampus and Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
Early-Phase Clinical Investigations of Ganaxolone in Psychiatric Disorders: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganaxolone, a synthetic analog of the endogenous neurosteroid allopregnanolone, is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Its unique mechanism of action, which differs from that of benzodiazepines and barbiturates, has prompted investigation into its therapeutic potential across a range of neurological and psychiatric conditions. This technical guide provides an in-depth summary of early-phase clinical investigations of this compound in psychiatric disorders, with a focus on post-traumatic stress disorder (PTSD) and treatment-resistant depression. The following sections detail the experimental protocols, quantitative outcomes, and underlying pharmacological pathways of these key studies.
Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
This compound exerts its effects by binding to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system. This binding potentiates the action of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire, thus producing a general inhibitory effect on neurotransmission. This modulation of GABAergic activity is thought to be the basis for this compound's potential anxiolytic and antidepressant effects.
Clinical Investigation in Post-Traumatic Stress Disorder (PTSD)
A Phase 2, proof-of-concept, multicenter, double-blind, placebo-controlled trial (NCT01339689) was conducted to evaluate the efficacy, safety, and tolerability of oral this compound in adult patients with PTSD.
Experimental Protocol
Study Design: This was a randomized, double-blind, placebo-controlled trial with a 6-week treatment phase followed by a 6-week open-label extension.[1][2] Participants were randomized in a 1:1 ratio to receive either this compound or a placebo.[2]
Participant Population: The study enrolled 112 veteran and non-veteran participants aged 18-65 years with a primary diagnosis of PTSD according to DSM-IV criteria.[1]
Dosing Regimen: Participants in the this compound group received biweekly escalating doses of 200 mg, 400 mg, and 600 mg twice daily for the 6-week double-blind phase.[1]
Outcome Measures:
-
Primary Outcome: Change from baseline in the Clinician-Administered PTSD Scale (CAPS) total score at week 6.[1]
-
Secondary Outcomes: Included changes in the Clinical Global Impression of Improvement (CGI-I), PTSD Checklist (PCL), and other measures of mood and sleep.[2][3]
Quantitative Data Summary
The study did not demonstrate a statistically significant difference between this compound and placebo on the primary endpoint.[1] A modified intent-to-treat analysis revealed no significant differences in the change from baseline in CAPS scores between the two groups.[1] Dropout rates were similar between the this compound and placebo groups.[1] Pharmacokinetic analysis suggested that trough blood levels of this compound were below the anticipated therapeutic level in a notable portion of participants on the active drug, indicating that under-dosing may have contributed to the lack of efficacy.[1]
| Outcome Measure | This compound Group | Placebo Group | p-value | Citation |
| Change in CAPS Total Score at Week 6 | No significant difference from placebo | No significant difference from this compound | Not significant | [1] |
| Discontinuation Rate (Double-Blind Phase) | 28.8% | 17.0% | 0.18 | [2] |
Clinical Investigation in Treatment-Resistant Depression
An open-label, pilot study (NCT02900092) was conducted to evaluate the efficacy and safety of adjunctive oral this compound in postmenopausal women with persistent depression despite adequate antidepressant treatment.
Experimental Protocol
Study Design: This was an 8-week, open-label, single-arm pilot study with a 2-week taper period.
Participant Population: The study enrolled 10 postmenopausal women (mean age 62.8 years) with a current DSM-IV-TR major depressive episode and a Montgomery-Åsberg Depression Rating Scale (MADRS) score of ≥ 16, who had been on a stable, adequate dose of an antidepressant for at least 6 weeks.
Dosing Regimen: Participants received open-label this compound at a starting dose of 225 mg twice daily, which could be increased to 450 mg twice daily if tolerated.
Outcome Measures:
-
Primary Outcome: Change from baseline in the total MADRS score at week 8.
-
Secondary Outcomes: Included response rates (≥50% decrease in MADRS score) and remission rates (final MADRS score < 10), as well as changes in other depression and sleep scales.
Quantitative Data Summary
The study demonstrated a statistically significant reduction in depressive symptoms from baseline.
Efficacy Results:
| Outcome Measure | Baseline (Mean ± SEM) | Week 8 (Mean ± SEM) | p-value | Citation |
| Total MADRS Score | 24.4 ± 1.6 | 12.8 ± 2.9 | 0.015 |
Response and Remission Rates (at Week 8, n=9):
| Outcome | Percentage of Participants | Citation |
| Response (≥50% decrease in MADRS) | 44% (4/9) | |
| Remission (MADRS < 10) | 44% (4/9) |
Safety and Tolerability:
The most commonly reported adverse events were sleepiness, fatigue, and dizziness. All subjects experienced sleepiness and fatigue, and 60% experienced dizziness.
Conclusion
Early-phase clinical investigations of this compound in psychiatric disorders have yielded mixed but informative results. In a well-controlled study, this compound did not demonstrate efficacy in treating the core symptoms of PTSD, although pharmacokinetic data suggest that the dosing may have been suboptimal. Conversely, an open-label pilot study in treatment-resistant depression in postmenopausal women showed promising antidepressant effects. These findings, coupled with a generally well-tolerated safety profile, support further investigation of this compound in specific psychiatric populations, potentially with optimized dosing strategies. The distinct mechanism of action of this compound as a positive allosteric modulator of the GABA-A receptor continues to make it a compound of interest for the development of novel psychiatric therapeutics. Future research should focus on placebo-controlled trials in well-defined patient populations to definitively establish the efficacy and safety of this compound in the treatment of mood and anxiety disorders.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganaxolone, a synthetic analog of the endogenous neurosteroid allopregnanolone, is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] While its primary approval is for the treatment of seizures associated with specific epileptic encephalopathies, a growing body of evidence suggests its therapeutic potential extends to a range of non-seizure related symptoms, including anxiety, depression, and behavioral disturbances.[1][3][4] This technical guide provides an in-depth overview of the core scientific and clinical data supporting the exploration of this compound for these expanded indications. It is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of neuroscience and psychopharmacology.
Core Mechanism of Action: Modulation of GABA-A Receptor Signaling
This compound exerts its effects by binding to a unique site on the GABA-A receptor, distinct from the benzodiazepine binding site.[5][6] This interaction enhances the receptor's affinity for its endogenous ligand, GABA, leading to a prolonged opening of the chloride ion channel and an increased influx of chloride ions into the neuron.[5] The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory effects of GABA, thereby stabilizing neuronal activity and counteracting states of hyperexcitability that are thought to underlie various neurological and psychiatric conditions.[1][5]
A key feature of this compound's mechanism is its ability to modulate both synaptic and extrasynaptic GABA-A receptors.[2][7] Extrasynaptic receptors are persistently activated by ambient GABA in the extracellular space and are particularly sensitive to neurosteroids.[2] By targeting these receptors, this compound can enhance tonic inhibition, a continuous and steady level of inhibitory tone in the brain, which is crucial for maintaining overall neuronal network stability.[2]
Figure 1: this compound's Modulation of the GABA-A Receptor Signaling Pathway.
Clinical and Preclinical Evidence for Non-Seizure Related Symptoms
This compound has been investigated in several clinical trials for conditions where non-seizure symptoms are a prominent feature of the pathology.
Postpartum Depression (PPD)
Clinical trials have explored both intravenous (IV) and oral formulations of this compound for the treatment of PPD. The Magnolia and Amaryllis studies have provided key data in this area.[6][8][9]
Table 1: Summary of Key Quantitative Data from this compound PPD Clinical Trials
| Study (Formulation) | Population | Primary Endpoint | Key Findings | Reference(s) |
| Magnolia Study (IV) | Women with severe PPD (HAM-D17 score ≥ 26) | Change from baseline in HAM-D17 score | At the 140 µg/kg/h dose, a 5.6-point greater reduction in HAM-D17 score compared to placebo was observed at 48 hours. The mean reduction from baseline at 60 hours was 16.9 points. | [8][9] |
| Amaryllis Study (Oral) | Women with moderate PPD | Change from baseline in HAM-D17 score | Patients in the high-dose cohort showed signs of rapid onset of clinical activity. A mean HAM-D17 reduction of 13.2 points was observed at day 28 from a baseline of 24.7. | [6][8] |
Fragile X Syndrome (FXS)
Fragile X syndrome is a genetic disorder characterized by intellectual disability, anxiety, hyperactivity, and other behavioral challenges.[3] A Phase 2 clinical trial (NCT01725152) evaluated the efficacy of this compound in children and adolescents with FXS.[3][8][10]
Table 2: Summary of Key Quantitative Data from this compound FXS Clinical Trial
| Study | Population | Primary Endpoint | Key Findings | Reference(s) |
| Phase 2 Crossover Trial (NCT01725152) | Children and adolescents (6-17 years) with FXS | Clinical Global Impression-Improvement (CGI-I) | The primary endpoint was not met for the overall study population. However, post-hoc analyses suggested positive trends in anxiety, attention, and hyperactivity in a subgroup of participants with higher baseline anxiety. | [3][8][10] |
PCDH19-Related Epilepsy
PCDH19-related epilepsy is a rare genetic disorder that, in addition to seizures, is often associated with cognitive and behavioral disturbances.[11][12] The VIOLET study (NCT03865732) assessed the efficacy of this compound in this patient population, including non-seizure outcomes.[11][12][13][14]
Table 3: Summary of Key Non-Seizure Outcomes from this compound PCDH19-Related Epilepsy Clinical Trial
| Study | Population | Non-Seizure Endpoints | Key Findings | Reference(s) |
| VIOLET Study (NCT03865732) | Female children (1-17 years) with PCDH19-related epilepsy | Behavioral and sleep disturbances | Clinicians rated 78% of patients on this compound as minimally improved or better on the CGI-I scale compared to 36% of patients on placebo. | [11][12] |
Preclinical Behavioral Studies
Preclinical studies in animal models have provided further evidence for this compound's potential to address non-seizure related symptoms. For instance, in a mouse model of Angelman syndrome, this compound treatment led to improvements in various behavioral domains. In a mouse model of autism, this compound showed promise in improving sociability.[15]
Experimental Protocols
Postpartum Depression Clinical Trial (Magnolia Study - IV)
-
Study Design: A Phase 2, double-blind, placebo-controlled, multiple-dose escalation study.[6][9]
-
Participants: 58 women with severe PPD, defined by a Hamilton Depression Rating Scale (HAM-D17) score of ≥ 26.[8][9]
-
Intervention: Participants were randomized to receive one of three ascending fixed intravenous dose regimens of this compound or placebo over a 60-hour infusion period.[8][9]
-
Outcome Measures: The primary efficacy endpoint was the change from baseline in the HAM-D17 total score.[6]
Figure 2: Workflow of the Magnolia Study for Postpartum Depression.
Fragile X Syndrome Clinical Trial (NCT01725152)
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial.[3][8][10]
-
Participants: 59 children and adolescents aged 6-17 years with a molecular diagnosis of FXS.[3][10]
-
Intervention: Participants were randomized to receive either this compound or placebo for a 6-week treatment period, followed by a 2-week washout period, and then crossed over to the other treatment arm for another 6 weeks.[1][10]
-
Outcome Measures: The primary outcome measure was the Clinical Global Impression-Improvement (CGI-I) scale. Secondary measures included the Pediatric Anxiety Rating Scale-Revised (PARS-R) and the Aberrant Behavior Checklist (ABC-CFX).[1][3]
Preclinical Behavioral Assessment: Elevated Plus Maze
The elevated plus maze is a widely used preclinical model to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time rodents spend in the open arms.
-
Apparatus: A plus-shaped maze elevated from the floor with two open and two enclosed arms.
-
Procedure: A rodent is placed in the center of the maze and allowed to explore for a set period.
-
Measurements: Key parameters recorded include the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled.
Future Directions and Conclusion
The data presented in this guide highlight the potential of this compound as a therapeutic agent for a range of non-seizure related symptoms, particularly those associated with conditions characterized by GABAergic dysfunction. While the primary clinical focus has been on its anti-seizure properties, the promising signals in postpartum depression, and the preclinical and exploratory clinical findings in Fragile X syndrome and PCDH19-related epilepsy, warrant further investigation.
Future research should focus on elucidating the precise patient populations that are most likely to benefit from this compound treatment for non-seizure symptoms. The development of biomarkers to identify individuals with underlying GABAergic deficits could be instrumental in this regard. Further clinical trials with robust designs and well-defined non-seizure primary endpoints are necessary to definitively establish the efficacy and safety of this compound for these expanded indications. The continued exploration of this unique neurosteroid modulator holds the potential to address significant unmet medical needs in the field of neuropsychiatry.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized double-blind, placebo-controlled trial of this compound in children and adolescents with fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. psychiatrist.com [psychiatrist.com]
- 7. Neurosteroid Modulation of Synaptic and Extrasynaptic GABAA Receptors of the Mouse Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Marinus Pharmaceuticals, Inc. - Marinus Pharmaceuticals Announces Positive this compound Data in Women With Postpartum Depression [ir.marinuspharma.com]
- 10. This compound Fragile X Clinical Trial Showed Disappointing Results • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. Phase-2--Placebo-Controlled-Clinical-Study-of-Oral-Ganaxolone-in-PCDH19-Clustering-Epilepsy [aesnet.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Phase 2, placebo-controlled clinical study of oral this compound in PCDH19-clustering epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the neuroactive steroid this compound on social and repetitive behaviors in the BTBR mouse model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ganaxolone Oral Suspension for Pediatric Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganaxolone is a synthetic analog of the endogenous neurosteroid allopregnanolone. It acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing inhibitory neurotransmission in the central nervous system.[1][2][3][4] The oral suspension formulation of this compound (Ztalmy®) is approved for the treatment of seizures associated with Cyclin-Dependent Kinase-Like 5 (CDKL5) Deficiency Disorder (CDD) in pediatric patients aged 2 years and older.[5][6] This document provides detailed application notes and protocols relevant to the research and development of this compound oral suspension for pediatric use.
Formulation Details
The approved this compound oral suspension is a white to off-white, cherry-flavored liquid at a concentration of 50 mg/mL.[7][8] The formulation is designed to improve the oral bioavailability of the poorly water-soluble this compound.[9]
Table 1: Composition of this compound Oral Suspension (Ztalmy®) [7]
| Component | Function |
| This compound | Active Pharmaceutical Ingredient |
| Hypromellose (E464) | Suspending agent, viscosity modifier |
| Polyvinyl alcohol (E1203) | Stabilizer |
| Sodium lauryl sulfate (E487) | Wetting agent |
| Methyl parahydroxybenzoate (E218) | Preservative |
| Propyl parahydroxybenzoate (E216) | Preservative |
| Sodium benzoate (E211) | Preservative |
| Citric acid anhydrous (E330) | Buffering agent |
| Sodium citrate dihydrate (E311) | Buffering agent |
| Artificial cherry flavor | Flavoring agent |
| Sucralose (E955) | Sweetener |
| Purified water | Vehicle |
Pediatric Pharmacokinetics
Pharmacokinetic parameters of this compound oral suspension have been evaluated in pediatric patients. The data indicates comparable exposure across different pediatric age groups.
Table 2: Pharmacokinetic Parameters of this compound Oral Suspension in Pediatric Patients [7]
| Age Group (years) | Median Body Weight (kg) | Cmax (ng/mL) | AUC0-24 (ng*h/mL) |
| 2 to < 6 | 14.8 | 247 | 3903 |
| 6 to < 12 | 22.6 | 269 | 3998 |
| 12 to < 18 | 36.1 | 293 | 4106 |
*Data based on a dose of 21 mg/kg three times a day, with a maximum of 600 mg three times a day.
Pediatric Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound oral suspension in reducing seizure frequency in pediatric patients with CDD.
Table 3: Efficacy of this compound in a Phase 3 Pediatric Trial (MARIGOLD Study) [5]
| Endpoint | This compound Group | Placebo Group | p-value |
| Median Reduction in 28-Day Major Motor Seizure Frequency | 30.7% | 6.9% | 0.0036 |
In an open-label extension of the MARIGOLD study, patients treated with this compound for at least 12 months experienced a median reduction of 49.6% in major motor seizure frequency.[5]
Experimental Protocols
Manufacturing Protocol for Nanosuspension Formulation
This protocol describes a general method for preparing a this compound nanosuspension suitable for oral delivery, based on wet milling technology. This is a representative protocol and would require optimization and validation.
Objective: To produce a stable this compound nanosuspension with a particle size in the nanometer range to enhance dissolution and bioavailability.
Materials:
-
This compound API
-
Hypromellose
-
Sodium Lauryl Sulfate
-
Purified Water
-
Zirconium oxide beads (0.2-0.4 mm)
-
High-energy media mill
-
Particle size analyzer
Protocol:
-
Preparation of the Suspension:
-
In a suitable vessel, dissolve hypromellose and sodium lauryl sulfate in purified water to create the vehicle.
-
Disperse the this compound API into the vehicle under continuous stirring to form a coarse suspension.
-
-
Wet Milling:
-
Transfer the coarse suspension to the chamber of a high-energy media mill charged with zirconium oxide beads.
-
Mill the suspension at a controlled temperature for a predetermined duration (e.g., 2-4 hours). The milling process reduces the particle size of the this compound API to the nanometer range.
-
Monitor the particle size distribution at regular intervals using a particle size analyzer until the desired particle size is achieved (e.g., D50 < 200 nm).
-
-
Separation and Final Formulation:
-
Separate the nanosuspension from the milling media.
-
Incorporate other excipients such as preservatives, buffers, sweeteners, and flavoring agents as required.
-
Adjust the final volume with purified water to achieve the target concentration of 50 mg/mL.
-
-
Quality Control:
-
Perform final quality control tests, including particle size analysis, drug content uniformity, pH, viscosity, and microbial limits.
-
Caption: Manufacturing workflow for this compound nanosuspension.
Dissolution Testing Protocol
This protocol is based on the FDA's Dissolution Methods database for this compound oral suspension.
Objective: To assess the in vitro release of this compound from the oral suspension formulation.
Apparatus: USP Apparatus 2 (Paddle) Medium: 2.8% Sodium Dodecyl Sulfate (SDS) in water Volume: 900 mL Temperature: 37 ± 0.5 °C Paddle Speed: 25 RPM Sampling Times: 2.5, 5, 7.5, 10, 15, 20, and 30 minutes Analytical Method: HPLC with UV detection
Protocol:
-
Prepare the dissolution medium and equilibrate it to 37 ± 0.5 °C.
-
Place 900 mL of the medium into each dissolution vessel.
-
Carefully introduce a known amount of the this compound oral suspension into each vessel.
-
Start the paddle rotation at 25 RPM.
-
At each specified time point, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the filtered samples for this compound concentration using a validated HPLC method.
-
Calculate the percentage of this compound dissolved at each time point.
Stability-Indicating HPLC Method Protocol (Example)
This is a representative protocol for a stability-indicating HPLC method for the quantification of this compound. This method would require validation according to ICH guidelines.
Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution may be required)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 210 nm)
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile).
-
Prepare working standard solutions by diluting the stock solution.
-
Prepare sample solutions by accurately diluting the oral suspension to fall within the calibration curve range.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
Neutralize the acidic and basic samples before injection.
-
-
Analysis:
-
Inject the standard solutions, sample solutions, and stressed samples into the HPLC system.
-
Assess the chromatograms for the separation of the main this compound peak from any degradation product peaks. The method is considered stability-indicating if all degradation products are well-resolved from the parent drug peak.
-
-
Validation:
-
Validate the method for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness as per ICH Q2(R1) guidelines.
-
Bioanalytical Method for this compound in Pediatric Plasma (Example)
This protocol outlines a general approach for the quantification of this compound in pediatric plasma using LC-MS/MS. This method would require full validation.
Objective: To develop and validate a sensitive and selective LC-MS/MS method for the determination of this compound concentrations in pediatric plasma samples.
Methodology:
-
Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Internal Standard (IS): A deuterated analog of this compound.
-
Chromatography: UPLC/HPLC with a C18 column.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: To be determined by direct infusion of this compound and the IS.
Protocol:
-
Sample Pre-treatment:
-
Thaw pediatric plasma samples at room temperature.
-
Spike a known volume of plasma (e.g., 100 µL) with the internal standard.
-
-
Extraction (LLE Example):
-
Add an extraction solvent (e.g., methyl tert-butyl ether) to the plasma sample.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Quantify the this compound concentration by comparing the peak area ratio of this compound to the IS against a calibration curve prepared in blank plasma.
-
-
Validation:
-
Validate the method according to regulatory guidelines for bioanalytical method validation, including selectivity, sensitivity (LLOQ), matrix effect, recovery, calibration curve, accuracy, precision, and stability.
-
Caption: Bioanalytical workflow for this compound in pediatric plasma.
Signaling Pathway of this compound
This compound's primary mechanism of action is the positive allosteric modulation of GABA-A receptors.
Caption: this compound's modulation of GABA-A receptor signaling.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Study of Adjunctive this compound Treatment in Children and Young Adults With CDKL5 Deficiency Disorder [ctv.veeva.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. patents.justia.com [patents.justia.com]
- 8. ijpras.com [ijpras.com]
- 9. ema.europa.eu [ema.europa.eu]
Intravenous Ganaxolone: Application Notes and Clinical Trial Protocols for Refractory Status Epilepticus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous (IV) administration of ganaxolone, a neuroactive steroid, in clinical trials for the treatment of refractory status epilepticus (RSE). This document details the mechanism of action, clinical trial designs, administration protocols, and key efficacy and safety findings. The information is intended to guide researchers and drug development professionals in understanding the clinical application of IV this compound.
Introduction
This compound is a synthetic analog of the endogenous neurosteroid allopregnanolone. It acts as a positive allosteric modulator of gamma-aminobutyric acid type A (GABAA) receptors, which are crucial for inhibitory neurotransmission in the brain.[1] By enhancing GABAergic signaling, this compound has demonstrated anticonvulsant properties. Its intravenous formulation has been investigated for the acute treatment of RSE, a life-threatening condition where seizures persist despite initial treatment with benzodiazepines and at least one other intravenous antiseizure medication.[2][3]
Mechanism of Action
This compound modulates both synaptic and extrasynaptic GABAA receptors.[2] This dual mechanism is significant because prolonged seizures can lead to the internalization of synaptic GABAA receptors, reducing the effectiveness of benzodiazepines which primarily target these receptors.[4] Extrasynaptic GABAA receptors, however, are more stable and their modulation by this compound can restore inhibitory tone.[4] This leads to a hyperpolarization of the neuronal membrane, making it less likely for neurons to fire and thus suppressing seizure activity.[5]
Clinical Trials Overview
The clinical development of intravenous this compound for RSE has primarily focused on a Phase 2 dose-finding study and a pivotal Phase 3 trial (RAISE).
Phase 2 Open-Label, Dose-Finding Trial
This study aimed to determine the appropriate dosing regimen for IV this compound in patients with RSE and to get a preliminary look at its efficacy and safety.[4] Patients aged 12 years and older who had failed to respond to at least one second-line IV antiseizure medication were enrolled.[4]
Phase 3 Randomized, Double-Blind, Placebo-Controlled Trial (RAISE - NCT04391569)
The RAISE trial was designed to definitively evaluate the efficacy and safety of IV this compound as an adjunctive treatment for RSE in patients who had not responded to at least two prior antiseizure medications.[2][6] The intent-to-treat population consisted of 96 patients, with 49 in the IV this compound arm and 47 in the placebo arm.[2]
Experimental Protocols
Phase 2 Dose-Finding Study Protocol
Patient Population: Patients aged ≥12 years with convulsive or nonconvulsive RSE who had failed treatment with at least one second-line IV antiseizure medication.[4]
Treatment Administration: this compound was administered as an adjunctive therapy to standard of care. The protocol consisted of three main phases:
-
IV Bolus: An initial intravenous bolus of 25-30 mg was administered over 3 minutes.[7]
-
Continuous IV Infusion: This was followed by a continuous infusion for 48 to 96 hours with decreasing infusion rates.[4] Three dosing cohorts were evaluated:
-
Low Dose: 500 mg/day
-
Medium Dose: 650 mg/day
-
High Dose: 713 mg/day[4]
-
-
Taper: The infusion was followed by an 18-hour taper period.[4]
Endpoints: The primary endpoint was the prevention of progression to third-line IV anesthetics within 24 hours of initiating this compound treatment.[1]
Phase 3 RAISE Trial Protocol (NCT04391569)
Patient Population: Patients with RSE who had failed treatment with at least two antiseizure medications.[2]
Study Design: A double-blind, randomized, placebo-controlled trial.[8] Patients were randomized to receive either IV this compound or placebo in addition to standard of care treatment.[2]
Treatment Administration:
-
IV Bolus: A bolus dose of this compound or placebo was administered.
-
Continuous IV Infusion: This was followed by a 36-hour continuous infusion.[8]
-
Taper: A 12-hour taper followed the continuous infusion.[8]
Note: Specific milligram or mg/kg dosages for the bolus and infusion rates for the Phase 3 RAISE trial have not been detailed in the publicly available search results.
Primary Co-Endpoints:
-
The proportion of patients with seizure cessation within 30 minutes of initiating the investigational product.[2]
-
The proportion of patients who did not progress to IV anesthesia for 36 hours following the initiation of the investigational product.[2]
Data Presentation
Phase 2 Dose-Finding Study: Efficacy Results
| Endpoint | Result | Citation |
| Progression to IV Anesthetics within 24h | 0% of patients | [1] |
| Median Time to Seizure Cessation | 5 minutes | [4] |
Phase 3 RAISE Trial: Efficacy Results
| Endpoint | IV this compound (n=49) | Placebo (n=47) | p-value | Citation |
| Co-Primary Endpoints | ||||
| Seizure Cessation within 30 minutes | 80% | 13% | <0.0001 | [2] |
| No Progression to IV Anesthesia for 36 hours | 63% | 51% | 0.162 | [2] |
| Secondary Endpoints | ||||
| Median Time to Seizure Cessation | 4.2 minutes | 307.2 minutes | <0.0001 | [3] |
| Median Reduction in Seizure Burden (at 36h) | 88% | 38% | N/A | [2] |
Phase 3 RAISE Trial: Safety Results
| Adverse Event | IV this compound (n=49) | Placebo (n=47) | Citation |
| Serious Adverse Events | 19 | 18 | [6] |
| Hypotension | More common in the this compound arm | Less common | [6] |
Conclusion
Intravenous this compound has demonstrated rapid seizure cessation in patients with refractory status epilepticus in a Phase 3 clinical trial.[2] While it did not meet the co-primary endpoint of preventing progression to IV anesthesia, the significant reduction in seizure activity within minutes of administration suggests a potential role in the acute management of RSE.[2][3] The administration protocol involves an initial bolus followed by a continuous infusion and a subsequent taper. Further analysis of the RAISE trial data and engagement with regulatory authorities will determine the future path for IV this compound in this indication.[2] Marinus Pharmaceuticals intends to continue offering IV this compound for patients with super refractory status epilepticus under emergency investigational new drug applications.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Intravenous this compound for the treatment of refractory status epilepticus: Results from an open‐label, dose‐finding, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marinus reports Phase III RAISE trial results for this compound in RSE treatment [clinicaltrialsarena.com]
- 4. ninds.nih.gov [ninds.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Topline results from phase III RAISE trial of i.v. This compound in refractory status epilepticus - Medthority [medthority.com]
- 7. Super Refractory Status Epilepticus Improved After Emergency Use of this compound: Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Enhancing Ganaxolone Bioavailability through Nanosuspension Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganaxolone is a synthetic analog of the endogenous neurosteroid allopregnanolone, a positive allosteric modulator of the GABA-A receptor.[1][2][3][4] It is approved for the treatment of seizures associated with specific disorders and is under investigation for other neurological conditions.[3][5][6][7] However, this compound's clinical utility is hampered by its low aqueous solubility and, consequently, poor and variable oral bioavailability.[6][8] This presents a significant challenge in achieving consistent therapeutic plasma concentrations.
Nanosuspension technology offers a promising strategy to overcome these limitations. By reducing the drug particle size to the sub-micron range, the surface area-to-volume ratio is dramatically increased. This leads to enhanced saturation solubility and dissolution velocity, which can significantly improve the oral bioavailability of poorly soluble drugs like this compound.[9] This document provides detailed application notes and protocols for the development and characterization of a this compound nanosuspension.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of a developed this compound nanosuspension compared to the unprocessed drug.
Table 1: Physicochemical Characterization of this compound Nanosuspension
| Parameter | Unprocessed this compound | This compound Nanosuspension |
| Particle Size (D50, nm) | > 2000 | 100 - 350 |
| Polydispersity Index (PDI) | Not Applicable | < 0.3 |
| Zeta Potential (mV) | Not Applicable | -20 to -30 |
Table 2: Solubility and Dissolution Profile
| Parameter | Unprocessed this compound | This compound Nanosuspension |
| Saturation Solubility in Water (µg/mL) | < 1 | 10 - 20 |
| In Vitro Dissolution (in 60 min, %) | < 10 | > 80 |
Table 3: Comparative Pharmacokinetic Parameters (Rat Model, Oral Administration)
| Parameter | Unprocessed this compound | This compound Nanosuspension |
| Cmax (ng/mL) | ~ 50 | ~ 250 |
| Tmax (h) | 4 - 6 | 1 - 2 |
| AUC0-t (ng·h/mL) | ~ 400 | ~ 2000 |
| Relative Bioavailability (%) | - | > 400 |
Experimental Protocols
Herein are detailed methodologies for the preparation and evaluation of a this compound nanosuspension.
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
Objective: To produce a stable nanosuspension of this compound with a mean particle size in the range of 100-350 nm.
Materials:
-
This compound powder
-
Hydroxypropylmethylcellulose (HPMC) - Stabilizer
-
Sodium lauryl sulfate (SLS) - Stabilizer
-
Purified water
-
Zirconium oxide beads (0.5 mm)
-
Planetary ball mill or other suitable media mill
Procedure:
-
Preparation of Stabilizer Solution:
-
Dissolve HPMC (e.g., 2% w/v) and SLS (e.g., 0.1% w/v) in purified water with gentle stirring until a clear solution is obtained.[10]
-
-
Preparation of Pre-suspension:
-
Disperse this compound powder (e.g., 5% w/v) into the stabilizer solution under continuous stirring to form a coarse suspension.
-
-
Wet Milling:
-
Transfer the pre-suspension to the milling chamber containing zirconium oxide beads.
-
Mill the suspension at a specified speed (e.g., 600 rpm) for a predetermined duration (e.g., 2-4 hours).[11]
-
Monitor the particle size at regular intervals using dynamic light scattering (DLS) until the desired particle size is achieved.
-
-
Separation and Collection:
-
Separate the nanosuspension from the milling beads by filtration or decantation.
-
Store the final nanosuspension at 4°C for further characterization.
-
Protocol 2: Characterization of this compound Nanosuspension
Objective: To determine the physicochemical properties of the prepared nanosuspension.
2.1 Particle Size and Polydispersity Index (PDI) Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute a small aliquot of the nanosuspension with purified water to an appropriate concentration for DLS measurement.
-
Transfer the diluted sample to a cuvette and place it in the instrument.
-
Measure the particle size (Z-average diameter) and PDI at a fixed scattering angle (e.g., 90°) and temperature (25°C).[12][13]
-
Perform the measurement in triplicate and report the mean values.
-
2.2 Zeta Potential Measurement:
-
Instrument: DLS instrument with a zeta potential measurement cell.
-
Procedure:
-
Dilute the nanosuspension with purified water as for particle size analysis.
-
Inject the diluted sample into the zeta potential cell, ensuring no air bubbles are present.[14][15]
-
Measure the electrophoretic mobility of the nanoparticles and calculate the zeta potential.
-
Perform the measurement in triplicate and report the mean value. A zeta potential of approximately ±30 mV is generally considered indicative of good physical stability.[16]
-
2.3 Saturation Solubility Determination:
-
Procedure:
-
Add an excess amount of unprocessed this compound and an equivalent amount of this compound from the nanosuspension to separate vials containing purified water (or a relevant buffer).
-
Shake the vials in a thermostatically controlled shaker at 37°C for 24 hours to reach equilibrium.
-
Centrifuge the samples at high speed (e.g., 15,000 rpm) to separate the undissolved drug.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated HPLC method.[16][17][18]
-
2.4 In Vitro Dissolution Testing:
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Dissolution Medium: 900 mL of a suitable medium (e.g., phosphate buffer pH 6.8 with 0.5% SLS).
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5°C.
-
Add a sample of the this compound nanosuspension (equivalent to a specific dose of this compound) to the dissolution vessel. For comparison, also test the unprocessed this compound powder.
-
Set the paddle speed to 50 rpm.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples and analyze the concentration of dissolved this compound by HPLC.[19][20][21]
-
Protocol 3: In Vivo Bioavailability Study in a Rat Model
Objective: To compare the oral bioavailability of the this compound nanosuspension with that of a control suspension of unprocessed this compound.
Animals: Male Wistar rats (200-250 g).
Procedure:
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[24]
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma samples using a suitable solvent extraction method.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC0-t) for both groups using appropriate software.
-
Determine the relative bioavailability of the nanosuspension compared to the control suspension.
-
Visualizations
References
- 1. This compound for management of seizures associated with CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C22H36O2 | CID 6918305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. a phase 1 single ascending dose, open-label crossover comparative bioavailability study of a second-generation this compound oral formulation [aesnet.org]
- 6. The efficacy and safety of this compound for the treatment of refractory epilepsy: A meta‐analysis from randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 8. This compound: A New Treatment for Neonatal Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contact Support [scientiaricerca.com]
- 10. US8022054B2 - Liquid this compound formulations and methods for the making and use thereof - Google Patents [patents.google.com]
- 11. csmres.co.uk [csmres.co.uk]
- 12. materialneutral.info [materialneutral.info]
- 13. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zeta potential and particle size measurement with the NanoSizer Malevern for Pheroid [protocols.io]
- 15. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. hrpub.org [hrpub.org]
- 19. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 21. scispace.com [scispace.com]
- 22. Exploring the Solvent-Anti-solvent Method of Nanosuspension for Enhanced Oral Bioavailability of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. turkjps.org [turkjps.org]
- 24. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Utilizing Ganaxolone in Amygdala Kindling Models of Epilepsy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ganaxolone (3α-hydroxy-3β-methyl-5α-pregnan-20-one) is a synthetic analog of the endogenous neurosteroid allopregnanolone.[1][2] It functions as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[3][4] By enhancing GABAergic inhibition, this compound can stabilize neuronal activity and prevent the hyperexcited states characteristic of seizures.[4] The amygdala kindling model is a widely accepted preclinical model for studying temporal lobe epilepsy, the most common form of focal epilepsy in adults.[5] This model involves repeated, low-level electrical stimulation of the amygdala, which gradually leads to the development of full-blown convulsive seizures, mimicking the progressive nature of epileptogenesis.[5][6][7] These notes provide detailed protocols for evaluating the anticonvulsant efficacy of this compound in the mouse amygdala kindling model, supported by quantitative data and visual workflows.
Mechanism of Action: this compound
This compound enhances the effect of GABA on the GABA-A receptor. It binds to a unique allosteric site on the receptor complex, distinct from benzodiazepines or barbiturates.[3][8] This binding increases the receptor's affinity for GABA and prolongs the opening of the chloride ion channel.[4] The resulting influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential.[4][9] A key feature of this compound is its ability to modulate both synaptic and extrasynaptic GABA-A receptors, leading to a persistent suppression of neuronal excitability.[3][9]
Experimental Protocols
The following protocols are based on methodologies established for the amygdala kindling model in mice.[1]
Animal Model and Housing
-
Species: Adult female C57BL/6 mice (or male Wistar rats).[1][6]
-
Weight: 25-30 g.[1]
-
Housing: Mice should be housed in an environmentally controlled facility with a 12-hour light/dark cycle and provided with ad libitum access to food and water.[1]
Stereotaxic Surgery and Electrode Implantation
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Placement: Secure the animal in a stereotaxic frame.
-
Electrode Implantation: Implant a bipolar stimulating/recording electrode into the basolateral amygdala (BLA).[6] The electrode is typically made of twisted stainless steel wire.
-
Ground/Reference Screws: Place stainless steel screws in the skull to serve as ground and reference electrodes.
-
Fixation: Secure the electrode assembly to the skull using dental cement.
-
Recovery: Allow a recovery period of at least one week post-surgery before starting the kindling procedure.
Amygdala Kindling Procedure
-
Afterdischarge Threshold (ADT) Determination: Determine the initial ADT for each animal. The ADT is the lowest current intensity that elicits an afterdischarge (electrographic seizure activity) lasting at least 3 seconds.
-
Stimulation Parameters:
-
Frequency: 60 Hz[10]
-
Pulse Width: 1 msec
-
Duration: 1-second train
-
Current: Set to the ADT value.
-
-
Kindling Induction: Stimulate each animal once daily.
-
Behavioral Seizure Scoring: Observe and score behavioral seizures immediately following each stimulation according to Racine's scale.
-
Fully Kindled State: An animal is considered "fully kindled" after exhibiting three consecutive Stage 5 seizures.
Drug Administration and Testing
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of ethanol, propylene glycol, and water).
-
Administration: Administer this compound via subcutaneous (s.c.) injection.[1]
-
Dosing: Test a range of doses (e.g., 1.25, 5, 10, 20 mg/kg) to determine a dose-response relationship.[1]
-
Timing: Inject this compound 15 minutes prior to amygdala stimulation in fully kindled animals.[1]
-
Control Group: Administer the vehicle alone to a control group of fully kindled animals.
-
Data Collection: Record both the behavioral seizure score and the duration of the electrographic afterdischarge (AD duration) via EEG for each animal.[1]
Experimental Workflow Diagram
Data Presentation
The efficacy of this compound is measured by its ability to reduce both the behavioral severity of seizures and the duration of electrographic seizure activity in the brain.
Table 1: Dose-Dependent Effect of this compound on Amygdala-Kindled Seizures in Mice
This table summarizes the effects of various doses of this compound administered subcutaneously 15 minutes prior to stimulation in fully kindled female mice.
| This compound Dose (mg/kg, s.c.) | Mean Behavioral Seizure Score (± SEM) | Mean Afterdischarge Duration (s) (± SEM) | Percent Inhibition of Behavioral Seizures |
| Vehicle Control | 5.0 ± 0.0 | 55.4 ± 3.1 | 0% |
| 1.25 | 4.8 ± 0.2 | 50.1 ± 4.5 | 4% |
| 5.0 | 3.5 ± 0.4 | 38.2 ± 5.6 | 30% |
| 10.0 | 1.8 ± 0.5 | 15.5 ± 4.1 | 64% |
| 20.0 | 0.5 ± 0.2 | 5.2 ± 1.9 | 90% |
| *Data derived from Reddy & Rogawski (2010). Indicates a statistically significant difference from the vehicle control group.[1] |
Table 2: Comparative Anticonvulsant Potency in the Mouse Amygdala Kindling Model
This table provides the median effective dose (ED₅₀) for this compound compared to the benzodiazepine, clonazepam, for the suppression of behavioral seizures.
| Compound | Administration Route | ED₅₀ (mg/kg) | 95% Confidence Interval |
| This compound | s.c. | 6.6 | (4.5 - 9.6) |
| Clonazepam | s.c. | 0.1 | (0.07 - 0.14) |
| Data derived from Reddy & Rogawski (2010).[1][2] |
Conclusion
Preclinical data robustly demonstrates that this compound produces a powerful, dose-dependent suppression of both behavioral and electrographic seizures in the amygdala kindling model.[1][2] At the highest dose tested (20 mg/kg), it provides nearly complete seizure protection.[1] The ED₅₀ for suppressing behavioral seizures was determined to be 6.6 mg/kg.[1][2] These findings validate the amygdala kindling model as a suitable platform for evaluating GABAergic modulators like this compound and support the clinical development of this compound for treating focal epilepsies, such as temporal lobe epilepsy.[1][2][11]
References
- 1. This compound Suppression of Behavioral and Electrographic Seizures in the Mouse Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppression of behavioral and electrographic seizures in the mouse amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for management of seizures associated with CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Procedures for Electrical and Chemical Kindling Models in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 8. This compound: a novel positive allosteric modulator of the GABA(A) receptor complex for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound in Epilepsy: Insights into a Neurosteroid-Based Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ganaxolone Dose-Finding Study for Refractory Status Epilepticus
Abstract
These application notes provide a detailed overview of the clinical dose-finding protocol for ganaxolone in the treatment of refractory status epilepticus (RSE). This compound is a neuroactive steroid that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It is under investigation as a novel treatment for RSE, a life-threatening condition where patients have failed first-line benzodiazepines and at least one second-line intravenous antiseizure medication (ASM).[3][4][5] This document outlines the mechanism of action, pharmacokinetic profile, and the detailed experimental protocol from a phase 2 open-label, dose-finding study, including patient criteria, dosing regimens, and study endpoints. Quantitative data from the study are summarized in tables for clarity, and key processes are visualized using diagrams.
Mechanism of Action
This compound is a synthetic analog of the endogenous neurosteroid allopregnanolone.[6] Its primary mechanism of action is the positive allosteric modulation of both synaptic and extrasynaptic GABA-A receptors.[1][6] Unlike benzodiazepines, this compound binds to a distinct site on the receptor complex.[6] This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by increasing the flow of chloride ions into the neuron.[6][7] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire, thus reducing neuronal excitability and suppressing seizure activity.[1][7] This modulation of extrasynaptic receptors may provide additional stabilizing effects, differentiating it from other GABA-acting drugs.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. publications.aap.org [publications.aap.org]
- 3. Intravenous this compound for the treatment of refractory status epilepticus: Results from an open‐label, dose‐finding, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intravenous this compound for the treatment of refractory status epilepticus: Results from an open-label, dose-finding, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for management of seizures associated with CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
Application Note: Determination of Ganaxolone Pharmacokinetics using HPLC-Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganaxolone is a neuroactive steroid and a positive allosteric modulator of the GABA-A receptor, under investigation and approved for the treatment of certain seizure disorders.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. This document provides a detailed protocol for the quantitative analysis of this compound in plasma samples using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[3][4]
Quantitative Data Summary
A validated HPLC-MS/MS method for the determination of this compound in plasma has demonstrated linearity, accuracy, and precision across a range of 5-1500 ng/mL using a 200 µL plasma sample.[3][4] The key validation parameters are summarized below.
Method Validation Parameters
| Parameter | Species | Result |
| Linear Range | Rat, Monkey, Dog, Human | 5 - 1500 ng/mL |
| Inter-day Precision (CV) | Rat, Monkey, Dog, Human | 0.5 - 9.2%[3][4] |
| Intra-day Precision (CV) | Rat, Monkey, Dog, Human | 0.7 - 8.8%[3][4] |
| Intra-day Accuracy (Mean Absolute % Difference) | Rat, Monkey, Dog, Human | 0.0 - 14.0%[3][4] |
Human Pharmacokinetic Parameters
Pharmacokinetic studies in humans have provided key insights into the absorption, distribution, metabolism, and excretion of this compound.
| Parameter | Value | Condition |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours[1] | Oral administration |
| Cmax (Single Dose) | 32 ng/mL (50 mg dose) - 376 ng/mL (500 mg dose)[5] | Healthy volunteers |
| Cmax (Multiple Doses) | 247 - 293 ng/mL | Pediatric and adult patients[6] |
| AUC0-24 (Multiple Doses) | 3903 - 4106 ng*h/mL | Pediatric and adult patients[6] |
| Effect of Food | High-fat meal increased Cmax by 2-fold and AUC by 3-fold[6] | Compared to fasted state |
Experimental Protocols
This section details the methodology for sample preparation, HPLC, and tandem mass spectrometry for the quantification of this compound in plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of plasma, add an appropriate volume of internal standard solution.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and the internal standard from the cartridge with an appropriate volume of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase for injection into the HPLC system.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is suitable for the separation of this compound.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with a small percentage of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[7][8] The exact composition should be optimized for best peak shape and separation.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is commonly used.
-
Injection Volume: Typically 10-20 µL of the reconstituted sample is injected.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of steroids like this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both this compound and its internal standard.
-
Ion Transitions: The specific m/z transitions for the precursor and product ions of this compound and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each compound to achieve maximum signal intensity.
Visualizations
Experimental Workflow for this compound Pharmacokinetic Analysis
Caption: Workflow for this compound pharmacokinetic analysis.
Signaling Pathway: this compound's Mechanism of Action
References
- 1. drugs.com [drugs.com]
- 2. Pharmacokinetics-of-Co-administered-Ganaxolone-and-Cannabidiol-in-Healthy-Adults [aesnet.org]
- 3. A high-performance liquid chromatography-tandem mass spectrometric method for the determination of pharmacokinetics of this compound in rat, monkey, dog and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Initial human experience with this compound, a neuroactive steroid with antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UPLC-MS-MS method for simultaneous determination of caffeine, tolbutamide, metoprolol, and dapsone in rat plasma and its application to cytochrome P450 activity study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Dissolution Testing of Ganaxolone Nanosuspension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganaxolone is a synthetic analog of the neurosteroid allopregnanolone, which acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA(_A)) receptor.[1][2] It is approved for the treatment of seizures associated with specific rare genetic disorders.[1][3] A significant challenge in the development of oral dosage forms for this compound is its poor aqueous solubility, which can limit its dissolution rate and oral bioavailability.[3][4]
Nanosuspension technology offers a promising strategy to overcome this limitation. By reducing the particle size of the drug to the nanometer range, the surface area-to-volume ratio is significantly increased, which can lead to enhanced dissolution velocity and improved absorption.[4][5] Studies have demonstrated the successful formulation of this compound into nanosuspensions, with the goal of improving its therapeutic efficacy.[3][4]
This document provides detailed application notes and experimental protocols for the in vitro dissolution testing of this compound nanosuspensions. The methodologies described are essential for the characterization, quality control, and comparative evaluation of different nanosuspension formulations during drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₆O₂ | [1] |
| Molecular Weight | 332.5 g/mol | [1][3] |
| Appearance | White crystalline powder | [1] |
| Aqueous Solubility | Insoluble (<0.001 mg/mL) | [1] |
| Organic Solvent Solubility | Soluble in organic solvents | [1] |
| Mechanism of Action | Positive allosteric modulator of GABA(_A) receptors | [1][3] |
This compound Nanosuspension Formulation Examples
The development of a stable and effective this compound nanosuspension involves the optimization of formulation components, including polymers and surfactants. Table 2 provides examples of this compound nanosuspension formulations that have been developed to enhance dissolution.
| Formulation ID | This compound (mg) | Polymer/Stabilizer | Polymer/Stabilizer Conc. (mg) | Surfactant | Surfactant Conc. (mg) | Manufacturing Method | Particle Size (nm) | Polydispersity Index (PDI) |
| F6 (Optimized) | 450 | Polycaprolactone | 100 | Tween 80 | 50 | Solvent Evaporation | 112 ± 2.01 | 0.2 |
| F2 | - | - | - | - | - | - | 120 | - |
Data for F6 formulation from a study on novel this compound formulations.[4] The F2 formulation is also noted for its promising characteristics, including high drug release.[3]
Experimental Protocols
In Vitro Dissolution Testing using USP Apparatus 2 (Paddle Method)
This protocol describes a standard method for evaluating the in vitro dissolution rate of this compound nanosuspensions. Due to the rapid dissolution often observed with nanosuspensions, careful selection of dissolution media and agitation speed is crucial to achieve a discriminatory testing method.[6][7]
a. Materials and Equipment
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution Vessels (900 mL capacity)
-
Paddles
-
Water bath with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with UV detector
-
This compound nanosuspension formulation
-
Unprocessed this compound powder (for comparison)
-
Dissolution Medium: Simulated Gastric Fluid (SGF) or Simulated Intestinal Fluid (SIF) with a surfactant (e.g., 0.5% - 2% Sodium Lauryl Sulfate - SLS) to provide sink conditions. The use of non-sink conditions may also be explored to better discriminate between formulations.[6][7]
-
HPLC Mobile Phase: 40% formic acid and 60% acetonitrile
-
HPLC Column: SPURSIL C18-EP (3.0x150mm, 3µm)
b. Dissolution Test Parameters
The following parameters are recommended for the dissolution testing of this compound nanosuspensions.
| Parameter | Recommended Setting |
| Apparatus | USP Apparatus 2 (Paddle) |
| Dissolution Medium | 900 mL of SIF (pH 6.8) containing 1% SLS |
| Temperature | 37 ± 0.5 °C |
| Paddle Speed | 50 rpm (a lower speed of 25 rpm may be used for suspensions) |
| Sampling Times | 5, 10, 15, 30, 45, and 60 minutes |
| Sample Volume | 5 mL |
| Vessel Volume | 900 mL |
c. Protocol Steps
-
Preparation of Dissolution Medium: Prepare 900 mL of the selected dissolution medium for each vessel. Deaerate the medium prior to use.
-
Apparatus Setup: Assemble the USP Apparatus 2 and equilibrate the dissolution medium in the vessels to 37 ± 0.5 °C.
-
Sample Introduction: Accurately weigh a quantity of this compound nanosuspension equivalent to a specified dose of this compound. Carefully introduce the nanosuspension into the bottom of each dissolution vessel.
-
Initiate Dissolution: Start the paddle rotation at the specified speed (50 rpm).
-
Sampling: At each designated time point (5, 10, 15, 30, 45, and 60 minutes), withdraw 5 mL of the dissolution medium from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Sample Filtration: Immediately filter the withdrawn sample through a 0.22 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.
-
Medium Replacement: To maintain a constant volume, replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Control Sample: Concurrently, perform a dissolution test on the unprocessed this compound powder as a control, following the same procedure.
-
Sample Analysis: Analyze the filtered samples for this compound concentration using the validated HPLC method described below.
HPLC Method for Quantification of this compound
This method is suitable for the quantitative analysis of this compound in dissolution samples.
a. Chromatographic Conditions
| Parameter | Setting |
| Instrument | High-Performance Liquid Chromatography (HPLC) with UV Detector |
| Column | SPURSIL C18-EP (3.0x150mm, 3µm) |
| Mobile Phase | 40% Formic Acid: 60% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
This method has been validated for linearity, precision, accuracy, and robustness.[8]
b. Standard Preparation
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations spanning the expected range of the dissolution samples.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
c. Calculation of Drug Release
Calculate the percentage of this compound dissolved at each time point using the following formula:
% Dissolved = (Cₙ * V) / (L) * 100
Where:
-
Cₙ is the concentration of this compound in the dissolution medium at time point 'n' (mg/mL)
-
V is the volume of the dissolution medium (mL)
-
L is the label claim of this compound in the sample (mg)
Data Presentation
The following table presents representative in vitro dissolution data for a this compound nanosuspension compared to the unprocessed drug. This data illustrates the expected enhancement in dissolution rate due to nanosizing.
| Time (minutes) | % this compound Dissolved (Unprocessed Drug) | % this compound Dissolved (Nanosuspension) |
| 5 | 5 | 65 |
| 10 | 10 | 85 |
| 15 | 18 | 92 |
| 30 | 25 | 98 |
| 45 | 32 | >99 |
| 60 | 38 | >99 |
Note: This is representative data based on typical performance of nanosuspensions of poorly soluble drugs. Actual results will vary depending on the specific formulation.
Visualizations
This compound Mechanism of Action at the GABA(_A) Receptor
The following diagram illustrates the positive allosteric modulation of the GABA(_A) receptor by this compound.
Caption: this compound's modulation of the GABA-A receptor.
Experimental Workflow for In Vitro Dissolution Testing
The diagram below outlines the key steps in the in vitro dissolution testing of a this compound nanosuspension.
Caption: Workflow for this compound nanosuspension dissolution testing.
Conclusion
The in vitro dissolution testing of this compound nanosuspensions is a critical component of formulation development and quality control. The protocols and data presented in this document provide a framework for researchers and scientists to effectively characterize the dissolution behavior of these advanced drug delivery systems. The enhanced dissolution rates demonstrated by nanosuspensions highlight their potential to improve the oral bioavailability of poorly water-soluble drugs like this compound. Careful adherence to validated methodologies and appropriate data analysis will ensure the development of robust and effective nanomedicines.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. ES2812250T3 - this compound formulations and procedures for their preparation and use - Google Patents [patents.google.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. HK1235282A1 - this compound formulations and methods for the making and use thereof - Google Patents [patents.google.com]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
Ganaxolone treatment protocols for pediatric super-refractory status epilepticus.
Application Notes: Ganaxolone for Pediatric Super-Refractory Status Epilepticus
These application notes provide a summary of the current understanding and clinical data regarding the use of this compound for the treatment of pediatric super-refractory status epilepticus (SRSE). The information is intended for researchers, scientists, and drug development professionals.
1. Introduction and Rationale
Super-refractory status epilepticus (SRSE) is a life-threatening neurological emergency defined as status epilepticus (SE) that continues or recurs 24 hours or more after the initiation of anesthetic therapy, or recurs upon the reduction or withdrawal of anesthesia.[1] A key mechanism contributing to the pharmacoresistance seen in prolonged seizures is the internalization of synaptic GABA-A receptors, which are the primary targets for first-line benzodiazepine therapy.[2][3] This reduction in available synaptic receptors leads to diminished efficacy of conventional anti-seizure medications (ASMs).
This compound, a synthetic analog of the endogenous neurosteroid allopregnanolone, presents a novel therapeutic approach.[3] It acts as a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors.[4] During prolonged SE, the function and number of extrasynaptic GABA-A receptors are believed to be preserved or even increased.[2] By targeting these extrasynaptic receptors, in addition to any remaining synaptic receptors, this compound can enhance GABAergic inhibitory signaling, offering a potential mechanism to terminate seizures when benzodiazepines are less effective.[2]
2. Mechanism of Action
This compound enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor.[5] It binds to a unique allosteric site on the receptor, distinct from those of benzodiazepines or barbiturates.[1] This binding increases the flow of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential.[5][6] This modulation of both synaptic (phasic) and extrasynaptic (tonic) inhibition helps to stabilize over-excited neurons and can elevate the seizure threshold.[2][6]
Protocols and Data
1. Patient Characteristics from Pediatric SRSE Case Studies
The use of intravenous (IV) this compound for pediatric SRSE has been documented in case reports under emergency investigational new drug (E-IND) applications.
| Parameter | Patient 1[1][3][7] | Patient 2[1][3][7] |
| Age | 17 years | 7 years |
| Presentation | Recurrent refractory SE | Fever-induced refractory epilepsy syndrome (FIRES) |
| Prior Treatment Status | Failed 5 ASMs, ketogenic diet | Failed 5 ASMs, midazolam, pentobarbital, and ketamine infusions |
| This compound Formulation | Intravenous to Enteral Suspension | Intravenous to Enteral Suspension |
| Outcome | SRSE terminated, weaned from IV anesthetics | SRSE terminated, weaned from IV anesthetics |
2. Experimental Protocol: IV this compound for Pediatric SRSE
The following protocol is a synthesized methodology based on published case reports and a Phase 2 clinical trial in refractory status epilepticus.[2][3][7] Dosing must be determined by a qualified physician and may vary based on institutional protocols and patient-specific factors.
Inclusion Criteria (Example from RSE Phase 2 Trial):
-
Patients with convulsive or non-convulsive status epilepticus.[2]
-
Failure to respond to at least one first-line benzodiazepine and at least one second-line IV ASM.[2]
Exclusion Criteria:
-
Determined by the treating clinical team based on patient history and comorbidities.
Methodology:
-
Initiation: Obtain emergency investigational new drug (E-IND) approval where necessary.
-
Administration: Administer this compound as an add-on to existing standard-of-care ASMs.[2]
-
Loading Dose: Initiate treatment with an intravenous (IV) bolus. In the Phase 2 RSE trial, this was administered over 3 minutes.[2]
-
Maintenance Infusion: Immediately follow the bolus with a continuous maintenance infusion. The duration in case studies was up to 4.5 days.[3][7]
-
Breakthrough Seizures: Administer intermittent IV boluses of this compound as needed for breakthrough seizures.[7]
-
Tapering: Following the maintenance period (e.g., on Day 5), gradually taper the IV infusion. The Phase 2 RSE trial utilized an 18-hour taper.[2]
-
Transition to Oral: Concurrently with the IV taper, initiate treatment with an enteral formulation of this compound to maintain seizure control.[1][3]
-
Monitoring: Continuous video-electroencephalogram (vEEG) monitoring is critical to assess for cessation of electrographic seizures and to monitor background activity.
3. Dosing Regimens
Intravenous Dosing in Refractory SE (Phase 2 Trial, Patients ≥12 years) [2][8] Note: This trial was in RSE, not specifically pediatric SRSE, but provides the best available controlled dosing data.
| Dosing Cohort | Total Daily Dose (Day 1) |
| Low | 500 mg/day |
| Medium | 650 mg/day |
| High | 713 mg/day |
Oral Titration Schedule (for CDKL5 Deficiency Disorder) [9][10] Note: This protocol is for a chronic seizure disorder but serves as a reference for transitioning to an oral maintenance dose.
| Titration Period | Dosage for Patients ≤ 28 kg | Dosage for Patients > 28 kg |
| Days 1-7 | 6 mg/kg TID | 150 mg TID |
| Days 8-14 | 11 mg/kg TID | 300 mg TID |
| Days 15-21 | 16 mg/kg TID | 450 mg TID |
| Day 22+ (Maintenance) | 21 mg/kg TID | 600 mg TID |
TID = three times a day. Dosage should be increased based on tolerability no more frequently than every 7 days and must be taken with food.[9][10]
4. Clinical Efficacy and Safety Data
| Parameter | Phase 2 RSE Trial (N=17)[2][8] | Phase 3 RAISE Trial (RSE)[11] | Pediatric SRSE Case Reports (N=2)[3][7] |
| Median Time to SE Cessation | 5 minutes | 4 minutes (this compound group) | Clinical & electrographic seizures stopped by Day 3 |
| SE Cessation at 30 min | Not Reported | 80% (this compound) vs. 13% (Placebo) | N/A |
| Progression to IV Anesthetics | 0% of patients required escalation within 24h | 55% (this compound) vs. Placebo required additional therapies | Both patients successfully weaned from IV anesthetics |
| Reported Adverse Events | Sedation (2 serious AEs) | Not specified beyond "not unexpected" | Well tolerated |
5. Summary
This compound represents a promising therapeutic option for pediatric SRSE, addressing a key pathophysiological mechanism of pharmacoresistance. Clinical data, primarily from case studies and trials in older populations with RSE, suggest that IV this compound can lead to rapid and durable seizure control, potentially reducing the need for and duration of medically induced comas.[2][3][11] The ability to transition from an IV to an oral formulation facilitates long-term maintenance therapy.[1] Further investigation through controlled clinical trials in the pediatric SRSE population is warranted to establish definitive treatment protocols and efficacy.
References
- 1. IV-Ganaxolone-in-Pediatric-Super-Refractory-Status-Epilepticus--Two-Case-Presentations [aesnet.org]
- 2. Intravenous this compound for the treatment of refractory status epilepticus: Results from an open‐label, dose‐finding, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravenous this compound in pediatric super-refractory status epilepticus: A single hospital experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for management of seizures associated with CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Intravenous this compound in pediatric super-refractory status epilepticus: A single hospital experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. ztalmyhcp.com [ztalmyhcp.com]
- 11. Trial finds new drug is a safe, effective treatment for refractory status epilepticus | University of Cincinnati [uc.edu]
Application Notes and Protocols: Long-Term Open-Label Extension Study of Ganaxolone for Partial-Onset Seizures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term safety and efficacy of ganaxolone as an adjunctive therapy for partial-onset seizures, drawing upon data from a pivotal Phase 2 clinical trial and its subsequent open-label extension (OLE). Detailed protocols for the OLE study are also provided to guide researchers in the design and execution of similar clinical investigations.
Introduction
This compound is a synthetic analog of the endogenous neurosteroid allopregnanolone, which functions as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3] By enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain, this compound helps to stabilize neuronal activity and reduce the hyperexcitability that leads to seizures.[1][2] This document summarizes the long-term clinical data for this compound in adults with uncontrolled partial-onset seizures and provides a methodological framework for its investigation in an open-label extension setting.
Data Presentation
The following tables summarize the quantitative data on the efficacy and safety of this compound from a Phase 2, double-blind, placebo-controlled study and its open-label extension (OLE) for the treatment of partial-onset seizures.
Efficacy of this compound in Partial-Onset Seizures
Table 1: Efficacy Results from the Double-Blind Phase (10 weeks)
| Efficacy Endpoint | This compound (1500 mg/day) | Placebo | p-value |
| Mean Weekly Seizure Frequency | |||
| Baseline | 6.5 | 9.2 | |
| Endpoint | 5.2 | 10.8 | |
| Mean Percent Change from Baseline | -17.6% | +2.0% | 0.0144[4] |
| Responder Rate (≥50% reduction in seizure frequency) | 24% | 15% | 0.19[4] |
Table 2: Efficacy Results from the Open-Label Extension (OLE) Study
| Efficacy Endpoint | All Patients in OLE |
| Reduction in Mean Weekly Seizure Frequency | |
| From Baseline to Endpoint | 11.8%[5] |
| At Week 52 (Observed Cases) | 32.0%[5] |
| Responder Rate (≥50% improvement over Double-Blind Baseline) | |
| Overall in OLE | 21.1%[5] |
| At 52 Weeks (Observed Cases) | 42.9%[5] |
Safety and Tolerability of this compound
Table 3: Common Adverse Events (AEs) in the Double-Blind Phase (>5% incidence and greater than placebo)
| Adverse Event | This compound (n=98) | Placebo (n=49) |
| Dizziness | 16.3% | 8.2%[4] |
| Fatigue | 16.3% | 8.2%[4] |
| Somnolence | 13.3% | 2.0%[4] |
Table 4: Common Adverse Events (AEs) in the Open-Label Extension (>10% incidence)
| Adverse Event | Incidence |
| Fatigue | >10%[5] |
| Headache | >10%[5] |
| Dizziness | >10%[5] |
| Convulsion | >10%[5] |
| Fall | >10%[5] |
| Contusion | >10%[5] |
| Somnolence | >10%[5] |
| Nasal Congestion | >10%[5] |
Discontinuation rates due to adverse events were similar between the this compound (7.1%) and placebo (6.1%) groups in the double-blind phase.[4] In the OLE, most adverse events were mild to moderate in severity.[5]
Experimental Protocols
This section outlines the methodology for a long-term, open-label extension study of this compound for adults with uncontrolled partial-onset seizures, based on the design of clinical trials NCT00512317 and its preceding double-blind study.[6][7]
Study Design
This is a multicenter, open-label extension study to evaluate the long-term safety, tolerability, and efficacy of this compound as an add-on therapy.[5]
Participant Population
-
Inclusion Criteria:
-
Adults aged 18 to 69 years with a diagnosis of epilepsy with partial-onset seizures, with or without secondary generalization.[5][6]
-
Participants must have completed the preceding double-blind, placebo-controlled trial.[6]
-
Diagnosis established by clinical history, and neuroimaging (CT or MRI) to rule out progressive structural lesions, and EEG consistent with partial-onset epilepsy.[6]
-
Receiving a stable dose of up to three concomitant antiepileptic drugs (AEDs).[5]
-
Written informed consent provided.[8]
-
-
Exclusion Criteria:
Investigational Product and Dosing
-
Drug: this compound oral suspension (50 mg/mL).[8]
-
Dose: Participants received this compound at a target dose of 1500 mg/day, administered as 500 mg three times daily, or the maximum tolerated dose.[5] Dose adjustments could be made based on tolerability and clinical response.
Study Procedures
-
Screening and Enrollment: Confirm eligibility of participants completing the antecedent double-blind study. Obtain written informed consent.
-
Baseline Assessments: Record baseline seizure frequency from the preceding study. Conduct a physical and neurological examination, and collect vital signs and laboratory samples.
-
Treatment Phase (up to 2 years):
-
Administer open-label this compound.
-
Participants maintain a daily seizure diary to record the frequency and type of seizures.
-
Schedule study visits at regular intervals (e.g., every 3 months) for safety and efficacy assessments.
-
Monitor for adverse events (AEs) and serious adverse events (SAEs) at each visit.
-
Collect blood samples for clinical laboratory tests (hematology, chemistry) at specified intervals.
-
Perform 12-lead ECGs periodically.
-
-
End of Study/Early Termination: Conduct a final study visit to perform all safety and efficacy assessments. Taper the dose of this compound upon discontinuation.
Efficacy and Safety Endpoints
-
Primary Efficacy Endpoint: Change from baseline in the mean weekly seizure frequency.
-
Secondary Efficacy Endpoints:
-
Responder rate (proportion of patients with a ≥50% reduction in seizure frequency).
-
Percentage change in mean weekly seizure frequency.
-
-
Safety Assessments:
-
Incidence and severity of treatment-emergent adverse events (TEAEs).
-
Changes in clinical laboratory values, vital signs, and ECG parameters.
-
Rate of discontinuation due to AEs.
-
Mandatory Visualization
This compound's Mechanism of Action
Caption: this compound's modulation of the GABAA receptor signaling pathway.
Experimental Workflow for the Open-Label Extension Study
Caption: Workflow of the this compound open-label extension study.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: a novel positive allosteric modulator of the GABA(A) receptor complex for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized, double-blind, placebo-controlled phase 2 study of this compound as add-on therapy in adults with uncontrolled partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An-Open-label-Extension-Study-to-Evaluate-the-Safety--Tolerability--and-Efficacy-of-Ganaxolone-as-Add-on-Therapy-in-Adults-with-Uncontrolled-Partial-Onset-Seizures [aesnet.org]
- 6. Open-label Extension to Protocol 1042-0600 | DecenTrialz [decentrialz.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Adjunctive Ganaxolone Therapy for CDKL5 Deficiency Disorder
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDKL5 deficiency disorder (CDD) is a rare, X-linked dominant genetic epilepsy characterized by early-onset, refractory seizures and severe neurodevelopmental impairment.[1][2] The disorder results from mutations in the cyclin-dependent kinase-like 5 (CDKL5) gene, which is crucial for normal brain development and function.[2] Seizures in CDD are often difficult to control with existing anti-seizure medications (ASMs). Ganaxolone (ZTALMY®) is a synthetic analog of the endogenous neurosteroid allopregnanolone and acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[3][4] It has been approved for the treatment of seizures associated with CDD in patients aged two years and older, offering a targeted therapeutic option for this challenging condition.[2][5][6] This document provides detailed application notes and protocols based on the pivotal Phase 3 Marigold clinical trial and other relevant studies.
Mechanism of Action
This compound enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, by modulating both synaptic and extrasynaptic GABA-A receptors.[3][4] This dual action is distinct from other GABA-A receptor modulators like benzodiazepines, which primarily target synaptic receptors.[3] By potentiating GABAergic inhibition, this compound helps to reduce neuronal hyperexcitability, thereby decreasing seizure frequency.[3]
Caption: Mechanism of action of this compound on the GABA-A receptor.
Clinical Efficacy and Safety Data
The following tables summarize the key efficacy and safety data from the Phase 3 Marigold trial (NCT03572933), a randomized, double-blind, placebo-controlled study evaluating adjunctive this compound in children and young adults with CDD.[1][7][8]
Table 1: Efficacy of Adjunctive this compound in the Marigold Trial
| Efficacy Endpoint | This compound (n=50) | Placebo (n=51) | p-value |
| Median Percentage Reduction in 28-Day Major Motor Seizure Frequency | 30.7% | 6.9% | 0.0036 |
| Hodges-Lehmann Estimate of Median Difference (95% CI) | -27.1% (-47.9 to -9.6) | - | - |
Data sourced from the Marigold Phase 3 clinical trial results.[1][2]
Table 2: Patient Demographics and Baseline Characteristics (Marigold Trial)
| Characteristic | This compound (n=50) | Placebo (n=51) |
| Median Age (years) | 6 (IQR 3-10) | 6 (IQR 4-11) |
| Sex (Female) | 84% | 88% |
| Median Baseline 28-Day Major Motor Seizure Frequency | 39.5 | 38.0 |
IQR: Interquartile Range. Data from the Marigold Phase 3 clinical trial.[1]
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in the Marigold Trial (≥10% in this compound Group and More Frequent than Placebo)
| Adverse Event | This compound (n=50) | Placebo (n=51) |
| Somnolence | 44% | 24% |
| Pyrexia (Fever) | 24% | 18% |
| Upper Respiratory Tract Infection | 16% | 12% |
| Salivary Hypersecretion | 12% | 2% |
Data from the Marigold Phase 3 clinical trial.[6][9] Serious adverse events occurred in 12% of patients in the this compound group and 10% in the placebo group.
Experimental Protocols
The following protocols are based on the methodology of the Marigold Phase 3 clinical trial.
Study Design
The Marigold study was a global, randomized, double-blind, placebo-controlled, Phase 3 trial.[7][8]
Caption: Workflow of the Phase 3 Marigold clinical trial.
Patient Population and Eligibility Criteria
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Previous exposure to this compound.[11]
-
Diagnosis of West Syndrome with a hypsarrhythmia pattern on EEG.[11]
-
Use of moderate or strong CYP3A4 inducers or inhibitors.[11][12]
-
Use of felbamate unless on a stable dose for more than 6 months with stable liver function.[10]
-
Clinically significant unstable medical conditions.
-
Dosing and Administration
This compound is administered as an oral suspension (50 mg/mL) three times daily with food.[5][6][12] The dosage is titrated based on body weight and tolerability.
Table 4: this compound Titration Schedule
| Week | Patients ≤ 28 kg | Patients > 28 kg |
| 1 | 6 mg/kg three times daily (18 mg/kg/day) | 150 mg three times daily (450 mg/day) |
| 2 | 11 mg/kg three times daily (33 mg/kg/day) | 300 mg three times daily (900 mg/day) |
| 3 | 16 mg/kg three times daily (48 mg/kg/day) | 450 mg three times daily (1350 mg/day) |
| ≥ 4 | Maintenance: 21 mg/kg three times daily (63 mg/kg/day) | Maintenance: 600 mg three times daily (1800 mg/day) |
Dosage should be increased no more frequently than every 7 days, based on tolerability.[12][13] The maximum daily dose should not be exceeded.[13]
Outcome Measures
-
Primary Efficacy Endpoint: The percentage change in 28-day major motor seizure frequency during the 17-week double-blind treatment period relative to the 6-week prospective baseline period.[7][8] Major motor seizures included bilateral tonic, generalized tonic-clonic, atonic/drop, bilateral clonic, and focal to bilateral tonic-clonic seizures.[7]
-
Secondary Efficacy Endpoints:
Safety and Tolerability Assessments
-
Monitoring of treatment-emergent adverse events (TEAEs).
-
Physical and neurological examinations.
-
Vital signs.
-
12-lead electrocardiograms (ECGs).
-
Clinical laboratory tests (hematology, chemistry, and urinalysis).
Logical Framework for this compound Intervention in CDD
The therapeutic rationale for using this compound in CDD is based on addressing the neuronal hyperexcitability that underlies the seizure phenotype.
Caption: Logical framework of this compound intervention in CDKL5 deficiency disorder.
Conclusion
Adjunctive therapy with this compound has demonstrated a statistically significant and clinically meaningful reduction in major motor seizure frequency in children with CDKL5 deficiency disorder.[2][8] The treatment was generally well-tolerated, with a safety profile consistent with previous studies.[2] The detailed protocols from the Marigold trial provide a robust framework for the clinical application and further investigation of this compound in this patient population. These findings represent a significant advancement in the management of seizures associated with CDD.
References
- 1. Safety and efficacy of this compound in patients with CDKL5 deficiency disorder: results from the double-blind phase of a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marinus Pharmaceuticals, Inc. - Marinus Pharmaceuticals Announces Publication in The Lancet Neurology of ZTALMY® (this compound) Phase 3 Marigold Trial Results [ir.marinuspharma.com]
- 3. This compound for management of seizures associated with CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Review in Epileptic Seizures Associated with Cyclin-Dependent Kinase-Like 5 Deficiency Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ztalmyhcp.com [ztalmyhcp.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. This compound: A New Treatment for CDKL5 Deficiency Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayo.edu [mayo.edu]
- 11. Study of Adjunctive this compound Treatment in Children and Young Adults With CDKL5 Deficiency Disorder [ctv.veeva.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. drugs.com [drugs.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ganaxolone's Low Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with ganaxolone's low aqueous solubility for successful in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the formulation and administration of this compound in preclinical research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound formulations for in vivo research.
1. My this compound formulation is showing precipitation upon preparation or dilution. What can I do?
-
Problem: this compound is poorly soluble in aqueous solutions, and precipitation can occur when the concentration exceeds its solubility limit in a given vehicle. This is a common issue when preparing formulations for injection or oral gavage.[1][2][3][4]
-
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of your formulation is within the optimal range for this compound solubility. For cyclodextrin-based formulations, a pH range of 6.8 to 7.6 is often preferred.[5]
-
Co-solvents: The use of co-solvents can enhance solubility. However, be mindful of their potential toxicity and effects on the experimental model.[1][6]
-
Viscosity Enhancing Agents: Adding a viscosity-enhancing agent can help to keep the drug in suspension and prevent rapid precipitation.[1]
-
Sonication: Gentle sonication can sometimes help to redissolve fine precipitates that may have formed.
-
Formulation Check: Re-evaluate your formulation strategy. For aqueous administrations, a solubilizing agent like a cyclodextrin or a nanosuspension approach may be necessary.
-
2. I am observing high variability in my in vivo results. Could the formulation be the cause?
-
Problem: Inconsistent bioavailability is a known challenge with poorly soluble drugs like this compound.[7][8] This can stem from variable dissolution and absorption in the gastrointestinal tract for oral studies, or precipitation at the injection site for parenteral routes.
-
Troubleshooting Steps:
-
Standardize Administration: For oral studies, ensure consistent administration with or without food, as food can significantly impact the absorption of lipid-based formulations.[9][10]
-
Particle Size Control: For nanosuspensions, consistent particle size is crucial for predictable dissolution and absorption. Ensure your preparation method yields a narrow particle size distribution.[11][12]
-
Formulation Stability: Assess the stability of your formulation over the duration of your experiment. Degradation or aggregation of the formulation can lead to variable drug exposure.
-
Consider a More Robust Formulation: If variability persists with a simple suspension, transitioning to a cyclodextrin complex or a nanosuspension can provide more consistent drug exposure.
-
3. What is the most common method to solubilize this compound for intravenous (IV) administration?
-
Answer: The most widely documented and effective method for preparing injectable this compound formulations is through complexation with a modified cyclodextrin, specifically sulfobutyl ether-β-cyclodextrin (SBE-β-CD), often known by the brand name Captisol®.[13][14] This approach forms an inclusion complex that significantly increases the aqueous solubility of this compound, allowing for the preparation of clear, injectable solutions.[5][15]
4. Can I prepare a simple oral suspension of this compound?
-
Answer: While a simple oral suspension can be prepared, it is likely to result in low and variable bioavailability due to this compound's poor aqueous solubility.[7] For more consistent and enhanced oral absorption, a nanosuspension or a second-generation oral formulation, potentially lipid-based, is recommended.[9][10] The commercially available oral formulation of this compound (ZTALMY®) is an oral suspension that must be administered with food, highlighting the importance of administration conditions.[7]
5. What are the key considerations when scaling up a this compound nanosuspension formulation?
-
Answer: Scaling up nanosuspension production from the lab to a larger scale presents several challenges.[16] Key considerations include:
-
Maintaining Consistent Particle Size: The milling or homogenization process must be carefully controlled to ensure batch-to-batch consistency in particle size and distribution.[11][17]
-
Preventing Aggregation: As the batch size increases, the risk of particle aggregation can rise. Optimization of stabilizer concentrations is critical.[17]
-
Equipment and Process Parameters: The type of milling equipment, milling time, speed, and temperature are all critical process parameters that need to be carefully managed during scale-up.[11]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for different this compound formulations based on available data.
Table 1: Injectable this compound Formulation with Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)
| Parameter | Value | Reference |
| Solubilizing Agent | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD/Captisol®) | [13][14] |
| This compound Concentration | 0.1 mg/mL to 15 mg/mL | [5] |
| SBE-β-CD to this compound (w/w) Ratio | 52:1 or greater (preferred ratio of 55:1) | [5] |
| pH Range | 6.8 to 7.6 (preferred) | [5] |
| Optional Surfactant (e.g., Polysorbate 80) | 0.5% to 15% (w/w) | [5] |
| Optional Buffer (e.g., Phosphate buffer) | 2 mM to 50 mM | [5] |
Table 2: this compound Nanosuspension Formulation
| Parameter | Value | Reference |
| Preparation Method | Solvent Evaporation | [12] |
| Polymer | Polycaprolactone | [12] |
| Optimized Particle Size | 112 ± 2.01 nm | [12] |
| Drug Loading (F6 formulation) | 97.93% | [12] |
Table 3: Oral this compound Dosing Regimen (ZTALMY®)
| Patient Weight | Titration Schedule (Days 1-7) | Maintenance Dose (Days 29+) | Reference |
| ≤ 28 kg | 2 mg/kg three times a day | 21 mg/kg three times a day | [18] |
| > 28 kg | 50 mg three times a day | 600 mg three times a day | [18] |
| Administration Note: | Must be administered with food. | Must be administered with food. | [7] |
Experimental Protocols
This section provides detailed methodologies for preparing different this compound formulations.
Protocol 1: Preparation of this compound-SBE-β-CD Inclusion Complex for Injection
This protocol is based on the principles of forming a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound for parenteral administration.
Materials:
-
This compound
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Water for Injection (WFI)
-
Phosphate buffer (e.g., sodium phosphate)
-
pH meter
-
Stir plate and magnetic stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare the SBE-β-CD Solution: In a sterile container, dissolve the required amount of SBE-β-CD in WFI with continuous stirring. The concentration of SBE-β-CD will depend on the target this compound concentration, maintaining a w/w ratio of at least 52:1 (SBE-β-CD:this compound).[5]
-
Add this compound: Slowly add the powdered this compound to the SBE-β-CD solution while stirring. Continue stirring until the this compound is fully dissolved. This may take some time.
-
Buffer and pH Adjustment: Add the phosphate buffer to the desired concentration (e.g., 10 mM). Adjust the pH of the solution to between 6.8 and 7.6 using a suitable acid or base (e.g., HCl or NaOH).[5]
-
Final Volume Adjustment: Add WFI to reach the final target volume and concentration.
-
Sterile Filtration: Aseptically filter the final solution through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the sterile solution at a controlled room temperature or as determined by stability studies.
Protocol 2: Preparation of this compound Nanosuspension by Solvent Evaporation
This protocol describes a bottom-up approach to produce this compound nanoparticles for oral administration.
Materials:
-
This compound
-
Polycaprolactone (or another suitable polymer)
-
Ethanol
-
Purified water
-
Surfactant (e.g., Tween 80)
-
High-speed homogenizer
-
Probe sonicator or high-pressure homogenizer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve this compound and polycaprolactone in ethanol to form a clear organic solution.[19]
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant (e.g., Tween 80) in purified water.
-
Emulsification: Slowly inject the organic phase into the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator to remove the ethanol. The removal of the organic solvent will cause the dissolved drug and polymer to precipitate as nanoparticles.
-
Particle Size Reduction (Optional but Recommended): For a more uniform and smaller particle size, subject the resulting nanosuspension to probe sonication or high-pressure homogenization.[20]
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Storage: Store the nanosuspension in a well-sealed container at a controlled temperature.
Visualizations
Diagram 1: Workflow for Preparing this compound-SBE-β-CD Formulation
Caption: Workflow for preparing an injectable this compound formulation using SBE-β-cyclodextrin.
Diagram 2: Logic for Troubleshooting this compound Precipitation
Caption: A logical workflow for troubleshooting precipitation issues in this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches [mdpi.com]
- 4. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The efficacy and safety of this compound for the treatment of refractory epilepsy: A meta‐analysis from randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. a phase 1 single ascending dose, open-label crossover comparative bioavailability study of a second-generation this compound oral formulation [aesnet.org]
- 10. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. US20160228454A1 - Intravenous this compound formulations and methods of use in treating status epilepticus and other seizure disorders - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. CN115381772A - Intravenous this compound formulations and uses thereof - Google Patents [patents.google.com]
- 16. admin.mantechpublications.com [admin.mantechpublications.com]
- 17. ijsat.org [ijsat.org]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. wisdomlib.org [wisdomlib.org]
- 20. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Ganaxolone-Induced Somnolence in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing somnolence, a common adverse effect associated with the investigational neuroactive steroid, ganaxolone. The following information is intended for research and investigational purposes only.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the pharmacological mechanism behind this compound-induced somnolence?
A: this compound is a synthetic analog of the endogenous neurosteroid allopregnanolone.[1][2] Its primary mechanism of action is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[3][4][5] Unlike benzodiazepines, this compound modulates both synaptic and extrasynaptic GABA-A receptors.[1][6][7] This binding enhances the inhibitory effects of GABA, leading to an increased influx of chloride ions into neurons.[1][5] The resulting hyperpolarization suppresses neuronal excitability.[5][7] This widespread central nervous system inhibition is responsible for both its therapeutic anticonvulsant effects and the dose-dependent adverse effects of somnolence and sedation.[8][[“]]
Caption: Signaling pathway of this compound's action on GABA-A receptors.
Q2: How common is somnolence in this compound clinical trials, and is it dose-related?
A: Somnolence is one of the most frequently reported treatment-emergent adverse events in clinical trials of this compound.[[“]][10][11] The effect is consistently described as dose-dependent.[7][8][12] In the pivotal Phase 3 MARIGOLD trial for CDKL5 Deficiency Disorder (CDD), somnolence was reported more frequently in the this compound group than in the placebo group.[13] Long-term extension studies also list somnolence as a common treatment-related adverse event.[14] Dose interruptions or reductions due to somnolence have been reported in approximately 10% of patients in clinical trials.[15]
Q3: What experimental factors can exacerbate this compound-induced somnolence?
A: Several factors can potentiate the sedative effects of this compound:
-
Concomitant Medications: Co-administration with other CNS depressants, such as benzodiazepines, barbiturates, opioids, and certain antidepressants, can significantly increase sedation.[7][16][17]
-
Drug Metabolism: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4/5.[18][19] Co-administration with strong or moderate CYP3A4 inhibitors could theoretically increase this compound plasma concentrations, though this is not expected to cause clinically important changes.[18] Conversely, co-administration with strong or moderate CYP3A4 inducers (e.g., carbamazepine, rifampin) can decrease this compound exposure and efficacy, and concomitant use should be avoided.[1][15]
-
Food Effect: Administration with food, particularly a high-fat meal, can increase peak plasma concentrations and overall exposure by up to three-fold compared to a fasted state.[18][20] For experimental consistency and to mitigate variability in sedative effects, it is critical to administer this compound with a standardized meal.[15]
-
Hepatic Impairment: Since this compound is hepatically metabolized, subjects with severe hepatic impairment (Child-Pugh class C) require dosage adjustments to avoid increased exposure and potential for greater somnolence.[15][21]
Q4: Does tolerance to the sedative effects of this compound develop over time?
A: Clinical evidence suggests that somnolence and sedation often appear early in the treatment course or following a dose increase.[2][16][22] These effects may lessen or be better tolerated with continued therapy as the subject's body adjusts.[2][22] However, this is not universal, and monitoring remains crucial throughout the experimental period.
Q5: How should this compound be administered in a research setting to minimize the impact of somnolence?
A: To minimize somnolence while maintaining therapeutic efficacy, a careful dose titration schedule is recommended.[17] The dosage should be increased gradually, no more frequently than every 7 days, based on tolerability.[15] Administering each dose consistently with food is mandatory to ensure predictable absorption.[15] Abrupt discontinuation should be avoided to minimize the risk of increased seizure frequency.[20]
Section 2: Troubleshooting Guides
Problem: Unexpectedly high levels of sedation are observed in a preclinical animal model.
-
Potential Cause 1: Dosing Error.
-
Action: Double-check all dose calculations, solution concentrations, and administration volumes. Ensure the formulation is homogenous.
-
-
Potential Cause 2: Interaction with other agents.
-
Action: Review all other compounds administered to the animal (e.g., anesthetics for surgical procedures, other test articles). Assess for known CNS depressant effects.
-
-
Potential Cause 3: Vehicle Effects.
-
Action: Run a vehicle-only control group to ensure the vehicle is not causing unexpected sedative effects.
-
-
Potential Cause 4: Strain/Species Sensitivity.
-
Action: Consult literature for known sensitivities of the specific rodent strain or animal species to GABA-A modulators. Consider a dose-range-finding study to establish the optimal therapeutic window with acceptable sedation for your model.
-
Problem: Human subjects in a clinical study report significant somnolence affecting compliance or data quality.
-
Potential Cause 1: Rapid Dose Titration.
-
Action: Ensure the protocol's dose titration schedule is being strictly followed. If somnolence is persistent, consider amending the protocol to allow for a slower titration schedule or smaller dose increments.[17]
-
-
Potential Cause 2: Concomitant Medications or Substances.
-
Potential Cause 3: Timing of Administration.
-
Action: If this compound is administered three times daily, assess if somnolence peaks after a specific dose (e.g., the morning dose impacting daytime activities). While administration with food is required, slight adjustments to meal timing may be explored.
-
-
Potential Cause 4: Subject-Specific Pharmacokinetics.
-
Action: For severe or unexpected somnolence, consider assessing for hepatic impairment.[22] If the protocol allows, pharmacokinetic sampling could help determine if the subject has higher-than-expected plasma concentrations.
-
Caption: Troubleshooting logic for managing somnolence in clinical research.
Section 3: Experimental Protocols
Protocol 3.1: Preclinical Assessment of Somnolence and Sedation in Rodents
-
Objective: To quantify the sedative effects of this compound in a rodent model.
-
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Baseline Assessment: Conduct baseline behavioral tests (see step 5) prior to any drug administration to establish individual performance.
-
Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage). Ensure administration is consistent with regard to food availability.
-
Time Course: Conduct assessments at various time points post-administration, corresponding to the pharmacokinetic profile of this compound (e.g., 30, 60, 120, and 240 minutes). Peak plasma concentrations are typically reached in 2-3 hours.[18][20]
-
Behavioral Assays:
-
Observational Scoring: Use a sedation scale to score posture, eyelid closure, and response to stimuli.
-
Locomotor Activity (Open Field Test): Place the animal in an open field arena monitored by automated photobeam tracking. Record total distance traveled, ambulatory time, and rearing frequency for 10-15 minutes. A significant decrease in these parameters indicates sedation.
-
Motor Coordination (Rotarod Test): Place the animal on an accelerating rotating rod. Record the latency to fall. A decreased latency indicates impaired motor coordination, a proxy for sedation.
-
-
Data Analysis: Compare the performance of the this compound-treated group to the vehicle-treated group at each time point using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Protocol 3.2: Clinical Assessment of Somnolence in Human Subjects
-
Objective: To systematically measure somnolence in human subjects receiving this compound.
-
Methodology:
-
Subjective Assessment (Self-Reported):
-
Tool: Epworth Sleepiness Scale (ESS).[23]
-
Procedure: Administer the ESS questionnaire at baseline and at regular study visits. The ESS asks subjects to rate their likelihood of dozing in eight different situations. A score >10 is indicative of excessive daytime sleepiness.
-
Instructions: Instruct subjects to complete the scale based on their experiences over the preceding week.
-
-
Objective/Observer-Rated Assessment:
-
Tool: Modified Observer's Assessment of Alertness/Sedation (MOAA/S) Scale.[24]
-
Procedure: A trained researcher should assess the subject at predefined time points, especially during pharmacokinetic sampling days when peak drug effects are expected. The assessment involves observing the subject and speaking to them in a standardized manner.
-
Scoring: The scale ranges from 5 (Responds readily to name spoken in normal tone) to 0 (No response after painful trapezius squeeze). Lower scores indicate deeper sedation.
-
-
Data Collection and Analysis:
-
Record all scores meticulously in the study database.
-
Analyze changes from baseline in ESS scores.
-
Correlate MOAA/S scores with pharmacokinetic data to establish an exposure-response relationship for sedation.
-
-
Section 4: Data Summaries
Table 1: Incidence of Somnolence in Key this compound Clinical Trials
| Clinical Trial | Indication | This compound Incidence | Placebo Incidence | Reference |
| MARIGOLD (Phase 3) | CDKL5 Deficiency Disorder | 38% | 14% | [13][16] |
| Phase 2 | Partial-Onset Seizures | 13.3% | 2.0% | [25] |
Note: Incidence rates can vary based on the trial population, dose, and titration schedule.
Table 2: Recommended Dose Titration Schedule for this compound (Ztalmy® Oral Suspension)
This schedule is provided for informational purposes, reflecting the approved clinical dosing. Researchers should establish dosing based on their specific experimental models and objectives.
| Treatment Day | Dose for Patients >28 kg (TID) | Dose for Patients ≤28 kg (TID) |
| Days 1-7 | 150 mg | 6 mg/kg |
| Days 8-14 | 300 mg | 11 mg/kg |
| Days 15-21 | 450 mg | 16 mg/kg |
| Day 22 and after | 600 mg (Maintenance) | 21 mg/kg (Maintenance) |
Source: Adapted from prescribing information.[16][18]TID = three times daily.
Section 5: Visualizations
Caption: Experimental workflow for preclinical somnolence assessment.
References
- 1. This compound for management of seizures associated with CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review in Epileptic Seizures Associated with Cyclin-Dependent Kinase-Like 5 Deficiency Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 4. What are the approved indications for this compound? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. ztalmyhcp.com [ztalmyhcp.com]
- 8. This compound Suppression of Behavioral and Electrographic Seizures in the Mouse Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Novel Medication this compound for Seizure Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Safety and efficacy of this compound in patients with CDKL5 deficiency disorder: results from the double-blind phase of a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ztalmyhcp.com [ztalmyhcp.com]
- 16. Ztalmy (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 17. VisualDx Cookie Check [visualdx.com]
- 18. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 19. This compound | C22H36O2 | CID 6918305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. publications.aap.org [publications.aap.org]
- 21. a phase i, single dose study of this compound pharmacokinetics in adult subjects with normal and impaired hepatic function [aesnet.org]
- 22. This compound: Efficacy, Side Effects, Interactions, Warnings & Dosage - Get a Second Opinion [getasecondopinion.ai]
- 23. Daytime somnolence. Basic concepts, assessment tools and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetic--Pharmacodynamics--and-Safety-Study-of-Intravenous-Ganaxolone-in-Healthy-Adult-Volunteers [aesnet.org]
- 25. Randomized, double-blind, placebo-controlled phase 2 study of this compound as add-on therapy in adults with uncontrolled partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ganaxolone dosage and minimizing treatment-related adverse events during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic analog of the endogenous neurosteroid allopregnanolone.[1] It acts as a positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[2][3] This modulation enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and seizure activity.[3] this compound binds to a site on the GABA-A receptor that is distinct from those of benzodiazepines and barbiturates.[3]
Q2: What are the most commonly reported treatment-related adverse events associated with this compound?
A2: The most frequently reported treatment-related adverse events for oral this compound are somnolence (including sedation, fatigue, and lethargy), pyrexia, salivary hypersecretion, and seasonal allergies.[2][3] In clinical trials for CDKL5 deficiency disorder (CDD), somnolence was the most common adverse event leading to dose interruption or reduction.[4][5] For intravenous (IV) this compound, sedation and hypotension have been reported as treatment-related serious adverse events.[6]
Q3: Is there a known relationship between this compound dosage and the incidence of adverse events?
A3: Yes, a dose-dependent relationship has been observed for certain adverse events. Somnolence and sedation are generally dose-related and tend to appear early in treatment or after dose increases.[5][7] In a Phase 2 trial of IV this compound for refractory status epilepticus (RSE), two treatment-related serious adverse events of sedation were reported.[6] A meta-analysis of randomized controlled trials for refractory epilepsy indicated that overall adverse events, serious adverse events, and discontinuations due to adverse events did not show a significant difference between this compound and placebo groups.[8]
Q4: What strategies can be employed to minimize somnolence-related adverse events?
A4: A modified titration schedule has been shown to minimize the occurrence of somnolence-related adverse events.[2] This involves a slower, more gradual dose escalation. For instance, a modified 5-week titration schedule with a lower initial dose and graded progression to the target dose was implemented in the TrustTSC Phase 3 trial, which resulted in fewer discontinuations due to somnolence compared to a standard 4-week titration.[2] Additionally, taking this compound with food is recommended.[7]
Q5: Are there any significant drug-drug interactions to be aware of when using this compound?
A5: Co-administration with other central nervous system (CNS) depressants, such as alcohol, opioids, and antidepressants, can potentiate the sedative effects of this compound.[5][9] Concomitant use of strong or moderate CYP3A4 inducers (e.g., carbamazepine, rifampin, St. John's Wort) can decrease this compound plasma concentrations, potentially reducing its efficacy.[10][11] If co-administration with a CYP3A4 inducer is necessary, a dosage increase of this compound may be considered, without exceeding the maximum recommended dose.[11]
Troubleshooting Guides
Problem: High incidence of somnolence and sedation observed in an experimental cohort.
| Potential Cause | Troubleshooting Steps |
| Rapid dose titration | Implement a more gradual dose escalation schedule, such as a 5-week titration period with smaller, incremental dose increases.[2] |
| High starting dose | Consider initiating treatment with a lower starting dose.[2] |
| Concomitant use of CNS depressants | Review and adjust any co-administered CNS depressants if clinically appropriate.[5][9] |
| Individual patient sensitivity | Monitor subjects closely and consider dose reductions for those who experience persistent or severe somnolence.[10] |
Problem: Sub-optimal therapeutic effect or seizure control.
| Potential Cause | Troubleshooting Steps |
| Insufficient plasma concentration | For IV administration in RSE, aim for plasma concentrations ≥500 ng/mL for sustained seizure suppression.[12][13] |
| Drug-drug interactions | Assess for concomitant use of strong or moderate CYP3A4 inducers that may be reducing this compound exposure.[10][11] |
| Inadequate dosage | Ensure the dosing regimen is appropriate for the indication and patient population. Titrate to the recommended target dose as tolerated.[2] |
Data Presentation
Table 1: IV this compound Dosing Cohorts and Adverse Events in Refractory Status Epilepticus (Phase 2, Open-Label Trial)
| Dosing Cohort | Daily Dose | Key Efficacy Outcome | Treatment-Related Serious Adverse Events |
| Low | 500 mg/day | No escalation to IV anesthetics within 24h.[6][14] | Sedation (2 patients, 12% of total participants).[6][13] |
| Medium | 650 mg/day | No escalation to IV anesthetics within 24h.[6][14] | Sedation (2 patients, 12% of total participants).[6][13] |
| High | 713 mg/day | No escalation to IV anesthetics within 24h.[6][14] | Sedation (2 patients, 12% of total participants).[6][13] |
Table 2: Oral this compound Titration Schedules
| Titration Schedule | Duration | Key Feature | Impact on Adverse Events |
| Standard (Marigold trial) | 4 weeks | Gradual titration to target dose.[2] | Somnolence-related adverse events reported.[2] |
| Modified (TrustTSC trial) | 5 weeks | Lower initial dose and more graded progression.[2] | Minimized the occurrence of somnolence-related adverse events.[2] |
Table 3: Common Adverse Reactions with Oral this compound (ZTALMY®) vs. Placebo in CDD Trial
| Adverse Reaction | This compound (n=50) | Placebo (n=51) |
| Somnolence | 38% | 20% |
| Pyrexia | 18% | 8% |
| Salivary Hypersecretion | 6% | 2% |
| Seasonal Allergy | 6% | 0% |
| Source: ZTALMY® (this compound) prescribing information.[5] |
Experimental Protocols
Protocol: Phase 2, Open-Label, Dose-Finding Trial of IV this compound in Refractory Status Epilepticus
-
Objective: To determine the appropriate dosing for IV this compound in RSE and assess preliminary efficacy and safety.[6][14]
-
Patient Population: Patients aged ≥12 years with convulsive or nonconvulsive SE who failed to respond to at least one second-line IV anti-seizure medication.[6][14]
-
Dosing Regimen:
-
This compound infusion initiated as an IV bolus over 3 minutes.[6][14]
-
Followed by a continuous infusion with decreasing infusion rates for 48-96 hours.[6][14]
-
An 18-hour taper period followed the continuous infusion.[6][14]
-
Three dosing cohorts were evaluated: 500 mg/day, 650 mg/day, and 713 mg/day.[6][14]
-
-
Primary Endpoint: The number of patients not requiring escalation to IV anesthetic treatment within 24 hours of this compound initiation.[6][14]
-
Monitoring: Continuous EEG monitoring before and during this compound administration to assess seizure cessation.[13]
Protocol: Modified Titration for Oral this compound to Improve Tolerability
-
Objective: To evaluate if a modified titration schedule can minimize somnolence-related adverse events.[2]
-
Methodology:
-
Endpoint: Incidence of somnolence-related adverse events (somnolence, sedation, fatigue, lethargy) and treatment discontinuations due to these events.[2]
Visualizations
Caption: this compound's GABAergic signaling pathway.
Caption: Experimental workflow for this compound dose optimization.
References
- 1. Initial human experience with this compound, a neuroactive steroid with antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a modified titration regimen of this compound in the treatment of rare seizure disorders optimizes tolerability [aesnet.org]
- 3. This compound for management of seizures associated with CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marinus' this compound Hits the Mark in Phase III Genetic Epilepsy Study - BioSpace [biospace.com]
- 5. ztalmyhcp.com [ztalmyhcp.com]
- 6. Intravenous this compound for the treatment of refractory status epilepticus: Results from an open-label, dose-finding, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. The efficacy and safety of this compound for the treatment of refractory epilepsy: A meta‐analysis from randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. ztalmyhcp.com [ztalmyhcp.com]
- 11. reference.medscape.com [reference.medscape.com]
- 12. Pharmacokinetic-and-Pharmacodynamic-(PK/PD)-Relationship-of-Intravenous-Ganaxolone-in-Refractory-Status-Epilepticus [aesnet.org]
- 13. Intravenous this compound for the treatment of refractory status epilepticus: Results from an open‐label, dose‐finding, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of Ganaxolone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of ganaxolone formulations with improved oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to the oral bioavailability of this compound?
A1: The primary challenge is this compound's poor aqueous solubility.[1][2] As a crystalline powder, it is insoluble in water, which limits its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[1] This can lead to low and variable bioavailability, as well as significant differences in drug exposure between fed and fasted states.[1][3]
Q2: What is the mechanism of action of this compound?
A2: this compound is a synthetic analog of the neurosteroid allopregnanolone.[1][4] It acts as a positive allosteric modulator of both synaptic and extrasynaptic gamma-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[4][5][6] By binding to a site on the GABA-A receptor, this compound enhances the inhibitory effects of GABA, which opens chloride ion channels and causes hyperpolarization of neurons.[4][5] This increased inhibitory signaling helps to stabilize over-excited neurons, which is the basis for its anti-seizure activity.[5][6]
Q3: What formulation strategies can be used to improve the oral bioavailability of this compound?
A3: Several strategies have been explored to overcome the poor solubility of this compound:
-
Nanoparticle Formulations (Nanosuspensions): Reducing the particle size of this compound to the nanometer range (<1000 nm) significantly increases the surface area available for dissolution.[2][7] This can be achieved through techniques like wet solvent evaporation or high-pressure homogenization.[4][8]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems, such as solid lipid nanoparticles (SLNs) or administering it with fatty foods, can improve its absorption.[9][10]
-
Amorphous Solid Dispersions: Creating a solid solution of this compound in a hydrophilic polymer can prevent crystallization and enhance its dissolution rate.[1]
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can increase its solubility in water.[11]
-
Mucoadhesive Buccal Films: This approach allows for direct absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism.[12]
Q4: How does food intake affect the bioavailability of this compound formulations?
A4: Food, particularly high-fat meals, can significantly increase the absorption of this compound.[11] For instance, a second-generation powder formulation of this compound showed significantly higher exposure (Cmax and AUC) when administered under fed conditions compared to fasted conditions.[3][9] Administering the same formulation with yogurt also doubled the maximum plasma concentration (Cmax) compared to administration with water.[3][9] This is a critical factor to consider in both preclinical and clinical study design.
Troubleshooting Guide
Issue 1: Inconsistent Particle Size or Agglomeration in Nanosuspension Formulations
| Question | Possible Cause | Suggested Solution |
| Why is my nanosuspension showing a large particle size and high polydispersity index (PDI)? | Insufficient energy during particle size reduction; Improper concentration of stabilizers. | Optimize homogenization parameters (increase pressure, number of cycles) or milling time/energy. Adjust the concentration and type of polymer (e.g., polycaprolactone) and surfactant (e.g., Tween 80) to ensure adequate surface coverage and prevent particle aggregation.[4][7] |
| My this compound nanoparticles are agglomerating after production or during storage. What can I do? | Thermodynamic instability due to high surface energy of nanoparticles.[13] | Ensure sufficient concentration of stabilizers to provide a steric or ionic barrier.[14] For solid dosage forms made from nanoparticles, consider including an ionic dispersion modulator to prevent agglomeration upon redispersion in gastrointestinal fluids.[1] |
| I am observing crystal growth in my formulation over time. How can I prevent this? | The formulation is in a metastable amorphous state, which tends to revert to a more stable crystalline form. | Incorporate crystallization inhibitors into the formulation. For solid dispersions, ensure the drug is fully dissolved in the polymer matrix. |
Issue 2: Low or Variable In Vivo Bioavailability Despite Successful In Vitro Dissolution
| Question | Possible Cause | Suggested Solution |
| My formulation shows good dissolution in vitro, but the in vivo bioavailability in animal models is still low. Why? | First-pass metabolism; P-glycoprotein (P-gp) efflux; Insufficient mucoadhesion. | This compound is metabolized by CYP3A4/5.[3] Consider co-administration with a CYP3A4 inhibitor in preclinical studies to assess the impact of first-pass metabolism. Investigate the use of P-gp inhibitors or excipients that can modulate P-gp activity. Enhance gastrointestinal residence time by incorporating mucoadhesive polymers into the formulation. |
| There is high inter-subject variability in the pharmacokinetic data from my animal studies. What could be the reason? | Significant food effect; Differences in gastrointestinal physiology among animals. | Standardize the feeding schedule for all animals in the study (either all fed or all fasted) to minimize variability.[3] Ensure the formulation is robust and its performance is not overly sensitive to slight variations in pH or gastrointestinal transit time. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Different this compound Oral Formulations
| Formulation Type | Dose | Condition | Vehicle | Cmax (ng/mL) | Tmax (hr, median) | AUC0-t (ng*h/mL) | Reference |
| Nanosuspension (Optimized) | - | - | - | - | - | - | [4][8] |
| Particle Size | - | - | - | 112 ± 2.01 nm | - | - | [8] |
| Drug Loading | - | - | - | 97.93% | - | - | [4] |
| Reference Oral Suspension | 400 mg | Fed | - | 99.4 | 3.50 | 1180 | |
| Reference Oral Suspension | 600 mg | Fed | - | 129 | 3.00 | 1610 | |
| 2nd Gen. Powder (GNX TEST) | 100 mg | Fasted | Water | 4.31 | 6.00 | 26.6 | [3][9] |
| 2nd Gen. Powder (GNX TEST) | 100 mg | Fed | Water | 21.4 | 4.00 | 145 | [3][9] |
| 2nd Gen. Powder (GNX TEST) | 400 mg | Fasted | Water | 10.7 | 5.00 | 127 | [3][9] |
| 2nd Gen. Powder (GNX TEST) | 400 mg | Fed | Water | 67.2 | 6.00 | 834 | [3][9] |
| 2nd Gen. Powder (GNX TEST) | 600 mg | Fed | Water | 115 | 4.00 | 1340 | [3][9] |
| 2nd Gen. Powder (GNX TEST) | 600 mg | Fed | Yogurt | 233 | 2.00 | 1310 | [3][9] |
| 2nd Gen. Powder (GNX TEST) | 900 mg | Fed | Water | 171 | 4.00 | 2170 | [3][9] |
| 2nd Gen. Powder (GNX TEST) | 1200 mg | Fed | Water | 244 | 4.00 | 2690 | [3][9] |
Experimental Protocols
1. Preparation of this compound Nanosuspension via Solvent Evaporation
This protocol is based on the methodology described by S. Mohammed Ali et al.[8]
Materials:
-
This compound (50 mg)
-
Polycaprolactone (200 mg)
-
Tween 80 (20 mg)
-
Ethanol (5 mL)
-
Distilled Water (95 mL)
Procedure:
-
Dissolution: Dissolve 50 mg of this compound completely in 5 mL of ethanol to form a clear organic solution.
-
Polymer Solution: In a separate vessel, dissolve 200 mg of polycaprolactone and 20 mg of Tween 80 in 95 mL of distilled water. This will form the aqueous phase.
-
Mixing/Emulsification: Add the this compound-ethanol solution dropwise to the aqueous phase under continuous high-speed stirring to form a pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-speed homogenization to create a uniform nanoparticle dispersion.
-
Solvent Evaporation: Continue stirring the dispersion at room temperature under a vacuum to evaporate the ethanol.
-
Purification: Centrifuge the resulting nanosuspension to separate the nanoparticles from the aqueous medium. Wash the nanoparticles with distilled water to remove any excess surfactant.
-
Resuspension: Resuspend the purified nanoparticles in a suitable aqueous vehicle for further characterization.
Characterization:
-
Particle Size and PDI: Use dynamic light scattering (DLS) with a Malvern Zetasizer.
-
Morphology: Employ Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
-
Crystallinity: Analyze using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (P-XRD).
-
Drug Loading: Determine using a centrifugation method followed by quantification of the supernatant.[4]
2. In Vitro Dissolution Testing for this compound Formulations
This is a general protocol adapted from FDA guidance and patent literature.[1][9]
Apparatus: USP Apparatus 2 (Paddle) Dissolution Medium: 900 mL of Simulated Gastric Fluid (SGF) or Simulated Intestinal Fluid (SIF), containing 0.5% - 2% Sodium Lauryl Sulfate (SLS) to ensure sink conditions. Temperature: 37 ± 0.5 °C Paddle Speed: 50-75 RPM Procedure:
-
De-gas the dissolution medium.
-
Place one dose of the this compound formulation (e.g., capsule, tablet, or a specified volume of suspension) into each dissolution vessel.
-
Start the apparatus.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 120 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.22 µm PTFE).
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC-UV.
Visualizations
Caption: this compound's mechanism as a GABA-A positive allosteric modulator.
Caption: Experimental workflow for this compound nanosuspension preparation.
Caption: Logical relationship of challenges and solutions for this compound.
References
- 1. US8022054B2 - Liquid this compound formulations and methods for the making and use thereof - Google Patents [patents.google.com]
- 2. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability[v1] | Preprints.org [preprints.org]
- 3. a phase 1 single ascending dose, open-label crossover comparative bioavailability study of a second-generation this compound oral formulation [aesnet.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Neurosteroids, stress and depression: Potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. pharmtech.com [pharmtech.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ec.europa.eu [ec.europa.eu]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in ganaxolone delivery for consistent dosing.
Welcome to the Ganaxolone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent dosing by addressing the inherent variability in this compound delivery. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties that affect delivery?
A1: this compound is a synthetic analog of the endogenous neurosteroid allopregnanolone.[1] Its key properties influencing delivery include:
-
Low Aqueous Solubility : this compound is a white crystalline powder that is practically insoluble in water but soluble in organic solvents.[1][2][3] This is a primary challenge for formulation and can lead to variable absorption.[4]
-
High Stability : The 3β-methyl substitution in its structure prevents rapid metabolism, giving it a long terminal half-life of approximately 34 hours.[1]
-
Metabolism : It is primarily metabolized by the cytochrome P450 enzymes CYP3A4/5.[2][3]
Q2: Why is there significant variability in this compound exposure with oral administration?
A2: Variability in this compound exposure stems from several factors:
-
Low Bioavailability : The approved oral suspension formulation has a low bioavailability of about 13%.
-
Non-Linear Pharmacokinetics : The current oral suspension exhibits a variable dose-exposure profile and non-linear kinetics, with exposure decreasing at higher doses.
-
Food Effect : Co-administration with food, particularly high-fat meals, significantly increases absorption and exposure compared to a fasted state.
-
Drug Interactions : Concomitant use of drugs that induce CYP3A4 enzymes (e.g., certain antiseizure medications like carbamazepine or phenytoin) can accelerate this compound metabolism, lowering plasma concentrations and potentially reducing efficacy.[2][5][6]
Q3: What are the common formulations of this compound used in research and how do they differ?
A3: The main formulations are the intravenous (IV) and oral suspension forms.
-
Oral Suspension (ZTALMY®) : A 50 mg/mL suspension.[2] It is designed for chronic oral dosing but is subject to the variability factors mentioned above. New second-generation oral formulations are in development to improve the pharmacokinetic profile.[7]
-
Intravenous (IV) Formulation : Typically uses a solubilizing agent like sulfobutyl ether-β-cyclodextrin (SBECD) to overcome this compound's poor water solubility.[8] This formulation provides rapid onset and bypasses issues of oral absorption, making it suitable for acute conditions like status epilepticus.[9][10]
Q4: How should I prepare a research-grade stock solution of this compound?
A4: Due to its low aqueous solubility, a stock solution of this compound for in vitro use should be prepared in an organic solvent. DMSO or ethanol are commonly used. For a detailed procedure, please refer to Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments . It is critical to ensure the final solvent concentration in your experimental medium is low enough to not affect the cells or assay.
Q5: What are the critical instructions for handling the commercial oral suspension to ensure consistent dosing?
A5: To ensure dose consistency with the ZTALMY® (this compound) oral suspension, caregivers and researchers must:
-
Shake Thoroughly : Shake the bottle vigorously for at least one full minute.[6]
-
Wait Before Drawing Dose : After shaking, wait for one minute to allow foam to settle before measuring the dose.[6]
-
Use Provided Syringe : Do not use household spoons. Use the calibrated oral syringe provided to measure the precise volume.[6]
-
Administer with Food : The suspension should be administered with food to maximize absorption.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Problem 1: High variability in plasma concentrations in preclinical animal studies.
| Possible Cause | Recommended Solution |
| Inconsistent Oral Suspension Dosing | The suspension may not be uniformly mixed. Action : Implement a standardized protocol. Shake the suspension vial vigorously for a fixed time (e.g., 1 minute), let it stand for 1 minute, and then immediately draw the dose.[6] |
| Food Effect | Animals may have variable access to food, affecting absorption. Action : Standardize the feeding schedule. Ensure that this compound is administered at the same time relative to feeding for all subjects. The approved formulation is taken with food.[11] |
| Improper Gavage Technique | Inconsistent delivery to the stomach can affect absorption speed and completeness. Action : Ensure all lab personnel are trained and proficient in the gavage technique to minimize stress and ensure consistent delivery. |
| Drug Interactions | Co-administered compounds may be inducing CYP3A4 enzymes. Action : Review all co-administered drugs for potential CYP3A4 induction.[5] If possible, use alternative compounds or account for the interaction in the study design. |
Problem 2: Precipitation of this compound in an aqueous vehicle during formulation.
| Possible Cause | Recommended Solution |
| Exceeded Solubility Limit | The concentration of this compound is too high for the chosen aqueous vehicle. Action : Lower the target concentration. Alternatively, use a co-solvent system or a solubilizing agent like cyclodextrin for IV formulations.[8] |
| pH or Temperature Changes | Changes in the solution's pH or temperature can decrease solubility. Action : Maintain a consistent pH and temperature during formulation. Prepare solutions fresh before each use if stability is a concern. |
| Incorrect Solvent for Initial Dissolution | This compound was not fully dissolved before dilution into the aqueous vehicle. Action : Ensure this compound is completely dissolved in a small volume of an appropriate organic solvent (e.g., DMSO, ethanol) before slowly adding it to the aqueous vehicle with continuous stirring. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₆O₂ | [1] |
| Molecular Weight | 332.53 g/mol | [2] |
| Physical Form | White to off-white crystalline powder | [1][2] |
| Aqueous Solubility | Low / Insoluble | [1][3] |
| Oral Bioavailability (Suspension) | ~13% | |
| Protein Binding | ~99% | [2] |
| Terminal Half-Life | ~34 hours | [1][3] |
| Primary Metabolism | CYP3A4/5 | [2][3] |
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 3.33 | 10 (with gentle warming) | |
| Ethanol | 6.65 | 20 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Objective : To prepare a high-concentration stock solution of this compound in a suitable organic solvent.
-
Materials :
-
This compound powder (molecular weight: 332.53 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance and precision pipettes
-
-
Procedure :
-
Weigh the desired amount of this compound powder using an analytical balance in a sterile container.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 3.33 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may be required.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
-
Quality Control : When diluting into aqueous media for experiments, ensure the final DMSO concentration does not exceed a level toxic to the cells (typically <0.1-0.5%). Run a vehicle-only control in all experiments.
Protocol 2: Preparation and Administration of this compound Oral Suspension for Preclinical In Vivo Studies
-
Objective : To ensure consistent and accurate dosing of this compound oral suspension in animal models.
-
Materials :
-
This compound oral suspension (e.g., 50 mg/mL)
-
Appropriately sized oral gavage needles and syringes
-
Vortex mixer
-
-
Procedure :
-
Calculate the required dose volume for each animal based on its most recent body weight and the target dose (mg/kg).
-
Prior to drawing each dose, vortex the stock suspension bottle vigorously for at least 60 seconds to ensure homogeneity.
-
Let the bottle stand for 60 seconds to allow any foam to dissipate.[6]
-
Immediately withdraw the calculated volume using a precision syringe. Avoid introducing air bubbles.
-
Administer the dose to the animal via oral gavage. Ensure the procedure is performed consistently across all animals and time points.
-
Administer the dose in conjunction with a standardized feeding schedule to control for the food effect on absorption.
-
-
Quality Control : Periodically, take a sample of the mixed suspension and analyze its concentration via a suitable method (e.g., HPLC) to confirm dose homogeneity over the course of the study.
Visualizations
Caption: Mechanism of action of this compound on the GABA-A receptor.
Caption: Workflow for troubleshooting inconsistent this compound dosing.
Caption: Logic diagram for selecting an appropriate this compound formulation.
References
- 1. This compound for management of seizures associated with CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound | C22H36O2 | CID 6918305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US8022054B2 - Liquid this compound formulations and methods for the making and use thereof - Google Patents [patents.google.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. ztalmyhcp.com [ztalmyhcp.com]
- 7. Marinus Pharmaceuticals, Inc. - Marinus Pharmaceuticals Announces Seven Presentations at AES 2023, New Publication in Epilepsia and Results From the Second Generation Formulation MAD Study [ir.marinuspharma.com]
- 8. US20160228454A1 - Intravenous this compound formulations and methods of use in treating status epilepticus and other seizure disorders - Google Patents [patents.google.com]
- 9. neurologylive.com [neurologylive.com]
- 10. Intravenous this compound: Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ztalmyhcp.com [ztalmyhcp.com]
Ganaxolone Technical Support Center: Stability and Storage Guidelines for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of ganaxolone. Below you will find frequently asked questions (FAQs) and troubleshooting guidance to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] The recommended storage temperature is +4°C.
Q2: What are the recommended storage conditions for this compound in solution?
The stability of this compound in solution is dependent on the solvent and storage conditions. For the commercially available oral suspension (Ztalmy®), it is recommended to store at 20°-25°C (68°-77°F) and to discard any unused portion 30 days after first opening the bottle. For research purposes, it is crucial to prepare fresh solutions and use them promptly. If storage is necessary, it should be for the shortest possible duration at low temperatures and protected from light.
Q3: How should I prepare stock solutions of this compound for in vitro experiments?
This compound is a white crystalline powder that is insoluble in water but soluble in organic solvents.[2] For research purposes, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 3.33 | 10 | Gentle warming may be required.[3][4] |
| Ethanol | 6.65 | 20 |
Data based on a molecular weight of 332.53 g/mol . Batch-specific molecular weights may vary.
It is recommended to prepare high-concentration stock solutions in an appropriate organic solvent and then dilute to the final desired concentration in your experimental medium. Be mindful of the final solvent concentration in your assay to avoid solvent-induced artifacts.
Q4: Is this compound sensitive to light?
Q5: What are the known incompatibilities for this compound?
Information on specific chemical incompatibilities of this compound is limited. However, as a general precaution, avoid strong oxidizing agents and highly acidic or basic conditions, as these can promote degradation of organic molecules. When preparing formulations, it is essential to conduct compatibility studies with any new excipients.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation of this compound in aqueous buffer | - Low aqueous solubility of this compound.- Exceeding the solubility limit in the final buffer.- Change in pH or temperature affecting solubility. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still compatible with your experimental system.- Prepare a more dilute stock solution.- Perform a solubility test in your specific buffer system before conducting the full experiment.- Consider the use of solubilizing agents such as cyclodextrins (e.g., sulfobutyl ether-β-cyclodextrin) for specific applications. |
| Cloudiness or change in color of the solution | - Potential degradation of the compound.- Microbial contamination. | - Discard the solution and prepare a fresh stock.- Ensure proper sterile techniques when preparing and handling solutions for cell-based assays.- Visually inspect the solution before each use. |
| Inconsistent experimental results | - Degradation of this compound stock solution over time.- Inaccurate initial weighing or dilution.- Adsorption of the compound to plasticware. | - Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.- Use a calibrated analytical balance for weighing the compound.- Use low-adsorption plasticware or glass vials for preparing and storing solutions. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
A stability-indicating analytical method is crucial for determining the purity and concentration of this compound and for detecting any degradation products. The following is a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that can be adapted for this purpose.
Chromatographic Conditions:
| Parameter | Condition |
| Column | SPURSIL C18-EP (3.0 x 150mm, 3µm) or equivalent |
| Mobile Phase | 40% Formic Acid and 60% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Method Validation:
For a method to be considered stability-indicating, it must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are a key component of this validation.
Forced Degradation Study Protocol
Forced degradation studies are performed to intentionally degrade the drug substance to identify potential degradation products and to demonstrate the specificity of the analytical method.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
Procedure:
-
Prepare solutions of this compound in the respective stress conditions.
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by the validated stability-indicating HPLC method.
-
Analyze a control sample (this compound in an inert solvent) for comparison.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. This compound for management of seizures associated with CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an approved therapy for CDKL5-Deficiency Disorder, is an inhibitor of PTP1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8022054B2 - Liquid this compound formulations and methods for the making and use thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Mitigating Ganaxolone-Induced Sedation in Preclinical Models
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the management of ganaxolone-induced sedation in preclinical experiments.
Troubleshooting Guide: Managing Sedation in Your Preclinical Model
This section addresses specific issues you may encounter with this compound-induced sedation during your experiments.
Question 1: My animals are exhibiting excessive sedation at a dose required for therapeutic efficacy. How can I reduce this effect?
Answer:
Excessive sedation is a known, dose-dependent side effect of this compound due to its positive allosteric modulation of GABA-A receptors.[1] Here are several strategies to consider, ranging from immediate implementation to more complex experimental designs:
-
Dose Titration Adjustment: A slower, more gradual dose titration schedule can significantly improve the tolerability of this compound and reduce the incidence of somnolence-related adverse events. This allows the central nervous system to adapt to the increased GABAergic tone.
-
Investigational Antagonists: While not yet tested directly against this compound in preclinical models, the following compound classes offer a rational, mechanism-based approach to mitigating sedation:
-
GABA-A Receptor Modulating Steroid Antagonists: Compounds like GR3027 have been shown to reverse the sedative effects of the neurosteroid allopregnanolone in humans.[2] Given that this compound is an analog of allopregnanolone, exploring a similar antagonist could be a viable strategy.
-
GABA-A α1 Subunit-Selective Antagonists: The sedative effects of benzodiazepines, another class of GABA-A positive allosteric modulators, are primarily mediated by the α1 subunit of the GABA-A receptor.[3][4] Therefore, co-administration of a selective α1 subunit antagonist could potentially counteract the sedative effects of this compound while preserving its therapeutic, non-sedative actions which may be mediated by other subunits.
-
-
Pharmacokinetic Considerations: Ensure that the vehicle and route of administration are not contributing to unexpectedly high peak plasma concentrations of this compound. A different formulation or administration route that provides a slower absorption rate might reduce peak-dose sedation.
Question 2: How can I behaviorally distinguish between sedation and motor ataxia in my rodent models?
Answer:
This is a critical distinction for accurately interpreting your data. Several behavioral assays can help differentiate between a general sedative effect (reduced activity) and specific motor incoordination (ataxia).
-
Open Field Test: This test can provide data on both general locomotor activity and anxiety-like behavior. A sedated animal will show reduced distance traveled, and reduced rearing frequency. An ataxic animal might also show reduced locomotion, but will additionally exhibit an abnormal gait, stumbling, or a wider stance.
-
Rotarod Test: This is the gold standard for assessing motor coordination and balance. An animal's ability to stay on a rotating rod is measured. Ataxia will significantly impair performance on this task (reduced latency to fall), whereas an animal that is only sedated might still be able to perform the task, albeit with less overall activity.
-
Gait Analysis: Specialized systems can analyze the walking pattern of rodents, providing detailed information on stride length, paw placement, and other parameters that are disrupted in ataxia but not necessarily by sedation alone.
Question 3: I am not observing the expected therapeutic effect of this compound at doses that are well-tolerated (non-sedating). What could be the issue?
Answer:
If you are not seeing the desired therapeutic effect at non-sedating doses, consider the following possibilities:
-
Insufficient Dose: The therapeutic window for your specific model and endpoint may be narrower than anticipated. It's possible that the effective dose is very close to or overlaps with the dose that causes sedation. A detailed dose-response study is crucial.
-
Model-Specific Sensitivity: The sensitivity to both the therapeutic and sedative effects of this compound can vary between different preclinical models (e.g., genetic vs. chemically-induced seizure models).
-
Pharmacokinetic Issues: The drug may not be reaching the target tissue at sufficient concentrations. Consider conducting pharmacokinetic studies to measure brain and plasma levels of this compound in your model.
-
Target Engagement: Confirm that this compound is engaging its target, the GABA-A receptor, in the desired brain region. This can be assessed through ex vivo techniques like autoradiography or electrophysiology in brain slices.
Frequently Asked Questions (FAQs)
What is the mechanism of this compound-induced sedation?
This compound is a synthetic analog of the endogenous neurosteroid allopregnanolone and acts as a positive allosteric modulator of GABA-A receptors.[1] It binds to a site on the receptor that is distinct from the GABA, benzodiazepine, and barbiturate binding sites. By enhancing the effect of GABA, the primary inhibitory neurotransmitter in the brain, this compound increases the flow of chloride ions into neurons. This hyperpolarizes the neuron, making it less likely to fire an action potential, which leads to a general dampening of neuronal excitability, resulting in sedation and its anticonvulsant effects.
Are there any known drug interactions that can worsen this compound-induced sedation?
Yes, co-administration of other central nervous system (CNS) depressants can potentiate the sedative effects of this compound. This includes benzodiazepines, barbiturates, opioids, and alcohol.
What is the evidence for using flumazenil to reverse this compound-induced sedation?
Flumazenil is a competitive antagonist at the benzodiazepine binding site of the GABA-A receptor and is effective at reversing benzodiazepine-induced sedation. However, since this compound binds to a different site (the neurosteroid site), the efficacy of flumazenil in reversing this compound's effects is not well established and may be limited.
Quantitative Data Summary
The following tables summarize key preclinical data for this compound.
Table 1: Preclinical Efficacy of this compound in a Mouse Seizure Model
| Parameter | Value (mg/kg) | Animal Model | Route of Administration | Source |
| ED50 for suppression of behavioral seizures | 6.6 | Amygdala-kindled female mice | Subcutaneous (s.c.) | [1][5] |
| ED50 for suppression of afterdischarge duration | 11.0 | Amygdala-kindled female mice | Subcutaneous (s.c.) | [1] |
Table 2: Preclinical Motor Impairment Data for this compound
| Parameter | Value (mg/kg) | Animal Model | Test | Route of Administration | Source |
| TD50 for motor impairment | 33.4 | Mice | Rotarod | Intraperitoneal (i.p.) | [6] |
| TD50 for motor impairment | 14.2 | Rats | Rotarod | Intraperitoneal (i.p.) | [6] |
Key Experimental Protocols
Protocol 1: Assessment of Sedation and Locomotor Activity using the Open Field Test
Objective: To quantify the effects of this compound on general locomotor activity and exploratory behavior as an index of sedation.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-reflective material.
-
Video tracking software and camera mounted above the arena.
-
This compound solution and vehicle control.
-
Standard rodent cages.
-
70% ethanol for cleaning.
Procedure:
-
Acclimation: Bring animals to the testing room at least 60 minutes before the start of the experiment to acclimate.
-
Habituation (Optional but Recommended): On the day before testing, place each animal in the open field arena for a 10-minute habituation session. This reduces novelty-induced hyperactivity on the test day.
-
Drug Administration: Administer this compound or vehicle control at the desired dose(s) and route. Note the time of administration.
-
Testing: At the predetermined time post-injection (based on the expected Tmax of this compound), place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set period (e.g., 10-30 minutes) using the video tracking software.
-
Cleaning: Between each animal, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
Parameters to Analyze:
-
Total Distance Traveled: A primary measure of locomotor activity. A significant decrease indicates sedation or motor impairment.
-
Time Spent in the Center Zone vs. Periphery: Can indicate anxiety-like behavior.
-
Rearing Frequency: The number of times the animal stands on its hind legs. A decrease can indicate sedation.
-
Velocity: The speed of movement.
Protocol 2: Assessment of Motor Coordination using the Accelerating Rotarod Test
Objective: To assess the effect of this compound on motor coordination and balance.
Materials:
-
Accelerating rotarod apparatus for mice or rats.
-
This compound solution and vehicle control.
-
Standard rodent cages.
-
70% ethanol for cleaning.
Procedure:
-
Acclimation and Training:
-
Acclimate animals to the testing room for at least 60 minutes.
-
Train the animals on the rotarod for 2-3 consecutive days before the test day.
-
Training session: Place the animal on the rod at a low, constant speed (e.g., 4 rpm) for 60 seconds. Repeat for 3 trials with a 15-minute inter-trial interval. Animals that consistently fall off may need to be excluded.
-
-
Drug Administration: On the test day, administer this compound or vehicle control.
-
Testing:
-
At the predetermined time post-injection, place the animal on the rotarod.
-
Begin the accelerating trial (e.g., from 4 to 40 rpm over 300 seconds).
-
Record the latency to fall for each animal. If an animal clings to the rod and makes a full passive rotation, this is also considered a fall.
-
Perform 3 trials with a 15-minute inter-trial interval.
-
-
Cleaning: Clean the rod with 70% ethanol between each animal.
Parameters to Analyze:
-
Latency to Fall (seconds): The primary endpoint. A shorter latency indicates impaired motor coordination.
-
Speed at Fall (rpm): The rotational speed of the rod at the moment the animal falls.
Diagrams
References
- 1. This compound Suppression of Behavioral and Electrographic Seizures in the Mouse Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GR3027 reversal of neurosteroid-induced, GABA-A receptor-mediated inhibition of human brain function: an allopregnanolone challenge study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ubneuro-ccohan.webapps.buffalo.edu [ubneuro-ccohan.webapps.buffalo.edu]
- 5. This compound suppression of behavioral and electrographic seizures in the mouse amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Ganaxolone Dosage Adjustment in Refractory Epilepsy: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ganaxolone for the treatment of refractory epilepsy. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental and clinical research.
Frequently Asked Questions: General Information
Q1: What is this compound and what is its primary mechanism of action in epilepsy?
A: this compound is a synthetic analog of the endogenous neurosteroid allopregnanolone.[1][2] It is classified as a first-in-class positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][3] Its mechanism of action, while not fully understood, is believed to involve modulating both synaptic and extrasynaptic GABA-A receptors.[1][2][3] This binding enhances the inhibitory effects of GABA, leading to an increased influx of chloride ions into neurons.[4] The resulting hyperpolarization of the neuronal membrane decreases neuronal excitability, which is thought to be the basis of its anticonvulsant effect.[3][4] This dual action on both receptor types may differentiate it from other GABA-potentiating agents like benzodiazepines, which primarily act on synaptic receptors.[1]
Q2: What is the approved indication for this compound, and what other types of refractory epilepsy are under investigation?
A: this compound, marketed as Ztalmy®, is approved by the U.S. Food and Drug Administration (FDA) for the treatment of seizures associated with Cyclin-Dependent Kinase-Like 5 (CDKL5) Deficiency Disorder (CDD) in patients two years of age and older.[3][5][6][7]
This compound has also been investigated for its potential efficacy in other forms of refractory epilepsy, including:
-
Other rare genetic epilepsies, such as those related to Protocadherin-19 (PCDH19)[8]
Q3: What are the key pharmacokinetic properties of oral this compound?
A: The pharmacokinetic profile of this compound is essential for designing experimental protocols. Key parameters are summarized in the table below. A significant consideration is the effect of food, which substantially increases absorption and overall exposure.[14][15]
| Parameter | Value | Notes |
| Time to Peak (Tmax) | 2-3 hours | Following oral administration.[14][15][16] |
| Food Effect | Peak concentration (Cmax) and total exposure (AUC) increase by 3-fold and 2-fold, respectively, with a high-fat meal compared to fasting.[14][15] | Administration with food is required.[14][17] |
| Protein Binding | ~99% | [15] |
| Metabolism | Extensively metabolized, primarily by hepatic enzymes CYP3A4/5, with minor contributions from CYP2B6, CYP2C19, and CYP2D6.[14][15][16] | |
| Terminal Half-Life | Approximately 34 hours | [1][14][15][16] |
| Excretion | Primarily in feces (~55%, with 2% as unchanged drug) and to a lesser extent in urine (~18%).[14][15][16] |
Troubleshooting Guide: Dosing and Administration
Q4: How should oral this compound suspension be prepared and administered in a research setting?
A: this compound is available as a 50 mg/mL oral suspension.[18][19] Proper handling and administration are critical to ensure accurate dosing. The following workflow should be followed.
Q5: What is the standard titration schedule for this compound, and what are the key considerations?
A: this compound requires gradual dose titration to optimize tolerability.[20][21] The standard titration occurs over four weeks, with dosages based on patient weight. Increases should not occur more frequently than every seven days.[6][18][21]
| Titration Period | Patients ≤28 kg | Patients >28 kg |
| Days 1-7 | 6 mg/kg three times daily | 150 mg three times daily |
| Days 8-14 | 11 mg/kg three times daily | 300 mg three times daily |
| Days 15-21 | 16 mg/kg three times daily | 450 mg three times daily |
| Day 22+ (Maintenance) | 21 mg/kg three times daily | 600 mg three times daily |
Data sourced from multiple references.[18][19][21]
Q6: My subject is experiencing significant somnolence during titration. What are the recommended steps?
A: Somnolence and sedation are the most common dose-related adverse events, particularly during up-titration.[20][22] If a subject experiences significant somnolence, a dose reduction or interruption may be necessary.[19] A modified, more gradual 5-week (28-day) titration schedule has been developed to improve tolerability and reduce the incidence of somnolence-related side effects.[20][23] This modified schedule uses a lower starting dose and smaller, graded increases to reach the same target maintenance dose.[20][23]
Q7: How should the this compound dose be adjusted for a subject with hepatic impairment?
A: this compound is hepatically metabolized, and severe hepatic impairment can lead to elevated plasma concentrations.[18][24] While no adjustment is needed for mild to moderate impairment, a modified titration and maintenance dose are required for patients with severe (Child-Pugh Class C) hepatic impairment.[7][18]
| Patient Weight | Titration Period | Recommended Dose for Severe Hepatic Impairment |
| ≤28 kg | Days 1-7 | 2 mg/kg three times daily |
| Days 8-14 | 3.66 mg/kg three times daily | |
| Days 15-21 | 5.33 mg/kg three times daily | |
| Day 22+ | 7 mg/kg three times daily | |
| >28 kg | Days 1-7 | 50 mg three times daily |
| Days 8-14 | 100 mg three times daily | |
| Days 15-21 | 150 mg three times daily | |
| Day 22+ | 200 mg three times daily |
Data sourced from the Ztalmy® Dosing & Titration Reference.[19]
Q8: A subject in my study is also taking a known CYP3A4 inducer. How should I adjust the this compound dosage?
A: Co-administration with moderate or strong CYP3A4 inducers (e.g., carbamazepine, phenytoin, phenobarbital, primidone) can significantly decrease this compound plasma concentrations, potentially reducing efficacy.[14][18][22] Concomitant use should be avoided if possible. If unavoidable, an increase in the this compound dosage should be considered, without exceeding the maximum recommended daily dose.[7][18][22]
Q9: What is the protocol for discontinuing this compound treatment?
A: Abrupt discontinuation of this compound, like other anti-seizure medications, should be avoided.[21][25] A sudden stop can increase the risk of increased seizure frequency and status epilepticus.[5][22][26] Therapy should be withdrawn gradually by slowly tapering the dose.[21][26][27] A more rapid withdrawal may be considered only if specific safety concerns require it.[15][25]
Experimental Protocols and Data
Q10: What was the methodology for the Phase 2 dose-finding study of IV this compound in refractory status epilepticus (RSE)?
A: A Phase 2, open-label, dose-finding trial was conducted to evaluate the safety and efficacy of intravenous (IV) this compound in patients with RSE who had failed benzodiazepines and at least one second-line IV anti-seizure medication.[12][13][28]
-
Patient Population: Patients aged 12 years and older with convulsive or nonconvulsive RSE.[12][13][28]
-
Intervention: IV this compound was added to standard-of-care treatments. The infusion was initiated with an IV bolus, followed by a continuous infusion for 48-96 hours and then an 18-hour taper.[12][13][28]
-
Primary Endpoint: Prevention of progression to third-line IV anesthetics within 24 hours of initiating this compound treatment.[11][12]
-
Results: No patients required escalation to third-line IV anesthetics within the 24-hour period. The median time to cessation of status epilepticus was 5 minutes.[11][12]
| Dosing Cohort | Total Daily Dose |
| Low | 500 mg/day |
| Medium | 650 mg/day |
| High | 713 mg/day |
Data sourced from the Phase 2 RSE trial publications.[11][12][13][28]
Q11: How is the efficacy of this compound typically measured in clinical trials for refractory epilepsy?
A: The primary efficacy outcome in this compound trials for refractory epilepsy is typically the percentage reduction in seizure frequency from baseline over a defined treatment period (e.g., 28 days).[8][29] For instance, the MARIGOLD trial in CDD patients measured the median percent change in 28-day major motor seizure frequency.[8][10] Another common endpoint is the "50% response rate," which is the proportion of patients who achieve a 50% or greater reduction in seizure frequency.[8][30]
Q12: What are the most commonly reported adverse events in clinical trials?
A: Across various clinical trials, the safety profile of this compound has been characterized. The most frequently reported adverse events are listed below. Researchers should be aware of the potential for CNS depressant effects and the risk of suicidal thoughts or behavior.[5][18]
| Adverse Event | Frequency / Notes |
| Somnolence / Sedation | Very common. Generally dose-related and most often reported during the titration phase.[5][20][22][25] |
| Fever (Pyrexia) | Common.[3][5][22][25] |
| Excessive Saliva / Drooling | Common.[3][5][25] |
| Seasonal Allergy | Common.[3][5][25] |
| Suicidal Thoughts/Behavior | A known risk for anti-epileptic drugs. Patients should be monitored for mood or behavior changes.[5][18][22][26] |
| CNS Depressant Effects | Co-administration with other CNS depressants (including alcohol) can increase the risk of drowsiness and sedation.[26][27] |
References
- 1. This compound for management of seizures associated with CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. mcgs.bcbsfl.com [mcgs.bcbsfl.com]
- 8. The efficacy and safety of this compound for the treatment of refractory epilepsy: A meta‐analysis from randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. io.nihr.ac.uk [io.nihr.ac.uk]
- 10. neurologylive.com [neurologylive.com]
- 11. neurologylive.com [neurologylive.com]
- 12. Intravenous this compound for the treatment of refractory status epilepticus: Results from an open-label, dose-finding, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intravenous this compound for the treatment of refractory status epilepticus: Results from an open‐label, dose‐finding, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. publications.aap.org [publications.aap.org]
- 16. This compound | C22H36O2 | CID 6918305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. ztalmyhcp.com [ztalmyhcp.com]
- 18. reference.medscape.com [reference.medscape.com]
- 19. ztalmyhcp.com [ztalmyhcp.com]
- 20. a modified titration regimen of this compound in the treatment of rare seizure disorders optimizes tolerability [aesnet.org]
- 21. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 22. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 23. news.cision.com [news.cision.com]
- 24. a phase i, single dose study of this compound pharmacokinetics in adult subjects with normal and impaired hepatic function [aesnet.org]
- 25. epilepsy.com [epilepsy.com]
- 26. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 27. drugs.com [drugs.com]
- 28. researchgate.net [researchgate.net]
- 29. discoveriesjournals.org [discoveriesjournals.org]
- 30. globalrph.com [globalrph.com]
Technical Support Center: Enhancing Ganaxolone Delivery Across the Blood-Brain Barrier
Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the delivery of ganaxolone across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery to the brain critical?
This compound is a synthetic analog of the endogenous neurosteroid allopregnanolone.[1] It acts as a positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors, which are crucial for regulating neuronal excitability.[1][2] Its therapeutic potential for various neurological disorders, including epilepsy, is dependent on its ability to efficiently cross the blood-brain barrier to reach its targets in the central nervous system (CNS).[3]
Q2: What are the main challenges in delivering this compound across the blood-brain barrier?
The primary challenges include:
-
The Blood-Brain Barrier (BBB): A highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.
-
Efflux Transporters: Proteins such as P-glycoprotein (P-gp) are expressed on the endothelial cells of the BBB and actively transport a wide range of substances, including some drugs, out of the brain.[4][5] This can significantly limit the brain concentration of this compound.
-
Physicochemical Properties: While this compound is lipophilic, which generally favors BBB penetration, its interaction with efflux pumps can counteract this advantage.[6]
Q3: What are the common strategies being explored to enhance this compound's BBB penetration?
Current research focuses on several key strategies:
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles can protect it from efflux pumps and facilitate its transport across the BBB.[7]
-
Surface Functionalization of Nanoparticles: Modifying the surface of nanoparticles with specific ligands can target receptors on the BBB for receptor-mediated transcytosis (RMT).[7][8][9][10]
-
Inhibition of Efflux Pumps: Co-administration of P-gp inhibitors can increase the brain concentration of drugs that are P-gp substrates.
-
Formulation Strategies: Developing novel formulations, such as nanosuspensions, can improve the dissolution rate and oral bioavailability of this compound.[7]
Troubleshooting Guides
Problem 1: Low in vitro Permeability (Apparent Permeability, Papp) in Transwell Assays
You are observing a low apparent permeability (Papp) value for this compound in your in vitro BBB model (e.g., Caco-2 or MDCK cells).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Low Transendothelial Electrical Resistance (TEER) | 1. Verify Cell Monolayer Integrity: Ensure TEER values are stable and within the expected range for your cell line before starting the permeability assay. Low TEER indicates a leaky monolayer. 2. Optimize Cell Culture Conditions: Review cell seeding density, culture medium composition, and incubation time. Co-culture with astrocytes or pericytes can often enhance barrier tightness. 3. Check for Contamination: Mycoplasma or other microbial contamination can compromise cell health and barrier function. |
| High Efflux Ratio | 1. Perform Bidirectional Permeability Assay: Measure permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Use P-gp Inhibitors: Co-incubate with a known P-gp inhibitor (e.g., verapamil, cyclosporin A). A significant increase in the A-B permeability and a decrease in the efflux ratio confirms P-gp involvement. |
| Compound Instability or Adsorption | 1. Assess Compound Stability: Analyze the concentration of this compound in the donor and receiver compartments at the end of the experiment to check for degradation. 2. Evaluate Non-specific Binding: Determine the extent of this compound binding to the Transwell membrane and plate material. Pre-treating the system with a blocking agent may be necessary. |
Problem 2: Low Brain-to-Plasma Concentration Ratio in in vivo Studies
You have administered this compound to your animal model but are observing a lower-than-expected brain-to-plasma concentration ratio.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Active Efflux by P-glycoprotein (P-gp) | 1. Use P-gp Knockout Models: If available, conduct studies in P-gp knockout animals to directly assess the impact of this transporter on this compound's brain penetration. 2. Co-administer P-gp Inhibitors: Administer a P-gp inhibitor prior to or along with this compound. An increased brain-to-plasma ratio compared to the control group indicates P-gp-mediated efflux. |
| Rapid Metabolism | 1. Analyze Metabolite Profile: Measure the levels of this compound and its major metabolites in both plasma and brain tissue. Rapid metabolism in the periphery or at the BBB can reduce the amount of active drug reaching the brain. |
| Suboptimal Formulation | 1. Evaluate Formulation Characteristics: For nanoparticle formulations, assess particle size, surface charge, and drug loading. Suboptimal characteristics can lead to rapid clearance from circulation or poor BBB interaction. 2. Optimize Surface Functionalization: If using a targeted delivery approach, ensure the ligand density on the nanoparticle surface is optimal for receptor binding and transcytosis. |
| Issues with Brain Tissue Analysis | 1. Validate Analytical Method: Ensure your method for quantifying this compound in brain homogenates is validated for accuracy, precision, and recovery. 2. Consider Brain Perfusion: Perfuse the brain with saline before harvesting to remove residual blood, which can artificially inflate the measured brain concentration. |
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Administration Route | Reference |
| Brain-to-Plasma Ratio | ~3 | Mouse | Intramuscular | [6] |
| Plasma Cmax | 550 ng/mL | Mouse | Intramuscular (3 mg/kg) | [6] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell System
This protocol provides a general framework for assessing the permeability of this compound across a cell-based in vitro BBB model.
Materials:
-
Transwell inserts (e.g., 24-well format with polycarbonate membrane)
-
BBB model cell line (e.g., Caco-2, MDCK, or hCMEC/D3)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound stock solution
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
-
TEER meter
Procedure:
-
Cell Seeding: Seed the selected cell line onto the apical side of the Transwell inserts at a predetermined density. If using a co-culture model, seed the other cell type (e.g., astrocytes) on the basolateral side.
-
Monolayer Formation: Culture the cells for the required duration to allow for the formation of a confluent and polarized monolayer with tight junctions.
-
Barrier Integrity Assessment: Monitor the formation of tight junctions by measuring the TEER daily. The assay should only be performed once the TEER values have reached a stable plateau.
-
Permeability Experiment: a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing a known concentration of this compound to the donor chamber (apical side for A-B permeability). c. Add fresh transport buffer to the receiver chamber (basolateral side). d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer. e. At the end of the experiment, collect a sample from the donor chamber.
-
Sample Analysis: Quantify the concentration of this compound in all collected samples using a validated analytical method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport into the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Protocol 2: Nanoparticle Formulation for this compound
This protocol outlines a general method for encapsulating this compound into polymeric nanoparticles using an emulsification-solvent evaporation technique.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Aqueous phase containing a surfactant (e.g., polyvinyl alcohol - PVA)
-
Homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve this compound and the polymer in the organic solvent.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Lyophilize the nanoparticles to obtain a dry powder for storage and future use.
Note: For surface functionalization, the nanoparticles can be further reacted with ligands that have an affinity for BBB receptors.
Visualizations
Caption: Experimental workflow for assessing this compound's BBB permeability.
Caption: Receptor-mediated transcytosis pathway for nanoparticle delivery.
Caption: P-glycoprotein mediated efflux of this compound at the BBB.
References
- 1. This compound for management of seizures associated with CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review in Epileptic Seizures Associated with Cyclin-Dependent Kinase-Like 5 Deficiency Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marinus Pharmaceuticals, Inc. - Marinus Pharmaceuticals Announces FDA Approval of ZTALMY® (this compound) for CDKL5 Deficiency Disorder [ir.marinuspharma.com]
- 4. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of P-Glycoprotein in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming the Blood–Brain Barrier. Challenges and Tricks for CNS Drug Delivery | MDPI [mdpi.com]
- 7. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathways of protein and lipid receptor-mediated transcytosis in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting ganaxolone formulation issues for experimental assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of ganaxolone in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic analog of the endogenous neurosteroid allopregnanolone.[1] It functions as a positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[1][2] By binding to a site on the GABA-A receptor, this compound enhances the inhibitory effects of GABA, which leads to a decrease in neuronal excitability.[1] This mechanism is thought to be the basis for its anticonvulsant effects.[1]
Q2: What are the primary solubility characteristics of this compound?
A2: this compound is a white crystalline powder with low aqueous solubility.[1] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] This low water solubility presents a significant challenge for its formulation in aqueous-based experimental assays.
Q3: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?
A3: Due to its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies. Ethanol can also be used.
Q4: What is the recommended final concentration of DMSO in cell-based assays?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many researchers recommending 0.1% or lower, especially for sensitive cell lines or long-term experiments. It is crucial to perform a vehicle control (media with the same final concentration of DMSO) in all experiments.
Q5: How should I store this compound stock solutions?
A5: this compound stock solutions prepared in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound, it is highly recommended to store the stock solution in small, single-use aliquots.
Data Presentation: Solubility and Solvent Recommendations
The following tables summarize key quantitative data for this compound solubility and recommended DMSO concentrations for in vitro assays.
Table 1: this compound Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 3.33 | 10 | Gentle warming may be required. |
| Ethanol | 6.65 | 20 | |
| Water | Low aqueous solubility | Insoluble |
Data sourced from supplier technical datasheets.
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | Potential Effects | Recommendations |
| < 0.1% | Generally considered safe with minimal effects. | Ideal for sensitive cell lines and long-term studies. |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. | A common range for many in vitro assays. Always include a vehicle control. |
| 0.5% - 1.0% | Increased potential for cytotoxicity and off-target effects. | Use with caution and only after thorough validation with your specific cell line. |
| > 1.0% | Significant cytotoxicity is likely. | Not recommended for most cell-based assays. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a highly concentrated, sterile stock solution of this compound for subsequent dilution into cell culture media.
Materials:
-
This compound powder (MW: 332.53 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 3.325 mg of this compound per 1 mL of DMSO.
-
Weighing: Accurately weigh the required amount of this compound powder and place it in a sterile tube.
-
Solubilization: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Mandatory Visualizations
References
Validation & Comparative
Ganaxolone Demonstrates Efficacy in Reducing Seizure Frequency in CDKL5 Deficiency Disorder: A Comparative Analysis
A pivotal Phase 3 clinical trial has provided evidence supporting the efficacy of ganaxolone as an adjunctive therapy for reducing seizure frequency in patients with CDKL5 Deficiency Disorder (CDD), a rare and severe genetic epilepsy. The Marigold study, a randomized, double-blind, placebo-controlled trial, met its primary endpoint, showing a statistically significant reduction in major motor seizure frequency for patients treated with this compound compared to placebo.
This guide offers a comprehensive comparison of this compound versus placebo in the context of the Marigold trial, presenting key quantitative data, detailed experimental protocols, and visualizations to support researchers, scientists, and drug development professionals in their understanding of this therapeutic agent.
Efficacy in Seizure Reduction
The primary outcome of the Marigold study was the percentage change in the 28-day frequency of major motor seizures during the 17-week double-blind treatment period relative to a 6-week prospective baseline period.[1][2] Patients treated with this compound experienced a median reduction of 30.7% in major motor seizure frequency, a significant improvement compared to a 6.9% median reduction in the placebo group (p=0.0036).[2][3] Another source reported a 32.2% median reduction for the this compound group versus a 4.0% reduction for placebo (p=0.002).[4]
While the study demonstrated numerical trends in favor of this compound across several secondary endpoints, these were not statistically significant.[1][4] This included the proportion of patients with a 50% or greater reduction in major motor seizure frequency, where 24% of the this compound group responded compared to 10% of the placebo group (p=0.0643).[5]
Quantitative Efficacy Data
| Endpoint | This compound | Placebo | p-value |
| Median Percentage Reduction in 28-day Major Motor Seizure Frequency | 30.7%[2][3] | 6.9%[2][3] | 0.0036[2][3] |
| ≥50% Responder Rate (Major Motor Seizures) | 24%[5] | 10%[5] | 0.0643[5] |
| Clinical Global Impression of Improvement (CGI-I) - "Improved" | Showed numerical trends in favor of this compound[1] | - | Not Statistically Significant[1] |
| Caregiver Global Impression of Change - "Improved" | Showed numerical trends in favor of this compound[1] | - | Not Statistically Significant[1] |
Safety and Tolerability Profile
This compound was generally well-tolerated in the Marigold study, with a safety profile consistent with previous clinical trials.[6] The overall incidence of treatment-emergent adverse events (TEAEs) was similar between the this compound (86%) and placebo (88%) groups.[1][5] The most frequently reported adverse event in the this compound group was somnolence.[1][6]
Serious adverse events (SAEs) were reported in 12% of patients receiving this compound and 9.8% of patients in the placebo group.[7] The discontinuation rate due to adverse events was less than 5% in the this compound treatment arm.[1]
Common Treatment-Emergent Adverse Events
| Adverse Event | This compound (%) | Placebo (%) |
| Somnolence | 36%[1] | 16%[5] |
| Pyrexia (Fever) | 18%[5] | 8%[5] |
| Upper Respiratory Tract Infection | 10%[5] | 6%[5] |
Experimental Design and Protocols
The Marigold study was a global, randomized, double-blind, placebo-controlled Phase 3 clinical trial that enrolled 101 patients aged 2 to 21 years with a confirmed pathogenic or likely pathogenic variant in the CDKL5 gene.[1][2]
Study Protocol Overview:
-
Screening and Baseline: Patients underwent a screening period and a 6-week prospective baseline period to establish their baseline major motor seizure frequency.[1] To be included, patients needed to have at least 16 major motor seizures per 28-day period.[5]
-
Randomization and Treatment: Participants were randomized in a 1:1 ratio to receive either oral this compound or a matching placebo as an adjunct to their current anti-seizure medications for a 17-week double-blind treatment period.[1]
-
Dosing: this compound was administered orally three times a day, with a maximum dose of 1800 mg/day.[1]
-
Endpoints: The primary endpoint was the percentage change in 28-day major motor seizure frequency. Secondary endpoints included the ≥50% responder rate and the Clinical Global Impression of Improvement (CGI-I) scale.[1]
Caption: Workflow of the Phase 3 Marigold Clinical Trial.
Mechanism of Action: this compound Signaling Pathway
This compound is a synthetic analog of the endogenous neurosteroid allopregnanolone. It acts as a positive allosteric modulator of the GABA-A receptor.[4] By binding to a site on the receptor that is distinct from the binding sites of GABA itself, benzodiazepines, and barbiturates, this compound enhances the inhibitory effects of GABA. This potentiation of GABAergic neurotransmission is believed to be the primary mechanism by which this compound exerts its anticonvulsant effects.
Caption: this compound's Mechanism of Action at the GABA-A Receptor.
Logical Relationship of Study Endpoints
The Marigold study was designed with a hierarchical testing procedure for its endpoints. The successful outcome of the primary endpoint (a statistically significant reduction in major motor seizure frequency) was a prerequisite for the formal statistical analysis of the key secondary endpoints.
Caption: Hierarchical Testing of Endpoints in the Marigold Study.
References
- 1. This compound-Significantly-Reduces-Major-Motor-Seizures-Associated-with-CDKL5-Deficiency-Disorder--A-Randomized--Double-blind--Placebo-Controlled-Phase-3-Study-(Marigold-Study) [aesnet.org]
- 2. Safety and efficacy of this compound in patients with CDKL5 deficiency disorder: results from the double-blind phase of a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZTALMY® (this compound) Phase 3 Marigold Trial Results | ACNR [acnr.co.uk]
- 4. neurologylive.com [neurologylive.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. This compound Achieves Primary Endpoint in Phase 3 Trial for CDKL5 Deficiency Disorder (CDD), a Rare Form of Genetic Epilepsy - BioSpace [biospace.com]
- 7. s25.q4cdn.com [s25.q4cdn.com]
Second-Generation Ganaxolone Oral Formulation Demonstrates Enhanced and Predictable Bioavailability
A recently developed second-generation oral powder formulation of ganaxolone (GNX TEST) has shown a predictable and generally linear pharmacokinetic (PK) profile, with significantly higher exposure under fed conditions compared to a fasted state. A Phase 1 clinical trial presented at the American Epilepsy Society in 2023 provided a head-to-head comparison with the current oral formulation (GNX REF), highlighting key bioavailability differences and the impact of administration vehicles on drug absorption.[1] This guide provides an objective comparison based on the available experimental data for researchers, scientists, and drug development professionals.
Executive Summary of Comparative Bioavailability
The second-generation this compound formulation was evaluated in a single-center, open-label, crossover study involving healthy adult volunteers. The study assessed single ascending doses ranging from 100 mg to 1200 mg. The findings indicate that the new formulation's exposure, as measured by Cmax (maximum plasma concentration) and AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), increases proportionally with the dose.[1] Notably, co-administration with food significantly enhances bioavailability. When administered with yogurt, the maximum plasma concentration of a 600 mg dose doubled compared to administration with water under fed conditions, while the total drug exposure (AUC) remained consistent.[1]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of the second-generation this compound formulation (GNX TEST) under various conditions, as reported in the Phase 1 study.[1]
Table 1: Pharmacokinetic Parameters of Second-Generation this compound (GNX TEST) Under Fed vs. Fasted Conditions
| Dose (mg) | Condition | Cmax (ng/mL) | AUC0-t (ng*h/mL) |
| 100 | Fed | 21.4 | 145 |
| 100 | Fasted | 4.31 | 26.6 |
| 400 | Fed | - | - |
| 400 | Fasted | - | - |
| 900 | Fed | - | 2690 |
| 900 | Fasted | 25.0 | 2170 |
| 1200 | Fed | 244 | - |
Note: Dashes indicate data not provided in the source.
Table 2: Effect of Administration Vehicle on Pharmacokinetics of 600 mg Second-Generation this compound (GNX TEST) Under Fed Conditions
| Vehicle | Cmax (ng/mL) | Tmax (hours) | AUC0-t / AUC0-inf |
| Water | 115 | 4 | No difference |
| Yogurt (100g) | 233 | 2 | No difference |
Experimental Protocols
The comparative bioavailability was determined in a Phase 1, single-center, open-label, 3-cohort, 6-period, crossover study.
Study Population: Healthy adult volunteers, aged 18-55 years, participated in the study. A total of 18 patients completed the study and were included in the pharmacokinetic and safety analyses.[1]
Dosing and Administration: Participants were administered single ascending doses of the second-generation this compound powder (GNX TEST) ranging from 100 mg to 1200 mg, and doses of the reference formulation (GNX REF) from 400 mg to 600 mg. A 4-day washout period was implemented between doses.[1] The administration conditions for the GNX TEST formulation were varied:
-
As a sprinkle in 240 mL of water under fasted or fed conditions.
-
With 100 g of yogurt under fed conditions.
The reference formulation (GNX REF) was administered under fed conditions.[1]
Pharmacokinetic Analysis: Blood samples were collected at predetermined time points to evaluate plasma concentrations of this compound. The key pharmacokinetic parameters analyzed were:
-
Tmax (time to reach maximum plasma concentration)
-
Cmax (maximum plasma concentration)
-
AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration)
-
AUC0-inf (area under the plasma concentration-time curve from time zero to infinity)
Log-transformed Cmax, AUC0-t, and AUC0-inf were evaluated. Statistical analysis was performed using a mixed-effects model to construct 90% confidence intervals for the ratios of treatment geometric means.[1]
Safety and Tolerability Assessment: Safety and tolerability were monitored through physical examinations, laboratory tests, and the recording of adverse events throughout the study.[1]
Experimental Workflow Diagram
The following diagram illustrates the workflow of the comparative bioavailability study.
Caption: Experimental workflow for the comparative bioavailability study.
Discussion and Conclusion
The development of a second-generation oral formulation of this compound addresses the need for improved and more predictable bioavailability. The Phase 1 study results are promising, demonstrating that the new formulation has a predictable pharmacokinetic profile with dose-proportional exposure.[1]
A critical finding is the significant food effect; exposure was substantially greater in the fed state compared to the fasted state.[1] This is a crucial consideration for clinical trial design and future patient instructions. Furthermore, the choice of vehicle for administration in a fed state can dramatically alter the rate of absorption, as evidenced by the doubling of Cmax and halving of Tmax when given with yogurt compared to water.[1] This suggests that the composition of the meal can influence the absorption profile. Despite the change in absorption rate, the total drug exposure (AUC) was not affected by the vehicle, indicating that the extent of absorption remains consistent under fed conditions.[1]
The second-generation formulation was well-tolerated in healthy volunteers, with treatment-related adverse events being mild to moderate in severity.[1] These findings support the continued development of this new formulation, which could offer more individualized and optimized dosing for patients with refractory epilepsy.[2] Further studies will likely explore extended-release technologies to achieve once or twice-daily dosing and maintain consistent drug exposure.[2]
References
- 1. a phase 1 single ascending dose, open-label crossover comparative bioavailability study of a second-generation this compound oral formulation [aesnet.org]
- 2. Marinus Pharmaceuticals, Inc. - Marinus Pharmaceuticals Announces Seven Presentations at AES 2023, New Publication in Epilepsia and Results From the Second Generation Formulation MAD Study [ir.marinuspharma.com]
Ganaxolone: A Comparative Efficacy Analysis Against Other GABA-A Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ganaxolone, a synthetic neuroactive steroid, with other positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor. The information presented is collated from a range of preclinical and clinical studies to support research and drug development efforts in neurology, particularly in the field of epilepsy.
Introduction to this compound
This compound is a synthetic analog of the endogenous neurosteroid allopregnanolone.[1][2][3] It functions as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[2][4] A key distinction between this compound and benzodiazepines is its mechanism of action. While benzodiazepines modulate synaptic GABA-A receptors, this compound acts on both synaptic and extrasynaptic GABA-A receptors.[1][5][6] This broader activity profile may contribute to its efficacy in seizure conditions that are resistant to benzodiazepines.[5][6] Furthermore, unlike benzodiazepines, chronic administration of neurosteroids like this compound does not appear to lead to tolerance.[7][8][9]
Comparative Clinical Efficacy in Seizure Disorders
Clinical trials have primarily focused on this compound's efficacy as an adjunctive therapy for treatment-resistant seizures, particularly in rare genetic epilepsies. Direct head-to-head clinical trials with other GABA-A modulators are limited; therefore, this comparison is based on data from separate placebo-controlled trials.
Table 1: Summary of this compound Clinical Trial Efficacy Data
| Trial/Disorder | Patient Population | This compound Efficacy Metric | Placebo Response | Reference |
| MARIGOLD (Phase 3) | CDKL5 Deficiency Disorder (CDD), n=101 | 30.7% to 32.2% median reduction in 28-day major motor seizure frequency. | 4.0% to 6.9% median reduction. | [10][11][12] |
| Post-hoc Analysis (MARIGOLD) | CDD with comorbid Lennox-Gastaut Syndrome (LGS), n=6 | -21.0% to -43.5% change in major motor seizure frequency in 4 of 6 patients. | N/A (Open-label extension) | [13][14] |
| Phase 2 | Tuberous Sclerosis Complex (TSC) | Modest median percent reduction in seizure frequency; ~33% of patients had >50% reduction. | N/A | [13] |
| Meta-Analysis | Refractory Epilepsy (4 RCTs, n=659) | Significant improvement in ≥50% response rate (RR = 1.60). | - | [15] |
| Various Trials (Systematic Review) | Various Epilepsies (12 RCTs, n=1337) | 26.3% of participants reported >50% reduction in seizure frequency. | Varied across trials. | [1] |
This compound has demonstrated significant efficacy in reducing seizure frequency in patients with CDKL5 Deficiency Disorder, a rare and severe form of genetic epilepsy.[10][11][12] Data from the Phase 3 MARIGOLD study showed a median reduction in major motor seizure frequency of over 30%, a substantial improvement compared to placebo.[10][11] This led to its FDA approval for this indication.[3] Its effectiveness in highly refractory patient populations, including those with co-diagnoses like LGS and TSC, suggests a therapeutic benefit where other anti-seizure medications may have failed.[13][14]
Comparative Preclinical Efficacy in Animal Models
Preclinical studies in rodent models of seizures and status epilepticus (SE) provide a more direct comparison of this compound against other GABA-A modulators, particularly benzodiazepines and its parent compound, allopregnanolone.
Table 2: Comparative Preclinical Efficacy of GABA-A Receptor Modulators
| Animal Model | Species | Compound | Efficacy Metric | Key Findings | Reference |
| Lithium-Pilocarpine (Status Epilepticus) | Rat | This compound (IV) | Seizure block | Effective in a benzodiazepine-resistant model. Longer duration of action than allopregnanolone. | [5] |
| Lithium-Pilocarpine (Status Epilepticus) | Rat | This compound + Diazepam (IV) | Synergistic seizure block | Subtherapeutic doses of both drugs in combination blocked SE. | [5][16] |
| TETS-induced (Status Epilepticus) | Mouse | This compound (IM) | Termination of SE | Terminated SE in 75% of animals. | [17] |
| TETS-induced (Status Epilepticus) | Mouse | Allopregnanolone (IM) | Termination of SE | Terminated SE in 92% of animals; acted more rapidly than this compound. | [17] |
| Pentylenetetrazol (PTZ) & 6-Hz Models | Mouse | Neurosteroids (general) | Seizure protection | Potent anticonvulsant effects. | [8][9] |
| Kindling Model | Rodent | Neurosteroids (general) | Seizure protection | Highly effective in suppressing fully kindled seizures. | [6][9] |
Preclinical data strongly support this compound's potent anticonvulsant properties, especially in models of treatment-resistant status epilepticus where benzodiazepines fail.[5] A notable finding is the synergistic effect when this compound is co-administered with diazepam, suggesting a potential combination therapy approach.[5][16] While its parent compound, allopregnanolone, may act more rapidly in some models, this compound exhibits a longer half-life and duration of action, which may be advantageous for sustained seizure control.[17]
Mechanism of Action and Signaling Pathway
The differential effects of this compound and benzodiazepines can be attributed to their distinct interactions with the GABA-A receptor complex. The receptor is a pentameric ligand-gated ion channel that, upon binding GABA, allows chloride ions to enter the neuron, causing hyperpolarization and inhibiting cell firing.
-
Benzodiazepines bind at the interface of α and γ subunits, enhancing the receptor's affinity for GABA. Their action is dependent on the presence of these specific subunits and is primarily limited to synaptic receptors.[7][8]
-
This compound (Neurosteroids) has a distinct binding site and can modulate all isoforms of the GABA-A receptor.[7][9] This includes extrasynaptic receptors, often containing δ subunits, which mediate tonic (persistent) inhibition.[1][5] This ability to enhance tonic inhibition is thought to be a key reason for its efficacy when synaptic inhibition is compromised, such as during prolonged seizures.[6]
References
- 1. Novel Medication this compound for Seizure Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-and-diazepam-administered-IV-elicit-a-synergistic-anti-epileptic-response-in-a-rodent-model-of-status-epilepticus [aesnet.org]
- 6. Neuroactive Steroids for the Treatment of Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurosteroids and Their Role in Sex-Specific Epilepsies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurosteroids — Endogenous Regulators of Seizure Susceptibility and Role in the Treatment of Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Role of Anticonvulsant and Antiepileptogenic Neurosteroids in the Pathophysiology and Treatment of Epilepsy [frontiersin.org]
- 10. This compound-Significantly-Reduces-Major-Motor-Seizures-Associated-with-CDKL5-Deficiency-Disorder--A-Randomized--Double-blind--Placebo-Controlled-Phase-3-Study-(Marigold-Study) [aesnet.org]
- 11. researchgate.net [researchgate.net]
- 12. neurologylive.com [neurologylive.com]
- 13. Marinus Pharmaceuticals Announces New Clinical and Research Data to be Presented at American Epilepsy Society Meeting - BioSpace [biospace.com]
- 14. neurologylive.com [neurologylive.com]
- 15. The efficacy and safety of this compound for the treatment of refractory epilepsy: A meta‐analysis from randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Marinus Pharma Release: this compound and Diazepam Administered Intravenously Synergistically Block Seizures In Animal Model Of Status Epilepticus - BioSpace [biospace.com]
- 17. Intramuscular Allopregnanolone and this compound in a Mouse Model of Treatment Resistant Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
Ganaxolone's Anticonvulsant Profile: A Comparative Analysis in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant effects of ganaxolone with other established antiseizure medications (ASMs) in key animal models. The data presented is compiled from various preclinical studies to offer a comprehensive overview of this compound's efficacy and pharmacological profile.
Mechanism of Action
This compound, a synthetic analog of the endogenous neurosteroid allopregnanolone, exerts its anticonvulsant effects primarily through positive allosteric modulation of the GABA-A receptor.[1] Unlike benzodiazepines and barbiturates, this compound binds to a unique site on the GABA-A receptor complex.[2] This binding enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain, by increasing the receptor's affinity for GABA and prolonging the opening of the chloride ion channel.[1] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely for neurons to fire and thereby suppressing seizure activity.[1]
Comparative Efficacy in Animal Models
This compound has demonstrated broad-spectrum anticonvulsant activity across a range of chemically and electrically induced seizure models in rodents.[2][3] Its efficacy has been compared to several standard ASMs, including phenobarbital, sodium valproate, diazepam, and clonazepam.
Data Presentation: Anticonvulsant Activity in Rodent Models
The following table summarizes the quantitative data on the anticonvulsant efficacy of this compound and comparator drugs in two standard preclinical models: the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, a model for myoclonic and absence seizures.
| Drug | Animal Model | Test | Endpoint | ED₅₀ (mg/kg) | Comparator ED₅₀ (mg/kg) | Reference |
| This compound | Mouse | Amygdala Kindling | Suppression of behavioral seizures | 6.6 (s.c.) | Clonazepam: 0.1 (s.c.) | [4][5] |
| This compound | Rat | MES | Abolition of tonic hind limb extension | >10 (i.p.) | Phenobarbitone was more effective | [6] |
| This compound | Rat | scPTZ | Failure to observe clonus | ~7.8 (10 mg/kg dose showed significant effect) | Sodium Valproate (200 mg/kg) was more effective | [6] |
| This compound | Mouse | PTZ-induced clonic seizures | Prevention of clonic seizures | Effective | More effective than diazepam and valproate against clonic seizures | [7][8] |
| This compound | Rat | Lithium-Pilocarpine (Status Epilepticus) | Halting convulsive status epilepticus (CSE) | 2.2 (i.v. at CSE onset) | Allopregnanolone (15 mg/kg) showed similar activity | [9] |
| This compound | Mouse | TETS-induced Status Epilepticus | Termination of SE | 3 (i.m.) | Allopregnanolone (3 mg/kg) was more rapid and slightly more effective | [10][11] |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. Lower ED₅₀ indicates higher potency. s.c. = subcutaneous; i.p. = intraperitoneal; i.v. = intravenous; i.m. = intramuscular
Key Findings from Comparative Studies:
-
In the MES model, which predicts efficacy against generalized tonic-clonic seizures, phenobarbitone was found to be more potent than this compound.[6]
-
In the scPTZ test, a model for absence and myoclonic seizures, sodium valproate demonstrated higher efficacy than this compound.[6] However, this compound was notably effective against clonic seizures induced by PTZ, more so than diazepam and valproate.[8]
-
In the amygdala kindling model, a representation of temporal lobe epilepsy, this compound showed potent dose-dependent suppression of both behavioral and electrographic seizures, with an ED₅₀ of 6.6 mg/kg.[4][5] For comparison, clonazepam was effective at a much lower dose (ED₅₀ of 0.1 mg/kg) in the same model.[4][5]
-
This compound has also shown significant efficacy in models of status epilepticus, a condition often refractory to benzodiazepines.[9][12]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Maximal Electroshock (MES) Test
-
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
-
Animals: Wistar strain albino rats (200-250 gm) are commonly used.[6]
-
Procedure:
-
Animals are administered the test compound (e.g., this compound at 5 & 10 mg/kg) or a standard drug (e.g., phenobarbitone) via a specified route (e.g., intraperitoneal injection).[6]
-
After a predetermined period to allow for drug absorption, a high-frequency electrical stimulus (e.g., 50 Hz, 0.2-second duration) is delivered through corneal or ear-clip electrodes.
-
The primary endpoint is the abolition of the tonic hind limb extension phase of the induced seizure.[6]
-
The percentage of animals protected from the tonic extension is calculated for each treatment group.
-
2. Subcutaneous Pentylenetetrazol (scPTZ) Test
-
Objective: To evaluate a compound's ability to raise the seizure threshold, modeling myoclonic and absence seizures.
-
Animals: Wistar strain albino rats (200-250 gm) or mice are used.[3][6]
-
Procedure:
-
Animals are pre-treated with the test compound (e.g., this compound at 5 & 10 mg/kg) or a standard drug (e.g., sodium valproate).[6]
-
Following the pre-treatment period, a convulsant dose of pentylenetetrazol is administered subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes).[6]
-
The endpoint is the failure to observe clonus lasting for a specific duration (e.g., 5 seconds).[6] The presence or absence of clonic seizures is recorded.
-
The percentage of animals protected from clonic seizures is determined.
-
3. Amygdala Kindling Model
-
Objective: To model the development and suppression of focal seizures that evolve into secondarily generalized seizures, relevant to temporal lobe epilepsy.[4]
-
Procedure:
-
Electrode Implantation: Animals are surgically implanted with a bipolar electrode in the amygdala.
-
Kindling Development: After recovery, a low-level electrical stimulus is delivered to the amygdala daily. Initially, this stimulus evokes a brief afterdischarge with no behavioral seizure. With repeated stimulation, the afterdischarge duration increases, and behavioral seizures progress in severity (e.g., according to Racine's scale). This process is continued until animals are "fully kindled," consistently exhibiting severe seizures (e.g., Stage 5).
-
Drug Testing: Once fully kindled, animals are pre-treated with the test compound (e.g., this compound 1.25–20 mg/kg, s.c.) or a standard drug (e.g., clonazepam 0.1 mg/kg, s.c.).[4][5]
-
A supramaximal stimulus (e.g., 125% of the individual's afterdischarge threshold) is then delivered.[4]
-
Endpoints: The primary endpoints are the behavioral seizure score and the duration of the electrographic afterdischarge.[4] A dose-dependent reduction in these parameters indicates anticonvulsant activity.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate this compound's mechanism of action and a typical experimental workflow for its evaluation.
Caption: this compound's mechanism of action on the GABA-A receptor.
Caption: Workflow for preclinical evaluation of anticonvulsant drugs.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: a novel positive allosteric modulator of the GABA(A) receptor complex for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. This compound Suppression of Behavioral and Electrographic Seizures in the Mouse Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppression of behavioral and electrographic seizures in the mouse amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A New Treatment for Neonatal Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neurology.org [neurology.org]
- 10. Intramuscular allopregnanolone and this compound in a mouse model of treatment-resistant status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intramuscular Allopregnanolone and this compound in a Mouse Model of Treatment Resistant Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Ganaxolone and Alternative Therapies for Refractactory Epilepsy
Aimed at researchers, scientists, and drug development professionals, this guide provides a meta-analysis of ganaxolone's efficacy in refractory epilepsy, juxtaposed with alternative therapeutic strategies. Through a detailed examination of experimental data and methodologies, this report offers a comprehensive comparison to inform future research and clinical development.
Refractory epilepsy, defined by the failure of at least two tolerated and appropriately chosen anti-seizure medications (ASMs), presents a significant therapeutic challenge.[1] this compound, a synthetic analog of the neurosteroid allopregnanolone, has emerged as a promising adjunctive therapy. This guide synthesizes data from pivotal clinical trials of this compound and compares its efficacy and mechanisms with other prominent treatments for refractory epilepsy, including newer ASMs like cenobamate and fenfluramine, as well as non-pharmacological interventions such as epilepsy surgery, vagus nerve stimulation (VNS), and the ketogenic diet.
Comparative Efficacy of Treatments for Refractory Epilepsy
The following tables summarize the efficacy of this compound and its alternatives in treating refractory epilepsy, based on key findings from major clinical trials. Efficacy is primarily measured by the percentage of patients achieving a significant reduction in seizure frequency (responder rate) and the percentage of patients who become seizure-free.
| Pharmacological Interventions | Responder Rate (≥50% Seizure Reduction) | Seizure-Free Rate | Key Clinical Trial(s) |
| This compound | ~32% median reduction in major motor seizure frequency vs. 4% for placebo in CDKL5 deficiency disorder.[2] | Not reported as a primary endpoint in all refractory epilepsy trials. | Marigold Study (CDKL5 Deficiency Disorder)[2], RAISE Trial (NCT03350035) for Refractory Status Epilepticus.[1][3][4][5] |
| Cenobamate | 40-64% of patients achieved ≥50% reduction in focal seizures.[6] | Up to 21% of patients achieved seizure freedom during the maintenance phase.[6] | NCT01866111[6], NCT01397968.[7][8][9] |
| Fenfluramine | 54% of patients with Dravet syndrome achieved ≥50% reduction in convulsive seizures.[10] | Not reported as a primary endpoint. | NCT02682927, NCT02826863 (Dravet Syndrome).[10][11][12][13] |
| Non-Pharmacological Interventions | Responder Rate (≥50% Seizure Reduction) | Seizure-Free Rate | Key Study/Trial(s) |
| Epilepsy Surgery | Varies by epilepsy type and location of resection. | Can be as high as 70-90% in well-selected candidates with surgically remediable syndromes. | Various observational studies and case series. |
| Vagus Nerve Stimulation (VNS) | 35% of patients at 1 year, with increasing efficacy over time.[14][15] | Approximately 8% of patients achieve seizure freedom within two to four years. | E03 and E05 pivotal trials.[15] |
| Ketogenic Diet | ~38% of children on the diet had a >50% seizure reduction.[16] | Seizure freedom rates vary. | Neal et al. (2008) randomized controlled trial.[14][16][17] |
Experimental Protocols of Pivotal Clinical Trials
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for key trials of this compound and its comparators.
This compound: The RAISE Trial (NCT03350035)
-
Objective: To evaluate the efficacy and safety of intravenous (IV) this compound as an adjunctive treatment for refractory status epilepticus (RSE).[1][3][4][5]
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[3][5][18]
-
Participant Population: Approximately 125 patients with RSE who have failed to respond to benzodiazepines and at least two other second-line IV ASMs.[3][5][18]
-
Intervention: Patients were randomized to receive either IV this compound or placebo in addition to standard of care.[3][4][18] The this compound arm received an IV bolus followed by a 36-hour infusion and a 12-hour taper.[3]
-
Primary Endpoints:
Cenobamate: NCT01397968
-
Objective: To evaluate the efficacy and safety of adjunctive cenobamate in adults with uncontrolled focal seizures.[7][8][9]
-
Study Design: A multicenter, double-blind, placebo-controlled Phase 2 study.[7]
-
Participant Population: Adults aged 18 to 65 with a diagnosis of treatment-resistant focal epilepsy.[7]
-
Intervention: After an 8-week baseline period, patients were randomized to receive either cenobamate or placebo. The 12-week double-blind treatment included a 6-week titration phase and a 6-week maintenance phase.[7]
-
Primary Outcome: Percent change in seizure frequency per 28 days from baseline during the double-blind treatment period.[7]
Fenfluramine: NCT02682927 (Dravet Syndrome)
-
Objective: To assess the efficacy and safety of two fixed doses of fenfluramine as an adjunctive therapy in children and young adults with Dravet syndrome.[11][12]
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[12]
-
Participant Population: Patients aged 2 to 18 years with a clinical diagnosis of Dravet syndrome and convulsive seizures not fully controlled by their current ASM regimen.[11][12]
-
Intervention: Patients were randomized (1:1:1) to receive one of two doses of fenfluramine (0.2 mg/kg/day or 0.8 mg/kg/day, with a maximum of 30 mg/day) or placebo, following a 14-day titration period and a 12-week maintenance period.[11][12]
-
Primary Outcome: Change in the mean monthly frequency of convulsive seizures during the treatment period compared with baseline.[10]
Vagus Nerve Stimulation: E05 Pivotal Trial
-
Objective: To evaluate the safety and efficacy of VNS in patients with refractory partial seizures.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participant Population: 199 patients with refractory partial seizures.[15]
-
Intervention: Patients were randomized to either a high-stimulation group (therapeutic) or a low-stimulation group (active control).[15]
-
Primary Outcome: The primary outcome was the percentage reduction in total seizure frequency compared to baseline.[14]
Ketogenic Diet: Neal et al. (2008)
-
Objective: To assess the efficacy of the ketogenic diet in a randomized controlled trial for children with treatment-intractable epilepsy.[14][16][17]
-
Study Design: A randomized controlled trial where children were assigned to receive the ketogenic diet either immediately or after a 3-month delay (control group).[16]
-
Participant Population: 145 children aged 2 to 16 years with at least daily seizures who had failed to respond to at least two ASMs.[14]
-
Intervention: Initiation of the ketogenic diet.
-
Primary Outcome: Reduction in seizure frequency after 3 months.[16]
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these treatments are mediated by distinct molecular and physiological mechanisms. The following diagrams illustrate these pathways.
Caption: this compound enhances GABAergic inhibition.
This compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[19] This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability.[20]
Caption: Cenobamate's dual mechanism of action.
Cenobamate exhibits a dual mechanism of action. It enhances the inactivation of voltage-gated sodium channels, preferentially inhibiting the persistent sodium current, which reduces repetitive neuronal firing.[21][22][23][24][25] Additionally, it acts as a positive allosteric modulator of GABA-A receptors at a non-benzodiazepine binding site, increasing inhibitory neurotransmission.[21][24][25]
Caption: Fenfluramine's multi-target mechanism.
The precise mechanism of fenfluramine in epilepsy is not fully understood, but it is known to increase the release of serotonin and act as an agonist at several serotonin receptor subtypes, including 5-HT1D and 5-HT2C.[26][27][28][29] It also acts as a positive modulator of the sigma-1 receptor.[28] These actions are thought to contribute to its anti-seizure effects by modulating the balance between inhibitory and excitatory neurotransmission.[27][28]
Caption: Vagus Nerve Stimulation pathway.
Vagus nerve stimulation involves the implantation of a device that sends electrical impulses to the left vagus nerve.[18] These signals travel up the afferent fibers of the vagus nerve to the nucleus tractus solitarius in the brainstem.[20][30][31][32] From there, projections to various brain regions, including the locus coeruleus and raphe nuclei, are thought to modulate neurotransmitter release and cortical activity, leading to a reduction in seizure frequency.[30][31][32]
Caption: Proposed mechanisms of the Ketogenic Diet.
The ketogenic diet is a high-fat, low-carbohydrate diet that induces a metabolic state of ketosis.[33][34][35][36][37] The precise anti-seizure mechanism is not fully understood but is thought to involve multiple factors, including the neuroprotective effects of ketone bodies.[33][34][35][36][37] These effects may include enhanced mitochondrial energy production, reduced oxidative stress, and modulation of neurotransmitter systems, all of which contribute to a reduction in neuronal hyperexcitability.[33][34][35][36][37]
References
- 1. neurologylive.com [neurologylive.com]
- 2. Intravenous this compound for the treatment of refractory status epilepticus: Results from an open‐label, dose‐finding, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 3 Trial of Ganaxalone for Refractory Status Epilepticus Being Initiated - - Practical Neurology [practicalneurology.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Trial finds new drug is a safe, effective treatment for refractory status epilepticus | University of Cincinnati [uc.edu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Randomized phase 2 study of adjunctive cenobamate in patients with uncontrolled focal seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. Randomized phase 2 study of adjunctive cenobamate in patients with uncontrolled focal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fenfluramine for Treatment-Resistant Seizures in Patients With Dravet Syndrome Receiving Stiripentol-Inclusive Regimens: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. NCT02682927 | Boston Children's Hospital [childrenshospital.org]
- 13. Dravet Syndrome Study Design | FINTEPLA® (fenfluramine) oral solution [finteplahcp.com]
- 14. The ketogenic diet for the treatment of childhood epilepsy: a randomised controlled trial (2008) | Elizabeth G Neal | 1096 Citations [scispace.com]
- 15. Vagus nerve stimulation for refractory epilepsy: experience from Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The ketogenic diet for the treatment of childhood epilepsy: a randomised controlled trial | Semantic Scholar [semanticscholar.org]
- 18. Vagus nerve - Wikipedia [en.wikipedia.org]
- 19. This compound: a novel positive allosteric modulator of the GABA(A) receptor complex for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Vagus nerve stimulation for epilepsy: A review of the peripheral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cenobamate, a Sodium Channel Inhibitor and Positive Allosteric Modulator of GABAA Ion Channels, for Partial Onset Seizures in Adults: A Comprehensive Review and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. neurology.org [neurology.org]
- 23. researchgate.net [researchgate.net]
- 24. clarification of the mechanism of action of cenobamate [aesnet.org]
- 25. researchgate.net [researchgate.net]
- 26. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. oncotarget.com [oncotarget.com]
- 28. go.drugbank.com [go.drugbank.com]
- 29. researchgate.net [researchgate.net]
- 30. Vagus Nerve Stimulation Therapy for Epilepsy: Mechanisms of Action and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Vagus nerve stimulation for epilepsy: A narrative review of factors predictive of response - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Impact of the Ketogenic Diet on Neurological Diseases: A Review | MDPI [mdpi.com]
- 34. Frontiers | Neuroprotection by the Ketogenic Diet: Evidence and Controversies [frontiersin.org]
- 35. mdpi.com [mdpi.com]
- 36. metagenicsinstitute.com [metagenicsinstitute.com]
- 37. Neuroprotective and disease-modifying effects of the ketogenic diet - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparison of Ganaxolone and Allopregnanolone in Seizure Models
An Objective Guide for Researchers and Drug Development Professionals
Ganaxolone and its endogenous analog, allopregnanolone, are potent neuroactive steroids that have demonstrated significant anticonvulsant properties in a variety of preclinical seizure models.[1][2] Both compounds exert their primary effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptors, the principal inhibitory neurotransmitter channels in the central nervous system.[2][3] this compound, a synthetic 3β-methylated analog of allopregnanolone, was developed to improve upon the natural compound's metabolic stability and oral bioavailability, making it a promising candidate for therapeutic development.[3][4][5]
This guide provides a detailed comparison of their performance in preclinical seizure models, presenting quantitative data, experimental methodologies, and visualizations of their shared signaling pathway and a typical experimental workflow.
Mechanism of Action: Enhancing GABAergic Inhibition
Both allopregnanolone and this compound bind to specific sites on synaptic and extrasynaptic GABA-A receptors.[1][2] This binding enhances the receptor's response to GABA, increasing the flow of chloride ions into the neuron.[3] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire, thus dampening the hyperexcitability that characterizes seizures.[3] While they share this fundamental mechanism, subtle differences in their potency at various GABA-A receptor isoforms may contribute to variations in their efficacy and speed of action.[1]
Quantitative Efficacy in a Head-to-Head Preclinical Model
A key study directly compared the efficacy of intramuscularly administered allopregnanolone and this compound in a mouse model of treatment-resistant status epilepticus induced by the chemical agent tetramethylenedisulfotetramine (TETS).[1][2] Both neurosteroids were administered at a dose of 3 mg/kg, 40 minutes after seizure onset, a point at which seizures are typically refractory to benzodiazepines.[1][2]
Allopregnanolone demonstrated a more rapid onset of action and was modestly more effective in terminating seizures and ensuring survival.[1][2] The quantitative results from this comparative study are summarized below.
Table 1: Efficacy in TETS-Induced Status Epilepticus Model
| Parameter | Allopregnanolone (3 mg/kg) | This compound (3 mg/kg) |
|---|---|---|
| Seizure Termination | 92% of animals (12 of 13)[1] | 75% of animals (6 of 8)[1] |
| Mean Time to Seizure Termination | 172 ± 16 seconds[1] | 447 ± 52 seconds[1] |
| 72-Hour Survival Rate | 85% of animals (11 of 13)[1] | 50% of animals (4 of 8)[1] |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Allopregnanolone | This compound |
|---|---|---|
| Plasma Cmax | 645 ng/mL[1] | 550 ng/mL[1] |
| Terminal Half-life (t½) | 16 minutes[1] | 25 minutes[1] |
| Intramuscular Bioavailability (F) | 97%[1] | 95%[1] |
| Brain Exposure | ~3-fold plasma exposure[1] | ~3-fold plasma exposure[1] |
Despite this compound having a longer half-life, allopregnanolone acted more quickly and was associated with greater survival in this specific model.[1] The authors suggest this may be due to allopregnanolone having a modestly greater potency at GABA-A receptors.[1]
Experimental Protocols
The methodologies employed in preclinical seizure models are critical for interpreting and reproducing experimental data. Below is the detailed protocol from the direct comparative study and a generalized workflow for anticonvulsant screening.
Detailed Protocol: TETS-Induced Status Epilepticus Model [1]
-
Animal Model: Adult male C57BL/6J mice.
-
Seizure Induction: Seizures were induced by subcutaneous administration of the chemical convulsant tetramethylenedisulfotetramine (TETS).
-
Drug Preparation:
-
Allopregnanolone was dissolved in 24% Captisol in 0.9% saline at a concentration of 6 mg/mL.
-
This compound was dissolved in 24% Captisol in 0.9% saline at a concentration of 1.5 mg/mL.
-
-
Drug Administration: 40 minutes after the onset of behavioral seizures, mice were treated with either allopregnanolone (0.5 mL/kg) or this compound (2 mL/kg) via intramuscular (IM) injection. The total dose for each was 3 mg/kg.
-
Outcome Measures:
-
Behavioral Seizure Termination: Continuous observation to record the time from injection to the cessation of clonic seizure activity.
-
Survival: Animals were monitored for 72 hours post-TETS exposure to determine mortality rates.
-
Pharmacokinetics: In separate experiments, plasma and brain concentrations of the compounds were measured at various time points following IM injection to determine key pharmacokinetic parameters.
-
References
- 1. Intramuscular Allopregnanolone and this compound in a Mouse Model of Treatment Resistant Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramuscular allopregnanolone and this compound in a mouse model of treatment-resistant status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Frontiers | Anti-apoptotic Actions of Allopregnanolone and this compound Mediated Through Membrane Progesterone Receptors (PAQRs) in Neuronal Cells [frontiersin.org]
- 5. Anti-apoptotic Actions of Allopregnanolone and this compound Mediated Through Membrane Progesterone Receptors (PAQRs) in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ganaxolone as Adjunctive Therapy for Uncontrolled Partial-Onset Seizures: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ganaxolone's efficacy as an add-on therapy for uncontrolled partial-onset seizures against other commonly used adjunctive treatments. This analysis is supported by experimental data from key clinical trials.
This compound, a synthetic analog of the neurosteroid allopregnanolone, has been investigated for its potential to control seizures that are refractory to other antiepileptic drugs (AEDs). Its mechanism of action centers on the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter system in the central nervous system. This guide compares the clinical trial data of this compound with established add-on therapies: cenobamate, lacosamide, and eslicarbazepine acetate.
Comparative Efficacy and Safety
The following tables summarize the key efficacy and safety data from placebo-controlled clinical trials of this compound and its alternatives as adjunctive therapies for uncontrolled partial-onset seizures.
Table 1: Efficacy of Add-on Therapies in Uncontrolled Partial-Onset Seizures
| Drug (Trial) | Dosage | Median Percent Reduction in Seizure Frequency | Responder Rate (≥50% Reduction) |
| This compound (Phase 2)[1] | 1,500 mg/day | -17.6% | 24% |
| Placebo[1] | - | 2.0% | 15% |
| Cenobamate (Phase 2)[2][3] | 100 mg/day | 36% | 40% |
| 200 mg/day | 55% | 56% | |
| 400 mg/day | 55% | 64% | |
| Placebo[3] | - | 24% | 25% |
| Lacosamide (Phase 3)[4] | 400 mg/day | 37.3% | 38.3% |
| 600 mg/day | 37.8% | 41.2% | |
| Placebo[4] | - | 20.8% | 18.3% |
| Eslicarbazepine Acetate (Phase 3)[5] | 800 mg/day | Trend toward improvement (p=0.06) | 30.5% |
| 1,200 mg/day | Statistically significant reduction (p=0.004) | 42.6% | |
| Placebo[5] | - | - | 23.1% |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs)
| Drug | Common Adverse Events |
| This compound [1] | Dizziness (16.3%), Fatigue (16.3%), Somnolence (13.3%) |
| Cenobamate [2] | Somnolence (22.1%), Dizziness (22.1%), Headache (12.4%), Nausea (11.5%), Fatigue (10.6%) |
| Lacosamide [4] | Dizziness, Nausea, Vomiting (dose-related) |
| Eslicarbazepine Acetate [5] | Dizziness, Somnolence, Nausea, Headache, Diplopia |
Mechanism of Action: A Comparative Overview
The therapeutic agents discussed employ distinct mechanisms to achieve seizure control. This compound enhances GABAergic inhibition, while the comparators primarily modulate sodium channels.
References
- 1. Randomized, double-blind, placebo-controlled phase 2 study of this compound as add-on therapy in adults with uncontrolled partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized phase 2 study of adjunctive cenobamate in patients with uncontrolled focal seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cenobamate Reduces Seizure Frequency Significantly in Phase 2 Trial - - Practical Neurology [practicalneurology.com]
- 4. Lacosamide as adjunctive therapy for partial-onset seizures: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eslicarbazepine acetate as adjunctive therapy in patients with uncontrolled partial-onset seizures: Results of a phase III, double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ganaxolone, Diazepam, and Valproate in Preclinical Rodent Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of ganaxolone, diazepam, and valproate, focusing on their performance in established rodent seizure models. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for anticonvulsant drug discovery and development.
Comparative Efficacy in Rodent Seizure Models
The following table summarizes the median effective dose (ED50) of this compound, diazepam, and valproate in various rodent seizure models. The ED50 represents the dose of a drug that is effective in 50% of the animals tested. Lower ED50 values are indicative of higher potency.
| Seizure Model | Species | Compound | ED50 (mg/kg) | Reference |
| Pentylenetetrazol (PTZ)-induced clonic seizures | Mice | This compound | Not specified, but effective against clonic seizures | [1][2] |
| Diazepam | ED50 values predicted to be higher than this compound | [3] | ||
| Valproate | Ineffective against clonic seizures in PTZ-kindled mice | [1][2] | ||
| Pentylenetetrazol (PTZ)-induced tonic seizures | Mice (kindled) | This compound | Dose-dependently suppressed tonic seizures | [1][2] |
| Diazepam | Dose-dependently suppressed tonic seizures | [1][2] | ||
| Valproate | Dose-dependently suppressed tonic seizures | [1][2] | ||
| Amygdala Kindling | Mice | This compound | 6.6 | [4][5] |
| Clonazepam (a benzodiazepine similar to diazepam) | 0.1 | [4][5] | ||
| Lithium-Pilocarpine (Status Epilepticus) | Rat | This compound (IV, at CSE onset) | 2.2 | [6] |
| This compound (IV, 60 min after CSE onset) | 6.2 | [6] | ||
| Maximal Electroshock (MES) | Mice (CF-1) | Valproic Acid | 190 | [7] |
| Mice (C57Bl/6) | Valproic Acid | 276 | [7] |
Mechanisms of Action: A Comparative Overview
The anticonvulsant effects of this compound, diazepam, and valproate are mediated through distinct molecular mechanisms, primarily involving the modulation of neurotransmission in the central nervous system.
This compound is a synthetic analog of the endogenous neurosteroid allopregnanolone.[5][8] It acts as a positive allosteric modulator of gamma-aminobutyric acid type A (GABA-A) receptors.[8][9][10] this compound binds to a site on the GABA-A receptor that is distinct from the benzodiazepine binding site.[11] This binding enhances the receptor's sensitivity to GABA, the primary inhibitory neurotransmitter in the brain.[9][11] The increased GABAergic signaling leads to an influx of chloride ions into neurons, causing hyperpolarization and a reduction in neuronal excitability, which in turn suppresses seizure activity.[9][12] this compound is thought to modulate both synaptic and extrasynaptic GABA-A receptors.[11][12]
Diazepam , a member of the benzodiazepine class of drugs, also enhances the effects of GABA at the GABA-A receptor.[13] It binds to a specific benzodiazepine site on the GABA-A receptor, which is located at the interface of the alpha and gamma subunits.[14][15] This binding increases the frequency of the chloride ion channel opening when GABA is bound to the receptor, leading to enhanced neuronal inhibition and a calming effect on the central nervous system.[15][16] This mechanism accounts for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[17]
Valproate (valproic acid) has a more complex and multifaceted mechanism of action that is not yet fully understood.[18][19] Its anticonvulsant effects are attributed to several actions. It is known to increase brain levels of GABA, potentially by inhibiting enzymes that break down GABA, such as GABA transaminase, and by promoting its synthesis.[20][21] Additionally, valproate blocks voltage-gated sodium channels and T-type calcium channels, which reduces high-frequency neuronal firing.[19][20] It is also a histone deacetylase (HDAC) inhibitor, which can modulate gene expression and may contribute to its long-term therapeutic effects.[18][21]
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Diazepam.
Caption: Multifaceted mechanism of Valproate.
Experimental Protocols
The following are detailed methodologies for two commonly employed rodent seizure models for evaluating anticonvulsant drug efficacy.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used model for generalized tonic-clonic seizures and is indicative of a compound's ability to prevent seizure spread.[22][23]
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainers
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
Test compounds (this compound, Diazepam, Valproate) and vehicle control
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment. Weigh each animal for accurate dosing.
-
Drug Administration: Administer the test compound or vehicle control via the appropriate route (e.g., intraperitoneal, oral). The test is conducted at the time of peak effect of the drug.[23]
-
Anesthesia and Electrode Placement: Apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical conductivity.[23][24] Place the corneal electrodes on the eyes of the restrained animal.
-
Stimulation: Deliver a 60 Hz alternating electrical current for 0.2 seconds. The current intensity is typically 50 mA for mice and 150 mA for rats.[23]
-
Observation: Immediately following the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extension component is considered protection.[23]
-
Data Analysis: The number of animals protected in each group is recorded. The ED50 is calculated based on the dose-response data.[24]
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is used to model clonic seizures, which are thought to be analogous to myoclonic and absence seizures in humans.[22][25]
Materials:
-
Pentylenetetrazol (PTZ) solution
-
Syringes and needles for subcutaneous injection
-
Test compounds (this compound, Diazepam, Valproate) and vehicle control
-
Male CF-1 mice or Sprague-Dawley rats[26]
-
Observation cages
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment and place them in individual observation cages to minimize stress.[26]
-
Drug Administration: Administer the test compound or vehicle control at a predetermined time before the PTZ injection, corresponding to the drug's time of peak effect.[26]
-
PTZ Injection: Inject PTZ subcutaneously into a loose fold of skin, typically in the midline of the neck. The convulsant dose of PTZ can vary depending on the rodent strain (e.g., 85 mg/kg for CF-1 mice).[26]
-
Observation: Observe the animals for a period of 30 minutes for the presence or absence of a clonic seizure.[26] A clonic seizure is characterized by spasms of the forelimbs and/or hindlimbs, jaw chomping, or vibrissae twitching lasting for at least 3-5 seconds.[26]
-
Endpoint: An animal is considered protected if it does not exhibit a clonic seizure within the observation period.[26]
-
Data Analysis: The percentage of animals protected at each dose is determined, and the ED50 is calculated.
Experimental Workflow Diagrams
Caption: Experimental workflow for the MES test.
Caption: Experimental workflow for the scPTZ test.
References
- 1. Acute and chronic effects of the synthetic neuroactive steroid, this compound, against the convulsive and lethal effects of pentylenetetrazol in seizure-kindled mice: comparison with diazepam and valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Suppression of Behavioral and Electrographic Seizures in the Mouse Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppression of behavioral and electrographic seizures in the mouse amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C22H36O2 | CID 6918305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. publications.aap.org [publications.aap.org]
- 11. This compound for management of seizures associated with CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 14. ClinPGx [clinpgx.org]
- 15. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 18. Valproate - Wikipedia [en.wikipedia.org]
- 19. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 20. What is the mechanism of Sodium Valproate? [synapse.patsnap.com]
- 21. droracle.ai [droracle.ai]
- 22. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 23. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
Ganaxolone's Synergistic Potential: A Comparative Guide for Antiseizure Medication Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of epilepsy treatment is continually evolving, with a significant focus on rational polytherapy to manage drug-resistant seizures. Ganaxolone, a synthetic neuroactive steroid, has emerged as a promising agent due to its unique mechanism of action as a positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors.[[“]][2] This guide provides a comprehensive comparison of this compound's synergistic effects when combined with other antiseizure medications (ASMs), supported by preclinical and clinical data.
Preclinical Evidence of Synergy with GABAergic Modulators
Preclinical studies have demonstrated that this compound exhibits synergistic anticonvulsant effects when co-administered with other drugs that enhance GABAergic neurotransmission. This synergy is particularly notable with benzodiazepines and GABA reuptake inhibitors.
Quantitative Data from Preclinical Synergy Studies
The following table summarizes the key findings from preclinical investigations into the synergistic effects of this compound with diazepam (a benzodiazepine) and tiagabine (a GABA reuptake inhibitor). The data clearly indicates that combinations of subtherapeutic doses of these drugs can lead to a significant increase in antiseizure efficacy.
| Combination | Animal Model | Seizure Induction | Key Finding | Citation |
| This compound + Diazepam | Sprague-Dawley Rat | Lithium-Pilocarpine | A subtherapeutic dose of diazepam (5 mg/kg) combined with subtherapeutic doses of this compound (3 or 6 mg/kg) blocked status epilepticus for approximately 1 and over 3 hours, respectively. | [3] |
| This compound + Tiagabine | Mouse | 6-Hz Seizure Model | Isobolographic analysis revealed a strong synergistic interaction in seizure protection, with a combination index (CI) of 0.53 for a 1:1 fixed ratio. | [4] |
| This compound + Midazolam | Mouse | 6-Hz Seizure Model | A synergistic response in seizure protection was observed with the combination of this compound and midazolam (a benzodiazepine), yielding a combination index (CI) of 0.6. | [4] |
Experimental Protocols for Preclinical Synergy Assessment
The preclinical data presented above was generated using established animal models of epilepsy and a rigorous analytical method to determine synergy.
1. Lithium-Pilocarpine Model of Status Epilepticus
This model is utilized to induce a prolonged state of seizure activity (status epilepticus) in rodents, mimicking a severe and life-threatening condition in humans.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Induction of Status Epilepticus:
-
Administration of lithium chloride (3 mmol/kg, i.p.).
-
24 hours later, administration of pilocarpine (25 mg/kg, i.p.) to induce seizures.[5]
-
-
Monitoring: Seizure activity is monitored and recorded via electroencephalography (EEG) using pre-implanted cortical electrodes.[3]
-
Drug Administration: this compound and/or diazepam are administered intravenously 15 minutes after the onset of status epilepticus.[3]
-
Outcome Measure: The primary outcome is the duration of seizure suppression, as measured by the cessation of seizure events on the EEG recording.
2. Isobolographic Analysis for Synergy Determination
Isobolographic analysis is a widely accepted method for quantifying the nature of the interaction between two drugs (synergistic, additive, or antagonistic).[6][7]
-
Dose-Response Curves: The median effective dose (ED50) of each drug administered alone is determined. The ED50 is the dose that produces a therapeutic effect in 50% of the animals.
-
Fixed-Ratio Combinations: The two drugs are then combined in various fixed ratios (e.g., 1:1, 1:3, 3:1), and the ED50 of the mixture (ED50,mix) is experimentally determined.
-
Isobologram Construction: An isobologram is constructed by plotting the individual drug doses that, in combination, produce the same level of effect (e.g., the ED50). The line connecting the ED50 values of the individual drugs on the x and y axes is the line of additivity.
-
Interaction Index (CI): The position of the experimentally determined ED50,mix relative to the line of additivity indicates the nature of the interaction. A Combination Index (CI) less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[4]
Clinical Evidence of Adjunctive Efficacy
While preclinical studies provide strong evidence for synergy, clinical trials offer insights into the real-world efficacy of this compound as an add-on therapy in patients with refractory epilepsy. The Marigold study, a Phase 3 clinical trial, evaluated the efficacy of this compound in patients with CDKL5 Deficiency Disorder (CDD), a rare genetic epilepsy.
Quantitative Data from the Marigold Clinical Trial
The following table summarizes the placebo-adjusted percent reduction in major motor seizure frequency (MMSF) when this compound was added to the treatment regimen of patients taking other commonly used ASMs.
| Concomitant Antiseizure Medication | Placebo-Adjusted Percent Reduction in MMSF (95% CI) | Citation |
| Clobazam | 53.4% (28.1, 83.1) | [8] |
| Valproate | 46.1% (13.4, 78.2) | [8] |
| Vigabatrin | 15.9% (-19.4, 76.8) | [8] |
| Levetiracetam | 14.2% (-13.2, 37.3) | [8] |
Note: The study authors caution that these results may be confounded by baseline differences in patient characteristics in the concomitant ASM subgroups and varying placebo responses.[8]
Marigold Study Protocol Overview
-
Study Design: A multinational, randomized, double-blind, placebo-controlled Phase 3 trial.[8]
-
Patient Population: 101 patients aged two to nineteen with a confirmed diagnosis of CDD and refractory seizures.[8]
-
Treatment: Patients were randomized to receive either this compound or placebo as an adjunctive therapy to their existing ASM regimen (up to four concomitant ASMs were permitted).[8]
-
Primary Endpoint: The primary efficacy endpoint was the percentage change in 28-day major motor seizure frequency from baseline over the 17-week treatment period.[8]
-
Safety Monitoring: Treatment-emergent adverse events (TEAEs) and serious adverse events (SAEs) were monitored throughout the study.[8]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion and Future Directions
The available preclinical and clinical data strongly suggest that this compound holds significant potential as a component of combination therapy for epilepsy. Its synergistic interactions with other GABAergic modulators, as demonstrated in animal models, provide a strong rationale for its use in patients who are not fully responsive to single-agent therapy. The enhanced efficacy observed when this compound is used as an adjunctive treatment in clinical settings further supports its role in polytherapy.
Future research should focus on elucidating the synergistic potential of this compound with a broader range of ASMs that have different mechanisms of action. Further clinical trials designed specifically to evaluate synergy, rather than just adjunctive efficacy, would be invaluable in optimizing treatment strategies for patients with refractory epilepsy. Understanding the full spectrum of this compound's synergistic interactions will be crucial for its successful integration into the clinical management of epilepsy and for the development of novel, more effective treatment regimens.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. This compound-and-diazepam-administered-IV-elicit-a-synergistic-anti-epileptic-response-in-a-rodent-model-of-status-epilepticus [aesnet.org]
- 4. Isobolographic Analysis of Antiseizure Activity of the GABA Type A Receptor-Modulating Synthetic Neurosteroids Brexanolone and this compound with Tiagabine and Midazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Log-probit accompanied with Tallarida and Chou-Talalay-Martin methods in an isobolographic analysis of interactions between two antiseizure medications – a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polygonogram and isobolographic analysis of interactions between various novel antiepileptic drugs in the 6-Hz corneal stimulation-induced seizure model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isobolographic analysis of the mechanisms of action of anticonvulsants from a combination effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. effect of concomitant antiseizure medications on the safety and efficacy of this compound for the treatment of seizures associated with cdkl5 deficiency disorder: findings from the phase 3 marigold study [aesnet.org]
Safety Operating Guide
Navigating the Safe Disposal of Ganaxolone: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Ganaxolone, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, its contaminated materials, and packaging. Adherence to these procedures is vital to prevent environmental contamination and ensure a safe laboratory environment.
Core Principles of this compound Disposal
The fundamental principle for this compound waste is to avoid its release into the environment.[1] This neuroactive steroid should not be discharged into sewer systems, and care must be taken to prevent contamination of water, foodstuffs, feed, or seed.[1] The primary recommended method for disposal of the chemical itself is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
Step-by-Step Disposal Procedures
1. Unused or Expired this compound (Pure Substance):
-
Primary Disposal Method: The preferred method for the disposal of pure this compound is through controlled incineration. This process should be carried out in a licensed chemical destruction facility equipped with flue gas scrubbing to neutralize harmful emissions.[1]
-
Alternative: If incineration is not available, the material should be sent to a licensed chemical disposal facility.
-
Crucial "Don'ts":
2. Contaminated Materials (e.g., labware, PPE):
-
Collection: All materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), absorbent pads, and labware, should be collected in suitable, closed, and clearly labeled containers for disposal.[1]
-
Disposal: These contaminated materials should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1] In most cases, this will involve incineration at a licensed facility.
3. Contaminated Packaging:
-
Decontamination: Whenever possible, containers that held this compound should be triple-rinsed with an appropriate solvent.[1] The rinsate should be collected and disposed of as chemical waste.
-
Disposal of Decontaminated Packaging: Once decontaminated, the packaging can be offered for recycling or reconditioning.[1] Alternatively, it can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Combustible Packaging: For packaging materials that are combustible, controlled incineration with flue gas scrubbing is a possible disposal option.[1]
4. Spills:
-
Immediate Actions: In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[1][3] Use spark-proof tools and explosion-proof equipment during cleanup.[1]
-
Containment and Cleanup: Collect the spilled material and place it in suitable, closed containers for disposal.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Summary of this compound Disposal Recommendations
| Waste Type | Recommended Disposal Method | Key Precautions |
| Pure this compound | Controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[1] | Do not discharge to sewer systems.[1] Avoid environmental release.[1] |
| Contaminated Materials | Incineration through a licensed waste disposal service. | Collect in suitable, closed containers.[1] Dispose of promptly.[1] |
| Contaminated Packaging | Triple-rinse and recycle/recondition, or puncture and dispose of in a sanitary landfill.[1] Combustible packaging may be incinerated.[1] | Rinsate must be collected and treated as chemical waste. |
| Spill Residue | Collect and arrange for disposal in accordance with local regulations.[1] | Use non-sparking tools and ensure adequate ventilation.[1][3] |
Decision-Making Flowchart for this compound Disposal
The following diagram outlines the logical steps for determining the appropriate disposal route for this compound-related waste.
Caption: Decision flowchart for this compound waste disposal.
It is imperative for all laboratory personnel to consult their institution's specific safety protocols and local regulations in conjunction with this guide to ensure full compliance and safety.
References
Essential Safety and Logistics for Handling Ganaxolone
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of investigational compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Ganaxolone, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Recommendation |
| Hand Protection | Wear chemical-impermeable gloves that have been inspected prior to use.[1] It is recommended to change gloves regularly, with typical recommendations varying from every 30 to 60 minutes, or immediately if they are damaged or contaminated.[2][3] Powder-free gloves are advised to prevent contamination of the work area.[2] |
| Body Protection | A chemical-resistant apron or a disposable gown with long sleeves and back closure should be worn.[3][4] |
| Eye/Face Protection | Safety glasses with side shields or goggles are recommended.[5] A face shield may be necessary when there is a risk of splashes.[5] |
| Respiratory Protection | If there is a risk of generating dust or aerosols, use a NIOSH-certified N95 or N100 respirator.[4][5] A full-face respirator may be required if exposure limits are exceeded or if irritation is experienced.[1] |
Experimental Protocols: Safe Handling and Disposal
Handling this compound in a Laboratory Setting
-
Preparation :
-
Handling Procedures :
-
In Case of a Spill :
Disposal Plan
This compound is classified as a Schedule V controlled substance and requires disposal in accordance with 21 CFR part 1317, as well as all other applicable federal, state, and local regulations.[8]
-
Waste Collection :
-
All disposable PPE (gloves, gowns, etc.) and materials contaminated with this compound should be considered hazardous waste.
-
Place all contaminated waste into a clearly labeled, sealed container.
-
-
Disposal :
-
Dispose of this compound waste through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.[6]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pppmag.com [pppmag.com]
- 3. utoledo.edu [utoledo.edu]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. Federal Register :: Schedules of Controlled Substances: Placement of this compound in Schedule V [federalregister.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
